molecular formula C17H21IN2 B149288 Daspei CAS No. 3785-01-1

Daspei

Cat. No.: B149288
CAS No.: 3785-01-1
M. Wt: 380.27 g/mol
InChI Key: AMAXNNVXIBDEMV-UHFFFAOYSA-M
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Description

DASPEI [2-(4-(Dimethylamino)styryl)-1-ethylpyridinium iodide] is a cationic styryl mitochondrial dye with a large Stokes shift and for staining of presyntptic nerve terminals independent of neuronal activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3785-01-1

Molecular Formula

C17H21IN2

Molecular Weight

380.27 g/mol

IUPAC Name

4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide

InChI

InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

AMAXNNVXIBDEMV-UHFFFAOYSA-M

SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Other CAS No.

3785-01-1

Pictograms

Irritant

Related CAS

42457-53-4 (Parent)

Synonyms

2-(4-dimethylaminostyryl)-1-ethylpyridinium
2-(dimethylaminostyryl)-1-ethylpyridinium
2-(dimethylaminostyryl)-1-ethylpyridinium iodide
DASPEI

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DASPEI: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DASPEI, with the chemical name 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a cationic styryl fluorescent dye renowned for its application in cell biology as a specific marker for mitochondria in living cells.[1][2][3][4][5] Its utility stems from its ability to accumulate in mitochondria in a manner dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and cellular energetic status.[6][7][8] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and the mechanism of action of this compound.

Chemical and Physical Properties

This compound is a red solid compound with a molecular formula of C₁₇H₂₁IN₂ and a molecular weight of approximately 380.27 g/mol .[1][2] Key chemical and physical properties are summarized in the tables below for easy reference.

General Properties
PropertyValueReference
Chemical Name 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide[1][2]
Synonyms 2-(p-(Dimethylamino)styryl)-1-ethyl-pyridinium iodide, Pinaflavol[9]
CAS Number 3785-01-1[1][2]
Molecular Formula C₁₇H₂₁IN₂[1][2]
Molecular Weight 380.27 g/mol [2]
Appearance Red solid[2]
Melting Point 267 °C (with decomposition)[1][7][8][10]
Solubility
SolventSolubilityReference
DMSO Soluble[2][7][9]
Methanol Soluble[7]
DMF Soluble[9]
Ethanol Soluble[9]
Acetonitrile Soluble[9]
Water A stock solution of 40 mg/100 ml has been reported.[3]
Optical Properties
PropertyValueConditionsReference
Excitation Maximum (λex) ~461 nmMethanol[1][10]
Emission Maximum (λem) ~589 nmMethanol[1][10]
Stokes Shift Large[2][9]
Molar Extinction Coefficient (ε) 36,000-41,000 M⁻¹cm⁻¹at 457-463 nm in Methanol[7][10]

Mechanism of Action: Mitochondrial Staining

This compound is a lipophilic cation that passively crosses the plasma membrane of living cells. Due to the negative charge of the mitochondrial matrix, maintained by the proton motive force, this compound accumulates in the mitochondria. This accumulation is dependent on the mitochondrial membrane potential (ΔΨm). Healthy, energized mitochondria with a high membrane potential will accumulate more this compound, resulting in a stronger fluorescent signal. Conversely, depolarized or dysfunctional mitochondria will exhibit reduced this compound fluorescence.[6][8]

The relationship between mitochondrial membrane potential and this compound fluorescence can be visualized as follows:

Caption: Mechanism of this compound accumulation and fluorescence in mitochondria.

Experimental Protocols

Preparation of Stock and Working Solutions

A general workflow for preparing this compound solutions for cell staining is as follows:

Solution_Preparation Start This compound Powder Dissolve Dissolve in DMSO Start->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Store Store at -20°C to -80°C (Protect from light) Stock_Solution->Store Dilute Dilute with serum-free medium or PBS Stock_Solution->Dilute Working_Solution 5-10 µM Working Solution Dilute->Working_Solution Use Use immediately for staining Working_Solution->Use

Caption: Workflow for preparing this compound stock and working solutions.

Staining Protocol for Adherent Cells
  • Cell Culture: Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.

  • Preparation of Staining Solution: Prepare a 5-10 µM working solution of this compound in pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS).

  • Staining: Remove the culture medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with fresh culture medium or PBS for 5 minutes each.

  • Imaging: Observe the stained cells using a fluorescence microscope with appropriate filters for this compound's excitation and emission wavelengths.

Staining Protocol for Suspension Cells
  • Cell Preparation: Collect suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes) and wash them twice with PBS. Resuspend the cells to a density of approximately 1x10⁶ cells/mL.

  • Staining: Add 1 mL of the 5-10 µM this compound working solution to the cell suspension.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Centrifuge the cells to remove the staining solution and wash the cell pellet twice with PBS.

  • Analysis: Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Synthesis of this compound

Synthesis_Workflow Reactant1 1-ethyl-2-methylpyridinium iodide Reaction Condensation Reaction (e.g., in ethanol with a basic catalyst) Reactant1->Reaction Reactant2 4-(dimethylamino)benzaldehyde Reactant2->Reaction Product This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) Reaction->Product Purification Purification (e.g., recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A plausible synthetic workflow for this compound.

Safety and Handling

This compound should be handled with standard laboratory precautions. The hazards of this material have not been thoroughly investigated.[1] It is recommended to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area with copious amounts of water.[1] Store the compound at 4°C and protect it from light, especially when in solution.

Conclusion

This compound is a valuable fluorescent probe for the real-time visualization and assessment of mitochondrial function in living cells. Its accumulation and fluorescence are directly related to the mitochondrial membrane potential, providing a reliable indicator of cellular health and metabolic activity. The experimental protocols outlined in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As with any chemical reagent, proper handling and storage are crucial for obtaining accurate and reproducible results.

References

A Technical Guide to the Mechanism of Action of Daspei in Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), a fluorescent probe used for the vital staining of mitochondria. This document provides a comprehensive overview of its physicochemical properties, the principles governing its mitochondrial accumulation, and detailed protocols for its application in cellular imaging and analysis.

Core Mechanism of Action: An Electrophoretic Journey into the Mitochondria

This compound is a cationic, lipophilic styryl dye that selectively accumulates in mitochondria of living cells.[1][2][3][4] Its mechanism of action is fundamentally driven by the electrochemical potential across the inner mitochondrial membrane. In healthy, respiring cells, the electron transport chain actively pumps protons from the mitochondrial matrix into the intermembrane space. This process establishes a significant negative charge on the matrix side of the inner membrane, creating a substantial mitochondrial membrane potential (ΔΨm), typically ranging from -150 to -180 mV.

The positively charged this compound molecule is electrophoretically drawn to and across the negatively charged inner mitochondrial membrane, leading to its accumulation within the mitochondrial matrix. This process is dependent on the integrity of the mitochondrial membrane potential; a decrease in ΔΨm, often associated with mitochondrial dysfunction or apoptosis, results in reduced this compound accumulation and consequently, a weaker fluorescent signal.[5][6] This potentiometric response makes this compound a valuable tool for assessing mitochondrial health and function.[7][8]

The fluorescence of this compound is also sensitive to its local environment. Upon accumulation in the relatively hydrophobic environment of the inner mitochondrial membrane and matrix, its fluorescence quantum yield increases.[5] This enhancement of fluorescence upon mitochondrial sequestration contributes to the high signal-to-noise ratio observed in stained cells.

A diagram illustrating the mechanism of this compound accumulation in mitochondria is presented below.

Daspei_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Daspei_ext This compound Daspei_cyto This compound Daspei_ext->Daspei_cyto Passive Diffusion IMM Intermembrane Space Inner Mitochondrial Membrane (Negative Potential) Mitochondrial Matrix Daspei_cyto->IMM:f1 Electrophoretic Uptake (ΔΨm dependent) Daspei_mito Accumulated This compound (Fluorescent) IMM:f1->Daspei_mito

Caption: Mechanism of this compound accumulation in mitochondria.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for easy reference and comparison.

Table 1: Spectroscopic Properties

PropertyValueReference
Excitation Wavelength (Ex)~461-550 nm[1][2][9]
Emission Wavelength (Em)~573-589 nm[1][2][9]
Stokes ShiftLarge[1][3][4][10]

Table 2: Experimental Parameters

ParameterValueCell Type/ConditionReference
Working Concentration0.5 - 10 µMGeneral cell staining[1][2]
Incubation Time10 - 60 minutesAdherent and suspension cells[1][2]
Z' Value for Assay> 0.5High-throughput screening[7][8]

Experimental Protocols

Detailed methodologies for staining both suspension and adherent cells with this compound are provided below.

Staining Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.[1]

  • Washing: Resuspend the cell pellet in pre-warmed phosphate-buffered saline (PBS) and centrifuge again. Repeat this wash step twice.[1][2]

  • Staining: Resuspend the washed cells in 1 mL of the this compound working solution (typically 0.5-10 µM in serum-free medium or PBS).

  • Incubation: Incubate the cells at room temperature or 37°C for 10-60 minutes, protected from light.[1][2][11]

  • Final Wash: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1][2]

  • Resuspension and Analysis: Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1][2]

Staining Adherent Cells
  • Cell Culture: Culture adherent cells on sterile coverslips or in appropriate imaging plates.

  • Medium Removal: Carefully aspirate the cell culture medium.

  • Staining: Add the this compound working solution (typically 0.5-10 µM in serum-free medium or PBS) to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells at room temperature or 37°C for 10-60 minutes, protected from light.[2]

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium for 5 minutes each.[2]

  • Imaging: Mount the coverslips or image the plates directly using a fluorescence microscope.

A workflow diagram for a typical this compound staining experiment is provided below.

Daspei_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis Prepare_Cells Prepare Cells (Suspension or Adherent) Add_this compound Add this compound Solution to Cells Prepare_Cells->Add_this compound Prepare_this compound Prepare this compound Working Solution (0.5-10 µM) Prepare_this compound->Add_this compound Incubate Incubate (10-60 min, RT or 37°C) Add_this compound->Incubate Wash_Cells Wash Cells (2-3 times with PBS) Incubate->Wash_Cells Analyze Analyze (Fluorescence Microscopy or Flow Cytometry) Wash_Cells->Analyze

Caption: General experimental workflow for this compound mitochondrial staining.

Concluding Remarks

This compound is a robust and sensitive fluorescent probe for the visualization and assessment of mitochondrial function in living cells. Its accumulation is directly linked to the mitochondrial membrane potential, providing a reliable indicator of cellular health and metabolic activity. The straightforward staining protocols and the possibility of no-wash assays make it a versatile tool for a wide range of applications, from basic research to high-throughput drug screening.[7][8] Understanding the core mechanism of its potentiometric accumulation is crucial for the accurate interpretation of experimental results and the design of robust cellular assays.

References

Daspei: A Technical Guide to its Fluorescence Spectrum and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daspei (2-(4-(dimethylaminostyryl)-N-ethylpyridinium iodide) is a lipophilic cationic styryl dye recognized for its utility in cellular imaging.[1][2][3][4][5] Its defining characteristic is a significant Stokes shift, the difference between the maxima of its excitation and emission spectra, which makes it a valuable tool for fluorescence microscopy and other fluorescence-based assays.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound's spectral properties, Stokes shift, and its application in experimental settings, with a focus on mitochondrial staining and the assessment of mitochondrial membrane potential.

Core Spectral and Physicochemical Properties

This compound's fluorescence characteristics are crucial for designing and interpreting experiments. The dye's excitation and emission maxima can vary depending on the solvent environment. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Excitation Maximum (λex) 461 nm (in Methanol)[6]
550 nm[2]
Emission Maximum (λem) 589 nm (in Methanol)[6]
573 nm[2]
Stokes Shift 128 nm (in Methanol)Calculated from[6]
23 nmCalculated from[2]
4736 cm⁻¹ (in Methanol)Calculated from[6]
785 cm⁻¹Calculated from[2]
Molar Extinction Coefficient (ε) 39,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not readily available in the literature
Molecular Weight ~380 g/mol [6]
Chemical Formula C₁₇H₂₁IN₂[6]
Cellular Localization Mitochondria in live cells[6]

Note on Spectral Discrepancies: The reported excitation and emission maxima for this compound show some variation in the literature (e.g., 461/589 nm vs. 550/573 nm).[2][6] This could be attributed to differences in the solvent or the specific binding environment. Researchers should determine the optimal excitation and emission wavelengths for their particular experimental setup.

Understanding the Stokes Shift

The Stokes shift is a critical parameter in fluorescence spectroscopy. It represents the energy difference between the absorbed and emitted photons. A larger Stokes shift is generally advantageous as it minimizes the overlap between the excitation and emission spectra, leading to a better signal-to-noise ratio.

Stokes_Shift cluster_absorption Absorption cluster_emission Emission cluster_stokes Stokes Shift Excitation Excitation (λex) Emission Emission (λem) Excitation->Emission Energy Loss (Vibrational Relaxation) Stokes Stokes Shift (Δλ)

Caption: The relationship between excitation, emission, and Stokes shift.

Experimental Protocols

Preparation of this compound Solutions

Stock Solution (10 mM):

  • Dissolve the appropriate mass of this compound powder in dimethyl sulfoxide (DMSO). For example, to make 1 mL of a 10 mM stock solution, dissolve 0.38 mg of this compound (MW ~380 g/mol ) in 100 µL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[2]

Working Solution (5-10 µM):

  • Immediately before use, dilute the 10 mM stock solution in a pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically in the range of 5-10 µM).[2]

General Staining Protocol for Live Adherent Cells

This protocol provides a general guideline for staining mitochondria in live adherent cells for fluorescence microscopy.

Staining_Workflow Start Seed cells on coverslips Culture Culture cells to desired confluency Start->Culture Prepare_Dye Prepare fresh this compound working solution Culture->Prepare_Dye Wash1 Wash cells with pre-warmed buffer Prepare_Dye->Wash1 Incubate Incubate with this compound working solution (e.g., 30-60 min at 37°C) Wash1->Incubate Wash2 Wash cells to remove excess dye Incubate->Wash2 Image Image with fluorescence microscope Wash2->Image Mitochondrial_Potential_Pathway cluster_cell Cell Mitochondrion Mitochondrion Low_Fluorescence Dim Fluorescence Mitochondrion->Low_Fluorescence Depolarization Daspei_out This compound (extracellular) Daspei_out->Mitochondrion Uptake driven by ΔΨm Daspei_in This compound (accumulated in mitochondria) High_Fluorescence Bright Fluorescence Daspei_in->High_Fluorescence Healthy_Mito High Mitochondrial Membrane Potential Healthy_Mito->Daspei_in Depolarized_Mito Low Mitochondrial Membrane Potential Depolarized_Mito->Daspei_out Reduced uptake/ Efflux

References

In-Depth Technical Guide to DASPEI Dye: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DASPEI (2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide), a cationic styryl dye renowned for its utility in vital mitochondrial staining. This document delves into the historical context of its discovery, its detailed photophysical and chemical properties, and its mechanism of action. Furthermore, it presents detailed experimental protocols for its application in assessing mitochondrial membrane potential and includes diagrammatic representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History

While the precise first synthesis of this compound is not prominently documented in readily available literature, it belongs to the class of styryl dyes, which have been a subject of scientific interest for their unique photophysical properties. Styryl dyes, characterized by a donor-pi-acceptor structure, have been explored for various applications, including as fluorescent probes for biological systems. The development of this compound as a mitochondrial stain likely emerged from research into cationic, lipophilic dyes that can accumulate in mitochondria driven by the negative mitochondrial membrane potential. Its use in biological research for visualizing mitochondria and assessing their function has been established in numerous publications.

Physicochemical Properties

This compound is a red solid with the chemical formula C₁₇H₂₁IN₂ and a molecular weight of 380.27 g/mol . Its structure consists of a dimethylamino-substituted styryl group attached to an N-ethylpyridinium iodide, rendering it a cationic molecule.

PropertyValueSource
Chemical Formula C₁₇H₂₁IN₂[1]
Molecular Weight 380.27 g/mol [1]
CAS Number 3785-01-1[1]
Appearance Red solid[2]
Solubility Soluble in DMSO and methanol[2][3]
Melting Point 267 °C (decomposes)[2]

Photophysical Characteristics

This compound is characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. This property is advantageous for fluorescence microscopy as it minimizes self-absorption and improves signal-to-noise ratio. There are some discrepancies in the reported excitation and emission maxima in the literature, which may be attributed to the solvent environment and the instrumentation used.

ParameterValueSolvent/ConditionSource
Absorption Maximum (λabs) 457-463 nmMethanol[2]
461 nmMethanol[1]
Emission Maximum (λem) 589 nmMethanol[1]
Molar Extinction Coefficient (ε) 36,000-41,000 M⁻¹cm⁻¹Methanol (at 457-463 nm)[2]
Quantum Yield (Φf) Not explicitly reported-
Stokes Shift > 70 nm[4]

Mechanism of Mitochondrial Accumulation

The accumulation of this compound within mitochondria is a direct consequence of the mitochondrial membrane potential (ΔΨm). The interior of a healthy mitochondrion is negatively charged relative to the cytoplasm. As a cationic molecule, this compound is electrophoretically driven across the inner mitochondrial membrane into the mitochondrial matrix. This process is dependent on the integrity and magnitude of the mitochondrial membrane potential.

G Cytoplasm Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion ΔΨm-driven Uptake DASPEI_cyto Cytoplasmic This compound Cytoplasm->DASPEI_cyto DASPEI_mito Mitochondrial This compound Mitochondrion->DASPEI_mito Accumulation DASPEI_ext Extracellular This compound DASPEI_ext->Cytoplasm

Figure 1: this compound uptake and mitochondrial accumulation pathway.

Experimental Protocols

Synthesis of this compound

G Reactant1 2-Methyl-N-ethylpyridinium iodide Reaction Condensation Reaction Reactant1->Reaction Reactant2 4-(Dimethylamino)benzaldehyde Reactant2->Reaction Catalyst Basic Catalyst (e.g., Piperidine) Catalyst->Reaction Product This compound Reaction->Product

Figure 2: General synthesis workflow for this compound.

Staining of Live Cells and Measurement of Mitochondrial Membrane Potential

This protocol is adapted for staining live cells to visualize mitochondria and can be used for qualitative and quantitative assessment of mitochondrial membrane potential.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Cell culture medium or a suitable buffer (e.g., HBSS)

  • Live cells cultured on a suitable imaging dish or plate

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~460 nm, emission ~590 nm)

  • (Optional) Mitochondrial membrane potential disruptor for control (e.g., CCCP)

Procedure:

  • Prepare this compound working solution: Dilute the this compound stock solution in pre-warmed cell culture medium or buffer to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed buffer.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed buffer to remove excess dye.

  • Imaging:

    • Add fresh pre-warmed buffer or medium to the cells.

    • Image the cells using a fluorescence microscope. Healthy cells with a high mitochondrial membrane potential will exhibit bright mitochondrial staining.

  • (Optional) Control for Mitochondrial Membrane Potential:

    • Treat a parallel set of cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 10-15 minutes) before or during this compound staining. A significant reduction in fluorescence intensity in the CCCP-treated cells confirms that the this compound staining is dependent on the mitochondrial membrane potential.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging Stock Prepare this compound Stock Solution (in DMSO) Work Prepare this compound Working Solution Stock->Work Incubate Incubate with this compound Work->Incubate Culture Culture Live Cells Wash1 Wash Cells Culture->Wash1 Wash1->Incubate Wash2 Wash Cells Incubate->Wash2 Image Fluorescence Microscopy Wash2->Image

Figure 3: Experimental workflow for live-cell staining with this compound.

Applications in Research and Drug Development

This compound's primary application is in the study of mitochondrial function. Its fluorescence intensity directly correlates with the mitochondrial membrane potential, making it a valuable tool for:

  • Assessing mitochondrial health: A decrease in this compound fluorescence can indicate mitochondrial dysfunction.

  • Screening for drug toxicity: Many drugs can have off-target effects on mitochondria. This compound can be used in high-throughput screening assays to identify compounds that disrupt the mitochondrial membrane potential.

  • Studying apoptosis: The dissipation of mitochondrial membrane potential is an early event in apoptosis. This compound can be used to monitor this process.

  • Investigating diseases with mitochondrial involvement: Many neurodegenerative diseases, metabolic disorders, and cancers are associated with mitochondrial dysfunction. This compound can be used to study these pathologies in cell and animal models.

Conclusion

This compound is a versatile and widely used fluorescent dye for the vital staining of mitochondria. Its membrane potential-dependent accumulation provides a reliable method for assessing mitochondrial health and function. This guide has provided a comprehensive overview of its properties, mechanism, and application, offering researchers and drug development professionals a valuable resource for utilizing this powerful tool in their studies. Further research to definitively establish its quantum yield and uncover its detailed discovery history would be beneficial to the scientific community.

References

In-Depth Technical Guide to DASPEI (CAS Number 3785-01-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DASPEI, with the chemical name 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a lipophilic cationic styryl fluorescent dye extensively utilized for the specific staining of mitochondria in living cells.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its accumulation within mitochondria is driven by the negative mitochondrial membrane potential (ΔΨm), making it a sensitive probe for monitoring mitochondrial health and function.[9][10] Changes in this compound fluorescence intensity and other photophysical properties can be correlated with alterations in mitochondrial energization, making it a valuable tool in cellular biology, toxicology, and drug discovery, particularly in the context of diseases involving mitochondrial dysfunction such as neurodegenerative disorders.[2][15]

Physicochemical and Photophysical Properties

Table 1: Physicochemical and Photophysical Properties of this compound

PropertyValueSource(s)
CAS Number 3785-01-1[1][2][3][4][5]
Molecular Formula C₁₇H₂₁IN₂[3][5]
Molecular Weight 380.27 g/mol [2][5]
Appearance Red solid[2]
Solubility DMSO[2]
Excitation Maximum (λex) ~461 nm (in Methanol)[3]
Emission Maximum (λem) ~589 nm (in Methanol)[3]
Stokes Shift Large[1][7][8][12][13]

Mechanism of Action and Fluorescence Modulation

The primary mechanism of this compound's utility as a mitochondrial probe lies in its response to the mitochondrial membrane potential. As a cationic molecule, this compound is electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the magnitude of the ΔΨm, a key indicator of mitochondrial respiratory chain activity and overall cellular health.

The fluorescence of this compound is highly sensitive to its local environment. Upon accumulation in the inner mitochondrial membrane, the dye's fluorescence is significantly enhanced. This is attributed to a phenomenon known as restricted torsional dynamics. In the less viscous environment of the cytoplasm, the molecule can undergo torsional rotations, which provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. However, when embedded within the more rigid environment of the mitochondrial membrane, these torsional motions are restricted, leading to a higher fluorescence quantum yield.

A decrease in mitochondrial membrane potential, as induced by mitochondrial toxins or cellular stress, results in the redistribution of this compound from the mitochondria to the cytoplasm. This translocation to a more polar and less viscous environment leads to a decrease in fluorescence intensity. This dynamic relationship between mitochondrial membrane potential and this compound fluorescence allows for the real-time monitoring of mitochondrial function.

The relationship between mitochondrial health, membrane potential, and this compound fluorescence is depicted in the following logical workflow:

This compound Mechanism of Action A Healthy Mitochondria B High Mitochondrial Membrane Potential (ΔΨm) A->B C This compound Accumulation in Mitochondria B->C D Restricted Torsional Dynamics in Inner Membrane C->D E Increased Fluorescence Intensity D->E F Mitochondrial Dysfunction (e.g., Toxin Exposure, Disease State) G Decreased Mitochondrial Membrane Potential (ΔΨm) F->G H This compound Release into Cytoplasm G->H I Increased Torsional Dynamics in Cytosol H->I J Decreased Fluorescence Intensity I->J

Caption: Logical workflow of this compound's fluorescence response to mitochondrial membrane potential.

Experimental Protocols

General Protocol for Staining of Live Cells with this compound

This protocol provides a general guideline for staining live cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Materials:

  • This compound (CAS 3785-01-1)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or other appropriate balanced salt solution

  • Cell culture medium (serum-free or complete, as required)

  • Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, microplate)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of this compound Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to a final working concentration of 1-10 µM in warm (37°C) serum-free cell culture medium or PBS. The optimal concentration should be determined for each cell type.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, the cells can be imaged directly without a wash step, or washed once with warm PBS or culture medium to reduce background fluorescence.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~460 nm, Emission: ~590 nm).

High-Throughput Screening (HTS) No-Wash Assay for Mitochondrial Membrane Potential

This protocol is adapted from a published no-wash assay and is suitable for high-throughput screening of compounds affecting mitochondrial membrane potential.[15]

Materials:

  • CHO (Chinese Hamster Ovary), PC12, or other suitable cell lines

  • 96- or 384-well black, clear-bottom microplates

  • This compound

  • DMSO

  • Culture medium

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Plate cells in a 96- or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells under standard culture conditions.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in the appropriate vehicle (e.g., DMSO).

    • Add the test compounds to the cell plates and incubate for the desired duration. Include appropriate positive (e.g., a known mitochondrial uncoupler like CCCP) and negative (vehicle) controls.

  • This compound Staining:

    • Prepare a this compound working solution in culture medium. The final concentration may need to be optimized but is typically in the range of 10-50 µM for this assay format.[15]

    • Add the this compound working solution directly to the wells containing the cells and compounds.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set for this compound (e.g., Ex: 485 nm, Em: 535 nm, noting that optimal settings may vary between instruments).

  • Data Analysis:

    • Normalize the fluorescence intensity of compound-treated wells to the vehicle control wells.

    • Calculate the Z'-factor to assess the quality of the assay for HTS. A Z'-factor > 0.5 is generally considered excellent for HTS.

The workflow for the high-throughput screening assay can be visualized as follows:

HTS Workflow for Mitochondrial Membrane Potential A Plate Cells in Microplate B Incubate and Allow Cells to Adhere A->B C Treat with Test Compounds B->C D Incubate for Desired Duration C->D E Add this compound Working Solution D->E F Incubate for Staining E->F G Measure Fluorescence on Plate Reader F->G H Data Analysis G->H

Caption: High-throughput screening experimental workflow using this compound.

Applications in Research and Drug Development

This compound's ability to report on mitochondrial membrane potential makes it a versatile tool in various research and drug development areas.

Toxicology and Drug Safety

Mitochondrial toxicity is a significant cause of drug-induced toxicity. The HTS assay described above can be employed in early-stage drug discovery to screen compound libraries for potential mitochondrial liabilities, thereby reducing the risk of late-stage failures.

Neurodegenerative Diseases

Mitochondrial dysfunction is a well-established hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This compound has been successfully used in cellular models of these diseases to assess changes in mitochondrial membrane potential.[15] For example, it has been used to measure the impact of amyloid-β exposure on PC12 cells, a model for Alzheimer's disease research.[15]

A critical pathway implicated in neurodegeneration is apoptosis, or programmed cell death, where the mitochondrion plays a central role. A key event in the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This compound can be used to monitor this critical step.

The signaling pathway illustrating the role of mitochondrial membrane potential in apoptosis is shown below:

Mitochondrial Role in Apoptosis A Apoptotic Stimuli (e.g., DNA damage, Oxidative Stress) B Activation of Bcl-2 family proteins (e.g., Bax, Bak) A->B C Mitochondrial Outer Membrane Permeabilization (MOMP) B->C D Loss of Mitochondrial Membrane Potential (ΔΨm) (Monitored by this compound) C->D E Release of Cytochrome c from Mitochondria C->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) E->F G Activation of Caspase-9 F->G H Activation of Executioner Caspases (e.g., Caspase-3) G->H I Apoptosis H->I

Caption: Signaling pathway of apoptosis highlighting the role of mitochondrial membrane potential.

Conclusion

This compound is a valuable and versatile fluorescent probe for the investigation of mitochondrial function in living cells. Its straightforward mechanism of action, coupled with its suitability for high-throughput screening, makes it an important tool for researchers, scientists, and drug development professionals. The ability to monitor mitochondrial membrane potential provides critical insights into cellular health and disease, with significant applications in toxicology, neurodegenerative disease research, and the broader field of drug discovery.

References

An In-depth Technical Guide to 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, commonly known as DASPEI. This styryl dye is a valuable tool in cellular and mitochondrial research, offering insights into mitochondrial function and cellular health.

Molecular Structure and Properties

2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide is a cationic fluorescent dye characterized by a pyridinium ring linked to a dimethylamino-substituted styryl group, with an iodide counterion. Its chemical structure facilitates its accumulation in mitochondria, driven by the organelle's membrane potential.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₁IN₂[1]
Molecular Weight 380.27 g/mol
Appearance Red solid
Melting Point 267 °C (decomposes)
CAS Number 3785-01-1[1]
SMILES String [I-].CC[n+]1ccccc1\C=C\c2ccc(cc2)N(C)C
Solubility Soluble in DMSO and methanol

Table 2: Spectroscopic Properties of this compound

ParameterValueConditionsReference
Excitation Maximum (λex) 461 nmIn Methanol[1]
Emission Maximum (λem) 589 nmIn Methanol[1]
Molar Extinction Coefficient (ε) 36,000-41,000 M⁻¹cm⁻¹at 457-463 nm in Methanol

Synthesis Protocol

The synthesis of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide can be achieved through a Knoevenagel condensation reaction. This method involves the reaction of an active methylene compound (N-ethyl-2-methylpyridinium iodide) with an aromatic aldehyde (4-(dimethylamino)benzaldehyde) in the presence of a basic catalyst.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Formation of N-ethyl-2-methylpyridinium iodide

  • In a round-bottom flask, dissolve 2-picoline in a suitable solvent such as acetone.

  • Add an equimolar amount of ethyl iodide.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Filter the precipitate, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield N-ethyl-2-methylpyridinium iodide.

Step 2: Knoevenagel Condensation

  • Dissolve N-ethyl-2-methylpyridinium iodide and 4-(dimethylamino)benzaldehyde in a polar solvent like methanol in a round-bottom flask.

  • Add a catalytic amount of a base, such as piperidine or pyrrolidine.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture to room temperature. The product, 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, will precipitate.

  • Filter the crude product and wash with cold methanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified red solid.

G cluster_step1 Step 1: Formation of N-ethyl-2-methylpyridinium iodide cluster_step2 Step 2: Knoevenagel Condensation start1 2-Picoline + Ethyl Iodide (in Acetone) reflux1 Reflux start1->reflux1 precipitate1 Precipitation reflux1->precipitate1 filter1 Filter and Dry precipitate1->filter1 product1 N-ethyl-2-methylpyridinium iodide filter1->product1 start2 N-ethyl-2-methylpyridinium iodide + 4-(dimethylamino)benzaldehyde (in Methanol + Piperidine) product1->start2 reflux2 Reflux start2->reflux2 precipitate2 Precipitation reflux2->precipitate2 filter2 Filter and Wash precipitate2->filter2 recrystallize Recrystallize filter2->recrystallize product2 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (this compound) recrystallize->product2

Synthesis workflow for this compound.

Mechanism of Action and Applications

This compound is a lipophilic cation that accumulates in mitochondria in response to the negative mitochondrial membrane potential (ΔΨm).[3][4] Healthy, energized mitochondria maintain a high ΔΨm, leading to a higher concentration of this compound within the mitochondrial matrix. A decrease in ΔΨm, often an indicator of mitochondrial dysfunction and cellular stress, results in a reduced accumulation of the dye.

This potentiometric behavior makes this compound a valuable tool for:

  • Assessing Mitochondrial Function: Quantifying changes in mitochondrial membrane potential in response to drug candidates or toxins.[5][6]

  • Cell Viability and Apoptosis Studies: Monitoring early events in apoptosis, which are often associated with a collapse of the mitochondrial membrane potential.

  • Fluorescence Microscopy: Visualizing mitochondrial morphology and distribution in living cells.

G cluster_cell Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (High Negative Potential) daspei_in This compound (Accumulated) matrix->daspei_in cytosol Cytosol cytosol->matrix Driven by ΔΨm daspei_out This compound (Extracellular) daspei_out->cytosol Enters Cell

Mechanism of this compound accumulation.

Experimental Protocols for Cellular Applications

Qualitative Staining of Mitochondria for Fluorescence Microscopy

This protocol provides a general guideline for staining mitochondria in adherent mammalian cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Pre-warmed cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure:

  • Grow cells to the desired confluency on a suitable imaging vessel.

  • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and wash the cells two to three times with warm PBS or culture medium.

  • Add fresh, pre-warmed medium or PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope. Mitochondria will appear as red fluorescent filamentous structures.

G start Culture Adherent Cells prepare_stain Prepare this compound Working Solution (1-10 µM in warm medium) start->prepare_stain wash1 Wash Cells with PBS start->wash1 incubate Incubate with this compound (15-30 min at 37°C) prepare_stain->incubate wash1->incubate wash2 Wash Cells with PBS (2-3x) incubate->wash2 add_medium Add Fresh Medium/PBS wash2->add_medium image Image with Fluorescence Microscope add_medium->image

References

An In-depth Technical Guide to the Solubility and Stability of Daspei Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daspei, a cationic styrenyl dye, is a fluorescent probe utilized for the specific staining of mitochondria in living cells. Its accumulation within these organelles is primarily driven by the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and cellular health. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data where available, and outlining detailed experimental protocols for its use. The information herein is intended to assist researchers, scientists, and drug development professionals in the effective application of this compound in their studies.

Solubility

Qualitative Solubility:

This compound is generally described as being soluble in several organic solvents.

  • High Solubility:

    • Dimethyl sulfoxide (DMSO)

    • Methanol (MeOH)

    • N,N-Dimethylformamide (DMF)

    • Ethanol (EtOH)

  • Aqueous Solubility:

    • This compound is prepared as a stock solution in distilled water for some applications, indicating at least moderate solubility.[1]

Quantitative Solubility Data:

Precise solubility limits (e.g., in g/L or mol/L) are not consistently reported across scientific literature. However, based on commercially available stock solution preparation protocols, a high-concentration stock solution can be prepared in DMSO.

SolventReported ConcentrationMolarity (approx.)Source
Dimethyl sulfoxide (DMSO)Up to 10 mM0.01 M--INVALID-LINK--[2]

Note: The molarity is calculated based on the molecular weight of this compound (380.27 g/mol ).

Stability

The stability of this compound is crucial for ensuring the reproducibility and accuracy of experimental results. Key factors influencing its stability include storage conditions, light exposure (photostability), pH, and temperature (thermal stability).

Storage and Handling:

  • Solid Form: this compound in its solid, powdered form should be stored at low temperatures, typically ranging from 4°C to -20°C.[3] It is recommended to protect it from light.

  • In Solution: Stock solutions of this compound, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C and protected from light.[4][5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Photostability:

This compound, like many fluorescent dyes, is susceptible to photobleaching upon prolonged exposure to light, especially high-intensity light from a fluorescence microscope. This can lead to a decrease in fluorescence intensity over time. For live-cell imaging, it is recommended to minimize light exposure to the samples. Some studies have noted that intense imaging on a confocal microscope can cause the label to leave the mitochondria, which may be due to a phototoxic response leading to mitochondrial depolarization.[1]

pH Stability:

Specific data on the stability of this compound across a range of pH values is not extensively documented in the available literature. For most biological applications, this compound is used in physiological buffers (e.g., PBS, cell culture medium) with a pH around 7.4.

Thermal Stability:

While specific decomposition temperatures are not provided, the recommended storage at low temperatures suggests that this compound may be susceptible to thermal degradation at elevated temperatures.

Mechanism of Action and Signaling

The primary application of this compound is as a potentiometric probe for mitochondrial membrane potential (ΔΨm).

Mitochondrial Accumulation:

This compound is a cationic molecule, and its accumulation within the mitochondrial matrix is driven by the negative-inside mitochondrial membrane potential. This process follows the Nernst equation, where the concentration of the dye inside the mitochondria is proportional to the magnitude of the membrane potential.[6][7] A higher mitochondrial membrane potential results in greater accumulation of this compound and consequently, a stronger fluorescent signal. Conversely, a decrease in the membrane potential, often associated with mitochondrial dysfunction, leads to a reduction in this compound accumulation and fluorescence.

Signaling Pathway Diagram:

The following diagram illustrates the logical flow of this compound's mechanism of action.

DASPEI_Mechanism This compound Mitochondrial Accumulation Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_output Measurement Daspei_ext Extracellular this compound Daspei_int Intramitochondrial this compound Daspei_ext->Daspei_int Uptake driven by ΔΨm Fluorescence Fluorescence Signal Daspei_int->Fluorescence Proportional to concentration Mito_potential Negative Mitochondrial Membrane Potential (ΔΨm) Mito_potential->Daspei_int

Caption: Logical flow of this compound accumulation in mitochondria.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Bring the vial of this compound powder and the anhydrous DMSO to room temperature.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the this compound powder. For example, to 1 mg of this compound (MW: 380.27 g/mol ), add approximately 263 µL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Staining of Live Cells for Fluorescence Microscopy

Objective: To stain the mitochondria of live cells with this compound for visualization by fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters (Excitation/Emission: ~461/589 nm in Methanol)[3]

Experimental Workflow Diagram:

Staining_Workflow This compound Live Cell Staining Workflow Start Start with Cultured Cells Prepare_Working Prepare this compound Working Solution (e.g., 5-10 µM) Start->Prepare_Working Incubate Incubate Cells (e.g., 30-60 min) Prepare_Working->Incubate Wash Wash Cells (2-3 times) Incubate->Wash Image Image with Fluorescence Microscope Wash->Image

Caption: Workflow for staining live cells with this compound.

Procedure:

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final working concentration. A typical starting concentration is between 5 µM and 10 µM.[5]

  • Cell Staining:

    • For adherent cells, remove the culture medium from the cells.

    • For suspension cells, centrifuge the cells to form a pellet and discard the supernatant.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.[5] The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed culture medium or PBS to remove excess dye.[5]

  • Imaging:

    • Mount the coverslips on a slide or place the dish on the microscope stage.

    • Observe the stained mitochondria using a fluorescence microscope with appropriate filter sets (e.g., excitation around 460 nm and emission around 590 nm).

Conclusion

This compound is a valuable fluorescent probe for the investigation of mitochondrial function in living cells. Its solubility in common organic solvents facilitates the preparation of high-concentration stock solutions, while its stability under proper storage conditions ensures reliable experimental outcomes. The mechanism of action, based on the Nernstian accumulation in response to the mitochondrial membrane potential, provides a direct link between fluorescence intensity and mitochondrial health. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. Further investigation into the quantitative aspects of its stability and solubility in a broader range of conditions would be beneficial for the scientific community.

References

The Principle of Daspei in Live Cell Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daspei, or 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a fluorescent, lipophilic cationic dye widely utilized in live cell imaging to visualize and assess the functional state of mitochondria.[1][2] Its accumulation within these organelles is driven by the mitochondrial membrane potential (ΔΨm), a critical indicator of cellular health and metabolic activity.[1] Consequently, this compound serves as a valuable tool for real-time monitoring of mitochondrial function, cell viability, and the effects of various stimuli on cellular bioenergetics. This technical guide provides an in-depth overview of the core principles of this compound, detailed experimental protocols, and its applications in life sciences and drug development.

Core Principle: Potentiometric Staining of Mitochondria

The fundamental principle behind this compound's utility in live cell imaging lies in its potentiometric nature. As a positively charged molecule, this compound is actively sequestered into the negatively charged mitochondrial matrix. The extent of its accumulation, and therefore the intensity of its fluorescence, is directly proportional to the magnitude of the mitochondrial membrane potential. Healthy, metabolically active cells maintain a high ΔΨm, leading to robust this compound staining. Conversely, in apoptotic or metabolically compromised cells, the ΔΨm dissipates, resulting in a diminished fluorescent signal.[1]

This characteristic allows for both qualitative and quantitative assessment of mitochondrial function. Changes in fluorescence intensity over time can be used to monitor dynamic cellular processes and the impact of experimental treatments.

Key Characteristics and Quantitative Data

A summary of the essential properties of this compound is presented below, providing a quick reference for experimental design.

PropertyValue/DescriptionReference
Full Chemical Name 2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide[1]
Molecular Formula C₁₇H₂₁IN₂[1]
Molecular Weight 380.27 g/mol [1]
Excitation Maximum (λex) ~461 nm (in Methanol)[1]
Emission Maximum (λem) ~589 nm (in Methanol)[1]
Cell Permeability Membrane Permeant[1]
Cellular Localization Mitochondria[1]
Assay Type No-wash, real-time imaging[1]
Primary Application Assessment of mitochondrial membrane potential[1]

Experimental Protocols

The following protocols provide a general framework for using this compound in live cell imaging. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation
  • Stock Solution: Prepare a stock solution of this compound by dissolving it in dimethyl sulfoxide (DMSO). A typical concentration is 1 to 5 mM. Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration. A common working concentration for staining zebrafish hair cells is 130 µM.[2] For other cell types, the optimal concentration may vary and should be determined empirically.

Live Cell Staining and Imaging

This protocol is adapted for staining sensory hair cells in zebrafish larvae but can be modified for other cell types.

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging dish or plate.

  • Incubation: Remove the culture medium and wash the cells with an appropriate buffer (e.g., embryo media for zebrafish).[2]

  • Staining: Add the this compound working solution to the cells and incubate for a specific duration. For zebrafish larvae, an incubation time of 15 minutes at room temperature is often used.[2]

  • Washing: After incubation, gently wash the cells three times with the buffer to remove excess dye.[2]

  • Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for this compound's excitation and emission spectra. For zebrafish, a ZEISS Lightsheet 7 fluorescence microscope with excitation at 561 nm has been used.[2]

Applications in Research and Drug Development

This compound's ability to report on mitochondrial health makes it a versatile tool in various research areas:

  • Neurobiology: Studying mitochondrial dysfunction in neurodegenerative diseases.

  • Cancer Biology: Assessing the metabolic state of cancer cells and their response to therapies.

  • Toxicology: Screening for compounds that induce mitochondrial toxicity.

  • Developmental Biology: Visualizing and tracking metabolically active cells during development, such as in the sensory hair cells of the zebrafish lateral line.[2][3][4]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the logical flow of this compound's mechanism and a typical experimental workflow.

Daspei_Mechanism This compound This compound Dye (Cationic, Lipophilic) Cell_Membrane Cell Membrane This compound->Cell_Membrane Passive Diffusion Cytosol Cytosol Cell_Membrane->Cytosol Mitochondrion Mitochondrion Cytosol->Mitochondrion Electrophoretic Accumulation Matrix Mitochondrial Matrix (High Negative Potential) Mitochondrion->Matrix Fluorescence Red Fluorescence Matrix->Fluorescence Concentration-dependent Signal

This compound's mechanism of action for mitochondrial staining.

Daspei_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Prepare_Stock Prepare this compound Stock Solution (DMSO) Prepare_Working Dilute to Working Solution (Culture Medium) Prepare_Stock->Prepare_Working Incubate Incubate with This compound Working Solution Prepare_Working->Incubate Culture_Cells Culture Live Cells Culture_Cells->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Image Fluorescence Microscopy (Live Cell Imaging) Wash->Image Analyze Image Analysis and Quantification Image->Analyze

A typical experimental workflow for live cell imaging with this compound.

References

Daspei for Measuring Mitochondrial Membrane Potential: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular function. Its disruption is a hallmark of cellular stress and is implicated in a wide range of diseases and toxicological responses. Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cell-permeant, cationic fluorescent dye that serves as a reliable and sensitive probe for the real-time measurement of ΔΨm in living cells. This technical guide provides an in-depth overview of the core principles of using this compound, detailed experimental protocols for various platforms, a compilation of quantitative data, and visualizations of relevant workflows and signaling pathways.

Core Principles and Mechanism of Action

This compound is a lipophilic cation that accumulates in mitochondria in a manner dictated by the Nernst equation. The interior of a healthy mitochondrion is highly negative relative to the cytoplasm, typically in the range of -150 to -180 mV, due to the pumping of protons across the inner mitochondrial membrane by the electron transport chain.[1] This strong negative charge drives the accumulation of the positively charged this compound molecules within the mitochondrial matrix.

An increase in this compound fluorescence intensity is directly proportional to the magnitude of the mitochondrial membrane potential.[2] Conversely, a decrease in ΔΨm, a condition known as mitochondrial depolarization, leads to a reduction in this compound accumulation and a corresponding decrease in fluorescence. This principle allows for the dynamic monitoring of mitochondrial health and the detection of mitochondrial dysfunction induced by various stimuli, including drug candidates, toxins, and pathological conditions.[3][4]

Spectral Properties:

PropertyWavelength (nm)
Excitation (in Methanol)~461
Emission (in Methanol)~589
Excitation (in cells)~470
Emission (in cells)~560-570

Note: Spectral properties can vary depending on the solvent and cellular environment.[2][5]

Data Presentation: Quantitative Analysis of ΔΨm Changes

The following tables summarize the effects of various chemical compounds on mitochondrial membrane potential as measured by this compound fluorescence. These data are compiled from studies utilizing Chinese Hamster Ovary (CHO) and PC12 cells.

Table 1: Effects of Mitochondrial Uncouplers on this compound Fluorescence in PC12 Cells

CompoundConcentrationEffect on ΔΨm
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone)Dose-dependentDepolarization
DNP (2,4-Dinitrophenol)Dose-dependentDepolarization

Data from a no-wash assay on undifferentiated and differentiated PC12 cells.[3]

Table 2: Effects of Various Compounds on this compound Fluorescence in CHO Cells

CompoundConcentration(s)Incubation TimeEffect on ΔΨm
ThioridazineNot specifiedLong-termHyperpolarization
Cobalt Chloride (CoCl₂)50, 500, 1000 µM2 hoursHyperpolarization (dose-dependent)
Cobalt Chloride (CoCl₂)50, 500, 1000 µM24 hoursDepolarization (dose-dependent)
Ionomycin (in the presence of 1 mM CaCl₂)Increasing concentrations3 hoursDepolarization

These findings demonstrate the utility of this compound in detecting both short-term and long-term changes in mitochondrial membrane potential in response to diverse chemical stimuli.[3][4]

Table 3: Effect of Amyloid β on this compound Fluorescence in PC12 Cells

CompoundConcentrationIncubation TimeEffect on ΔΨm
Amyloid β (25-35)10 nM48 hoursDepolarization
Amyloid β (25-35)1000 nM48 hoursDepolarization

This data highlights the application of this compound in cellular models of neurodegenerative diseases like Alzheimer's disease.[3]

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[6] For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 380.27 g/mol ), dissolve it in 263 µL of DMSO.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C to -80°C, protected from light.[2]

  • Working Solution (5-10 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.[6] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Protocol for Adherent Cells (Fluorescence Microscopy)
  • Cell Seeding: Seed adherent cells on sterile glass coverslips or in a multi-well imaging plate and culture until they reach the desired confluency.

  • Treatment (Optional): If applicable, treat the cells with the test compound(s) for the desired duration.

  • Staining:

    • Remove the culture medium.

    • Add the pre-warmed this compound working solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.[6]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed culture medium or PBS.[6]

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound (e.g., excitation ~470 nm, emission ~570 nm).

Protocol for Suspension Cells (Flow Cytometry)
  • Cell Preparation:

    • Collect suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes).

    • Wash the cells twice with PBS.

    • Resuspend the cells to a density of approximately 1x10^6 cells/mL.[6]

  • Treatment (Optional): If applicable, treat the cells with the test compound(s).

  • Staining:

    • Add 1 mL of the this compound working solution to the cell suspension.

    • Incubate for 30-60 minutes at room temperature, protected from light.[6]

  • Washing:

    • Centrifuge the cells to pellet them.

    • Discard the supernatant.

    • Wash the cell pellet twice with PBS.[6]

  • Analysis: Resuspend the cells in 1 mL of serum-free medium or PBS and analyze using a flow cytometer.

No-Wash Assay Protocol (96-well Plate Reader)

This protocol is adapted from a validated high-throughput screening method.[3][4]

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Treatment: Treat cells with compounds as required.

  • Staining: Add this compound working solution directly to the wells.

  • Incubation: Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Fluorescence Reading: Read the fluorescence intensity using a plate reader with appropriate excitation and emission settings. A fluorescence quencher can be added to reduce background from extracellular dye.[3]

Controls
  • Negative Control (Healthy Mitochondria): Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compounds.

  • Positive Control (Depolarized Mitochondria): Cells treated with a mitochondrial uncoupler such as CCCP (e.g., 10 µM) or DNP. This will cause a significant decrease in this compound fluorescence.[3][4]

  • Hyperpolarization Control (Optional): In some cell types, treatment with an ATP synthase inhibitor like oligomycin can cause a transient hyperpolarization, leading to an increase in this compound fluorescence.[7]

Visualizations: Workflows and Signaling Pathways

Principle of this compound-Based ΔΨm Measurement

G Principle of this compound Measurement of ΔΨm cluster_cell Living Cell cluster_mito Mitochondrion Mitochondrial Matrix Mitochondrial Matrix High Fluorescence High Fluorescence Mitochondrial Matrix->High Fluorescence Results in Inner Membrane Inner Membrane Cytoplasm Cytoplasm Cytoplasm->Mitochondrial Matrix Accumulation driven by negative potential Low Fluorescence Low Fluorescence Cytoplasm->Low Fluorescence Results in This compound Dye This compound Dye This compound Dye->Cytoplasm Cell Permeant High ΔΨm Healthy Mitochondrion (High ΔΨm) High ΔΨm->Mitochondrial Matrix High Accumulation Low ΔΨm Depolarized Mitochondrion (Low ΔΨm) Low ΔΨm->Cytoplasm This compound release CCCP/DNP Uncouplers (e.g., CCCP, DNP) CCCP/DNP->Low ΔΨm Induces G General Experimental Workflow for this compound Assay start Start prep_cells Prepare Cells (Adherent or Suspension) start->prep_cells treatment Treat with Test Compounds and Controls prep_cells->treatment stain Stain with this compound Working Solution treatment->stain wash Wash to Remove Extracellular Dye stain->wash acquire Acquire Data (Microscopy, Flow Cytometry, or Plate Reader) wash->acquire analyze Analyze Fluorescence Intensity (Quantify ΔΨm changes) acquire->analyze end End analyze->end G Role of ΔΨm in Intrinsic Apoptosis cluster_pathway Apoptotic Signaling Cellular Stress Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax/Bak Activation->MOMP ΔΨm Collapse ΔΨm Collapse MOMP->ΔΨm Collapse Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound Measurement This compound measures this change This compound Measurement->ΔΨm Collapse

References

An In-depth Technical Guide to the Cellular Uptake Mechanism of Daspei

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daspei, or 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a fluorescent, lipophilic cationic dye predominantly utilized as a vital stain for mitochondria in living cells.[1][2] Its accumulation within this organelle is a direct consequence of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[3][4] While its role as a mitochondrial probe is well-established, the precise mechanisms governing its transit across the plasma membrane and subsequent intracellular trafficking are multifaceted and can be cell-type specific. This guide provides a comprehensive overview of the current understanding of this compound's cellular uptake, detailing the core mechanisms, experimental protocols, and quantitative data available in the scientific literature.

Core Uptake Mechanisms

The cellular uptake of this compound can be conceptualized as a two-step process: translocation across the plasma membrane and accumulation within the mitochondria.

Plasma Membrane Translocation

The passage of this compound across the outer cell membrane is a critical first step. The primary mechanisms identified are:

  • Membrane Permeation: this compound is described as a membrane-permeant dye, suggesting it can passively diffuse across the lipid bilayer to some extent due to its lipophilic nature.[2] This mode of entry is likely driven by the concentration gradient of the dye.

  • Channel-Mediated Uptake (Cell-Type Specific): In specialized cells, such as the hair cells of the zebrafish lateral line, the uptake of this compound is dependent on the mechano-electrical transduction (MET) channels.[5] This indicates a facilitated transport mechanism in these cells. Blockade of these channels significantly reduces this compound accumulation.[5] The involvement of specific transporters in other cell types has not been definitively elucidated.

Mitochondrial Accumulation

Once in the cytoplasm, this compound is rapidly sequestered by mitochondria. This process is driven by the significant negative mitochondrial membrane potential (-150 to -180 mV). As a positively charged cation, this compound is electrophoretically driven into the mitochondrial matrix, where it accumulates to a high concentration.[3] This potential-dependent accumulation is the basis for its use as a mitochondrial vital stain.[6] The fluorescence intensity of this compound within mitochondria is directly proportional to the magnitude of the mitochondrial membrane potential.[3]

Signaling Pathways and Logical Relationships

The uptake and localization of this compound are intrinsically linked to fundamental cellular bioenergetics. The following diagrams illustrate the key relationships.

Daspei_Uptake_Pathway Daspei_ext Extracellular this compound PM Plasma Membrane Daspei_ext->PM Passive Diffusion? MET_channel MET Channel (in Zebrafish Hair Cells) Daspei_ext->MET_channel Facilitated Transport Daspei_cyto Cytoplasmic this compound Mito_mem Mitochondrial Inner Membrane Daspei_cyto->Mito_mem Electrophoretic Movement Daspei_mito Mitochondrial this compound PM->Daspei_cyto Mito_mem->Daspei_mito Mito_potential Mitochondrial Membrane Potential (Negative Inside) Mito_potential->Mito_mem Drives MET_channel->Daspei_cyto Zebrafish_Staining_Workflow start Start prep Prepare 130 µM this compound in Embryo Media start->prep incubate Incubate 5 dpf Zebrafish Larvae for 15 min prep->incubate wash Wash 3x with Embryo Media incubate->wash image Image at ~561 nm Excitation wash->image end End image->end Mammalian_Cell_MMP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture CHO Cells incubate Incubate Cells with this compound (1-2 hours at 37°C) culture->incubate prep_this compound Prepare 50-100 µM this compound in Buffer prep_this compound->incubate measure Measure Fluorescence (Ex: 485 nm, Em: 555 nm) incubate->measure analyze Compare Fluorescence to Controls measure->analyze

References

Methodological & Application

Application Notes: Daspei Staining for Live Cell Mitochondrial Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent, lipophilic cationic dye used for the vital staining of mitochondria in living cells.[1][2][3][4] Its accumulation within the mitochondria is dependent upon the mitochondrial membrane potential (ΔΨm).[5][6][7] Healthy, energized mitochondria with a high membrane potential will readily sequester this compound, resulting in bright fluorescence. Conversely, depolarized or damaged mitochondria exhibit a reduced capacity for dye accumulation, leading to a decrease in fluorescence intensity. This property makes this compound a valuable tool for assessing mitochondrial function and overall cell health in real-time. Applications include the study of apoptosis, drug-induced mitochondrial toxicity, and the screening of compounds that may modulate mitochondrial function.[7][8]

Mechanism of Action

This compound is a cationic molecule that passively diffuses across the plasma membrane of live cells. Due to its positive charge, it is electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the magnitude of the mitochondrial membrane potential. Consequently, the fluorescence intensity of this compound serves as a reliable indicator of mitochondrial energization. A decrease in fluorescence can signify mitochondrial dysfunction, a key event in early apoptosis and a marker for cellular stress or toxicity.[5][6]

daspei_mechanism cluster_cell Live Cell cluster_mito Mitochondrion cluster_key Legend Daspei_Extracellular This compound (Extracellular) Mitochondrial_Matrix Mitochondrial Matrix (High Negative Potential) Daspei_Extracellular->Mitochondrial_Matrix Driven by ΔΨm Daspei_Accumulation This compound Accumulation (Bright Fluorescence) Mitochondrial_Matrix->Daspei_Accumulation Sequestration key_healthy Healthy Mitochondrion: High ΔΨm -> High this compound Accumulation -> Bright Fluorescence key_unhealthy Unhealthy Mitochondrion: Low ΔΨm -> Low this compound Accumulation -> Dim Fluorescence daspei_workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Prepare_Stock Prepare 10 mM this compound Stock in DMSO Prepare_Working Prepare 5-10 µM this compound Working Solution Prepare_Stock->Prepare_Working Incubate Incubate Cells with Working Solution (10-60 min, 37°C) Prepare_Working->Incubate Prepare_Cells Prepare Adherent or Suspension Cells Prepare_Cells->Incubate Wash Wash Cells 2-3 times with PBS or Medium Incubate->Wash Image Image with Fluorescence Microscope Wash->Image Flow_Cytometry Analyze with Flow Cytometer Wash->Flow_Cytometry

References

Application Notes and Protocols for Daspei in Zebrafish Lateral Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Zebrafish Lateral Line as a Model for Sensory Hair Cell Studies

The zebrafish (Danio rerio) lateral line has emerged as a powerful in vivo model for studying sensory hair cell biology, ototoxicity, and otoprotection.[1][2] This external sensory system consists of clusters of hair cells, called neuromasts, distributed over the head and body of the fish.[2] These hair cells are morphologically and functionally similar to those in the mammalian inner ear, making them an excellent surrogate for studying hearing and balance disorders.[1][3] The optical transparency of zebrafish larvae and the accessibility of the lateral line neuromasts allow for rapid and high-throughput screening of compounds that may be toxic to or protective of hair cells.[1][2]

Daspei: A Vital Dye for Hair Cell Visualization and Quantification

This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye that is actively taken up by functional hair cells, making it an invaluable tool for their visualization and quantification.[4][5][6] this compound is a lipophilic cation that accumulates in mitochondria, driven by the mitochondrial membrane potential.[1][4][7] Consequently, healthy hair cells with active mitochondria exhibit bright fluorescence upon this compound staining, while damaged or dead cells show diminished or no fluorescence.[4] The intensity of this compound staining is proportional to the number of viable hair cells within a neuromast.[8]

Mechanism of Action of this compound

The entry of this compound into zebrafish hair cells is dependent on functional mechanotransduction (MET) channels.[3] Once inside the cell, this compound accumulates in the mitochondria due to their negative membrane potential.[1][7] This mitochondrial accumulation is the basis for the strong fluorescence observed in healthy hair cells. A decrease in mitochondrial membrane potential, an early event in aminoglycoside-induced hair cell death, leads to a reduction in this compound staining.[9]

Applications in Research and Drug Development

The zebrafish lateral line assay using this compound is a robust and efficient method for:

  • Ototoxicity Screening: Rapidly screening large libraries of chemical compounds to identify potential ototoxins.[1]

  • Otoprotection Assays: Identifying compounds that can protect hair cells from damage induced by known ototoxins, such as aminoglycoside antibiotics (e.g., neomycin, gentamicin) and chemotherapeutic agents (e.g., cisplatin).[1][2]

  • Genetic Screens: Elucidating the genetic pathways involved in hair cell development, function, and survival.[1]

  • Mechanistic Studies: Investigating the cellular and molecular mechanisms of hair cell death and regeneration.

Experimental Protocols

Protocol 1: this compound Staining of Zebrafish Larvae

This protocol describes the general procedure for staining hair cells in the lateral line of zebrafish larvae with this compound.

Materials:

  • Zebrafish larvae (5-7 days post-fertilization, dpf)

  • This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)

  • Embryo medium (EM) or fish water

  • Anesthetic (e.g., MS-222/Tricaine)

  • Petri dishes or multi-well plates

  • Fluorescence microscope

Procedure:

  • Prepare this compound Staining Solution:

    • Prepare a stock solution of this compound (e.g., 40 mg/100 ml in distilled water).[7] Store at 4°C, protected from light.

    • Prepare a working solution by diluting the stock solution in embryo medium to a final concentration of 0.005%.[4][5][6]

  • Staining:

    • Transfer zebrafish larvae into the this compound working solution.

    • Incubate for 15 minutes at 28°C.[4][6][10]

  • Washing:

    • After incubation, rinse the larvae twice with fresh embryo medium to remove excess dye.[4][6]

  • Anesthetization and Mounting:

    • Anesthetize the larvae by incubating them in 0.001% MS-222 in embryo medium.[4][6]

    • Mount the anesthetized larvae on a microscope slide or in a multi-well plate for imaging.

  • Imaging:

    • Visualize the stained neuromasts using a fluorescence microscope with appropriate filters (e.g., green or red channels, as this compound has a broad emission spectrum).[7]

Protocol 2: Quantification of Hair Cell Damage and Protection

This protocol outlines how to quantify hair cell survival using this compound staining in an otoprotection or ototoxicity assay.

Procedure:

  • Experimental Treatment:

    • For otoprotection studies, pre-incubate larvae with the test compound for a specified duration (e.g., 1 hour) before co-incubating with an ototoxin (e.g., neomycin).[1]

    • For ototoxicity studies, incubate larvae with the test compound for a specified duration.[1]

    • Include appropriate control groups (e.g., vehicle control, ototoxin-only control).

  • This compound Staining:

    • Following the treatment period, stain the larvae with this compound as described in Protocol 1.

  • Quantification:

    • Scoring Method: Assign a score to each neuromast based on its fluorescence intensity. A common scoring system is: 2 for bright, robust staining; 1 for reduced staining; and 0 for no staining.[6] Sum the scores for a set number of neuromasts per larva (e.g., 10 head neuromasts) to obtain a total score per fish.[6]

    • Fluorescence Intensity Measurement: Alternatively, use image analysis software to measure the mean fluorescence intensity of each neuromast.

    • Hair Cell Counts: For more precise quantification, correlate this compound staining with direct hair cell counts using immunohistochemistry in fixed larvae.[8]

  • Data Analysis:

    • Normalize the data from the treatment groups to the control group.

    • Perform statistical analysis to determine significant differences between groups.

Data Presentation

The following tables summarize quantitative data from studies using this compound to assess hair cell damage in zebrafish.

Table 1: Aminoglycoside-Induced Hair Cell Loss in Zebrafish Larvae

AminoglycosideConcentration (µM)Exposure DurationObservation TimeEffect on Hair Cells
Neomycin20030 minutes1 hour post-exposureSignificant hair cell loss.[5]
Neomycin5001 hour4 hours post-exposureComplete loss of this compound-labeled hair cells.[8]
Gentamicin25, 50, 100, 2001 hour5-23 hours post-exposureDose-dependent delayed hair cell loss.[11]

Table 2: Example of Otoprotection Against Neomycin-Induced Hair Cell Damage

Protective AgentConcentration (µM)Co-treatmentObservationResult
Sodium Selenite500125 µM Neomycin for 1 hourThis compound stainingSignificantly preserved the average this compound area in neuromasts compared to neomycin alone.[12]

Signaling Pathways and Experimental Workflows

Aminoglycoside-Induced Hair Cell Death Pathway

Aminoglycoside antibiotics are known to cause hair cell death through a complex signaling cascade. A simplified representation of this pathway is shown below. Aminoglycosides enter the hair cell through mechanotransduction channels. Inside the cell, they can lead to the overproduction of reactive oxygen species (ROS), which in turn causes mitochondrial damage and activation of cell death pathways.

Aminoglycoside_Pathway AG Aminoglycoside (e.g., Neomycin) MET MET Channels AG->MET HC Hair Cell MET->HC ROS ROS Production HC->ROS Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase This compound Reduced This compound Staining Mito->this compound Death Cell Death Caspase->Death

Caption: Simplified signaling pathway of aminoglycoside-induced hair cell death.

Experimental Workflow for this compound-Based Screening

The following diagram illustrates a typical workflow for a high-throughput screen for otoprotective compounds using the this compound assay in zebrafish larvae.

Daspei_Workflow Start Start: 5 dpf Zebrafish Larvae Dispense Dispense Larvae into 96-well Plate Start->Dispense Pretreat Pre-treat with Test Compounds (1 hour) Dispense->Pretreat Toxin Add Ototoxin (e.g., Neomycin) Pretreat->Toxin Incubate Incubate (1 hour) Toxin->Incubate Wash Wash Larvae Incubate->Wash Stain Stain with this compound (15 mins) Wash->Stain Wash2 Wash Larvae Stain->Wash2 Image Image Neuromasts Wash2->Image Analyze Quantify Fluorescence & Analyze Data Image->Analyze End Identify Hits Analyze->End

Caption: High-throughput screening workflow using this compound in zebrafish larvae.

References

Application Notes and Protocols: Preparing Daspei Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Daspei stock and working solutions for use in cellular and mitochondrial research. This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent cationic styryl dye used to stain mitochondria in living cells.[1][2] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[3][4]

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Chemical Name 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide[5][6]
CAS Number 3785-01-1[5][7]
Molecular Weight 380.27 g/mol [5][6]
Appearance Red solid[5]
Solubility Soluble in DMSO and methanol.[5][8] A stock solution of 40 mg/100 ml can be made in distilled water.[9]
Excitation/Emission ~461/589 nm (in Methanol)[1]; ~550/573 nm[7][10]
Storage Freeze at < -15°C[5]; Store at 4°C and protect from light, especially in solution.[1]
Table 2: Preparation of this compound Stock and Working Solutions
Solution TypeRecommended SolventRecommended ConcentrationStorage ConditionsShelf LifeReference
Stock Solution DMSO10 mMAliquot and store at -20°C or -80°C, protected from light.[7]1 month at -20°C; 6 months at -80°C.[10]
Working Solution Serum-free cell culture medium or PBS0.5-1 mM[10] or 5-10 µM[7] (concentration should be optimized for specific applications)Prepare fresh before use.N/A

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (e.g., 1 mg)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, use the following calculation based on this compound's molecular weight of 380.27 g/mol .

  • To reconstitute 1 mg of this compound to a 10 mM concentration, add 262.97 µL of DMSO.[6]

  • Vortex the solution until the this compound powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]

  • Store the aliquots at -20°C or -80°C, protected from light.[7]

Protocol 2: Preparation of this compound Working Solution for Cell Staining

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution to the desired working concentration (e.g., 5-10 µM) in pre-warmed serum-free cell culture medium or PBS immediately before use.[7] For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of serum-free medium or PBS.

  • The final concentration of the working solution may need to be adjusted depending on the cell type and experimental conditions.[10]

Protocol 3: Staining of Adherent and Suspension Cells

For Adherent Cells:

  • Culture adherent cells on sterile coverslips or in a multi-well plate.[7]

  • Aspirate the culture medium and wash the cells twice with PBS for 5 minutes each.[7]

  • Add the this compound working solution to the cells and incubate for 30-60 minutes at room temperature.[7]

  • Remove the staining solution and wash the cells 2-3 times with culture medium for 5 minutes each.[7]

  • The cells are now ready for observation under a fluorescence microscope.

For Suspension Cells:

  • Collect the cells by centrifugation and wash them twice with PBS for 5 minutes each. Aim for a cell density of 1x10^6/mL.[7]

  • Add 1 mL of the this compound working solution and incubate at room temperature for 10-30 minutes.[10]

  • Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[10]

  • Wash the cell pellet twice with PBS for 5 minutes each.[10]

  • Resuspend the cells in 1 mL of serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[10]

Visualizations

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -20°C or -80°C (Protect from light) aliquot->store_stock thaw Thaw stock solution aliquot store_stock->thaw For immediate use dilute Dilute in serum-free medium or PBS (e.g., 5-10 µM) thaw->dilute use Use immediately for cell staining dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

G Role of Mitochondria in Apoptosis cluster_stimuli Apoptotic Stimuli cluster_pathway Intrinsic Apoptotic Pathway cluster_this compound This compound as an Indicator stimuli Cellular Stress (e.g., DNA damage, growth factor deprivation) bax_bak Bax/Bak Activation stimuli->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis This compound This compound Staining health Mitochondrial Membrane Potential This compound->health health->mito maintains integrity

Caption: this compound indicates mitochondrial health, a key factor in apoptosis.

References

Optimal Daspei Concentration for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Daspei (2-(4-(dimethylamino)styl)-N-ethylpyridinium iodide), a fluorescent cationic styryl dye, for the analysis of mitochondrial function in cell culture. This compound is a valuable tool for assessing mitochondrial membrane potential (ΔΨm), a key indicator of cell health and function.[1][2][3] Proper concentration and protocol selection are critical for obtaining accurate and reproducible results.

Overview of this compound

This compound is a cell-permeant dye that accumulates in mitochondria of live cells in a manner dependent on the mitochondrial membrane potential.[3][4] In healthy cells with a high ΔΨm, this compound aggregates in the mitochondria and exhibits bright red fluorescence.[2][5] A decrease in ΔΨm, often associated with apoptosis or mitochondrial dysfunction, leads to reduced this compound accumulation and a corresponding decrease in fluorescence intensity.[2]

Key Properties of this compound:

  • Cellular Localization: Mitochondria[3][6]

  • Readout: Fluorescence intensity correlates with mitochondrial membrane potential[7]

  • Cell Type: Suitable for live cells[3][8]

  • Assay Type: Amenable to no-wash staining and real-time imaging[1][3]

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound can vary depending on the cell type, experimental objective, and instrumentation. The following tables summarize recommended starting concentrations for various applications. It is crucial to perform a titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: General Working Concentrations for Mammalian Cell Lines

ApplicationRecommended Starting ConcentrationIncubation TimeCell Type Examples
Mitochondrial Staining (General)5 - 10 µM30 - 60 minutesVarious adherent and suspension cell lines
Mitochondrial Membrane Potential Assay50 - 100 µM1 hourChinese Hamster Ovary (CHO) cells, PC12 cells[9]
Live Cell Imaging3 µM40 minutesXenopus laevis tadpole heart (XTH2) cells[7]

Table 2: this compound Concentrations for Specific Model Organisms

OrganismApplicationRecommended ConcentrationIncubation TimeNotes
ZebrafishHair Cell Mitochondrial Staining0.005%15 minutesStains lateral line hair cells.[10]
ZebrafishNeuromast Labeling130 µM15 minutesReconstituted in DMSO and diluted in embryo media.[11]
ZebrafishGeneral Larval Staining40 mg/100 ml (stock in dH₂O)15 - 60 minutesWorking solution prepared by diluting the stock in embryo medium.[6] Primarily labels hair cell mitochondria.[6]

Experimental Protocols

General Staining Protocol for Adherent Mammalian Cells

This protocol provides a basic framework for staining adherent cells with this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)[8]

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured on sterile coverslips or in appropriate imaging plates

  • Fluorescence microscope

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final concentration (e.g., 5-10 µM).[8]

  • Cell Preparation: Remove the culture medium from the cells.

  • Staining: Add a sufficient volume of the this compound working solution to completely cover the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[8]

  • Washing (Optional but Recommended): For clearer imaging, gently wash the cells 2-3 times with pre-warmed culture medium or PBS.[8]

  • Imaging: Observe the stained mitochondria using a fluorescence microscope with appropriate filters (Excitation/Emission: ~461/589 nm in Methanol).[3][6]

General Staining Protocol for Suspension Mammalian Cells

This protocol is suitable for staining cells grown in suspension.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)[8]

  • Serum-free cell culture medium or PBS

  • Suspension cells

  • Centrifuge

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final concentration (e.g., 5-10 µM).[8]

  • Cell Preparation:

    • Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL.[8]

    • Centrifuge the cell suspension to pellet the cells.

    • Discard the supernatant and wash the cells twice with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of the this compound working solution.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.[8]

  • Washing:

    • Centrifuge the stained cells at 400 g for 3-4 minutes.

    • Discard the supernatant and wash the cell pellet twice with PBS.[8]

  • Analysis: Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Mitochondrial Membrane Potential Assay (Plate Reader-Based)

This protocol describes a no-wash assay for assessing changes in mitochondrial membrane potential in a 96-well format.[1]

Materials:

  • This compound

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Test compounds (e.g., mitochondrial uncouplers like CCCP as a positive control)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compounds for the desired duration. Include appropriate vehicle controls.

  • This compound Loading: Add this compound to each well to a final concentration of 100 µM.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths suitable for this compound (e.g., Ex/Em ~485/555 nm).

Visualization of Pathways and Workflows

Signaling Pathways Influencing Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical hub for various cellular signaling pathways. It is primarily maintained by the electron transport chain and can be influenced by factors such as cellular metabolism, ion homeostasis, and stress responses.

G Signaling Pathways Affecting Mitochondrial Membrane Potential cluster_0 Cellular Processes cluster_1 Mitochondrial Components Cellular_Metabolism Cellular_Metabolism ETC Electron Transport Chain (ETC) Cellular_Metabolism->ETC Substrates Calcium_Signaling Calcium_Signaling MMP Mitochondrial Membrane Potential (ΔΨm) Calcium_Signaling->MMP Modulates ROS_Production ROS Production Apoptosis Apoptosis ROS_Production->Apoptosis Can Induce ETC->MMP Proton Pumping MMP->ROS_Production Influences MMP->Apoptosis Depolarization can trigger ATP_Synthase ATP Synthase MMP->ATP_Synthase Drives ATP_Synthase->Cellular_Metabolism ATP Production G This compound Staining and Analysis Workflow Start Start Cell_Culture Culture Adherent or Suspension Cells Start->Cell_Culture Treatment Treat with Test Compounds (Optional) Cell_Culture->Treatment Prepare_this compound Prepare this compound Working Solution Treatment->Prepare_this compound Staining Incubate Cells with this compound Prepare_this compound->Staining Washing Wash Cells (Optional) Staining->Washing Analysis Analysis Washing->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative/ Localization Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Quantitative/ Population Analysis Plate_Reader Plate Reader Assay Analysis->Plate_Reader High-Throughput Screening End End Microscopy->End Flow_Cytometry->End Plate_Reader->End

References

Application Notes and Protocols for DASPEI Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cell-permeant, cationic fluorescent dye commonly used to visualize mitochondria in living cells.[1] Its accumulation within the mitochondrial matrix is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial function and overall cell health.[1][2] In healthy cells with a high mitochondrial membrane potential, this compound aggregates in the mitochondria and emits a bright red fluorescence. A decrease in ΔΨm, often associated with apoptosis or cellular stress, leads to reduced this compound accumulation and a corresponding decrease in fluorescence intensity.

These characteristics make this compound a versatile probe for a variety of applications, including:

  • Assessment of mitochondrial function and dynamics. [1]

  • Screening for compounds that affect mitochondrial membrane potential.

  • Identification of apoptotic cells.

  • Visualization of hair cells in the zebrafish lateral line for studies on ototoxicity and regeneration. [3]

This document provides detailed protocols for this compound staining in both zebrafish larvae and cultured cells, along with data tables for easy reference and troubleshooting guidelines.

Mechanism of Action

This compound is a lipophilic cation that passively diffuses across the plasma membrane of live cells. Due to its positive charge, it is electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the mitochondrial membrane potential.

cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Mitochondrion DASPEI_out This compound DASPEI_in This compound DASPEI_out->DASPEI_in Passive Diffusion Matrix Mitochondrial Matrix (Negative Potential) DASPEI_in->Matrix ΔΨm-dependent Uptake DASPEI_mito Accumulated This compound (Red Fluorescence) Matrix->DASPEI_mito

Caption: this compound uptake and mitochondrial accumulation.

Data Presentation: Incubation Parameters

The optimal incubation time and temperature for this compound staining can vary depending on the sample type and experimental conditions. The following table summarizes recommended starting parameters.

Sample TypeThis compound ConcentrationIncubation TimeIncubation Temperature
Zebrafish Larvae 130 µM - 0.005%15 - 60 minutesRoom Temperature (20-25°C)
Adherent Cultured Cells 5 - 100 µM10 - 60 minutesRoom Temperature (20-25°C) or 37°C
Suspension Cultured Cells 5 - 100 µM10 - 60 minutesRoom Temperature (20-25°C) or 37°C

Note: The wide range of reported concentrations for cultured cells (from 5 µM to as high as 1 mM in some commercial protocols) highlights the importance of empirical optimization for each cell type and experimental setup. Higher concentrations may be necessary for no-wash assays, while lower concentrations are often sufficient for protocols that include wash steps. It is recommended to perform a concentration titration to determine the optimal signal-to-noise ratio for your specific application.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Stock Solution (10 mM in DMSO):

  • Dissolve the required amount of this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. A stock solution in DMSO is typically stable for at least 6 months when stored properly.

Working Solution:

  • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution to the desired final concentration (see table above) in an appropriate buffer or medium (e.g., embryo medium for zebrafish, serum-free cell culture medium or phosphate-buffered saline (PBS) for cultured cells).

  • It is crucial to use the working solution immediately after preparation.

Protocol 1: Staining of Zebrafish Lateral Line Hair Cells

This protocol is adapted from established methods for visualizing neuromasts in zebrafish larvae.[4]

Materials:

  • Zebrafish larvae (3-7 days post-fertilization)

  • This compound working solution (e.g., 130 µM in embryo medium)

  • Embryo medium

  • Transfer pipettes

  • Multi-well plates or depression slides

  • Fluorescence microscope

Procedure:

  • Transfer zebrafish larvae into a multi-well plate or depression slide.

  • Remove the embryo medium and replace it with the this compound working solution.

  • Incubate the larvae for 15-20 minutes at room temperature (20-25°C), protected from light.

  • Remove the this compound working solution and wash the larvae three times with fresh embryo medium, with each wash lasting 5 minutes.

  • Anesthetize the larvae if necessary for imaging.

  • Mount the larvae on a microscope slide and image using a fluorescence microscope with appropriate filters (Excitation/Emission: ~460/590 nm).

A Transfer Zebrafish Larvae B Incubate in this compound (15-20 min, RT) A->B C Wash 3x with Embryo Medium B->C D Anesthetize & Mount C->D E Fluorescence Microscopy D->E

Caption: Workflow for this compound staining of zebrafish.

Protocol 2: Staining of Adherent Cultured Cells

Materials:

  • Adherent cells grown on coverslips or in imaging-compatible plates

  • This compound working solution (e.g., 5-10 µM in serum-free medium or PBS)

  • Serum-free cell culture medium or PBS

  • Fluorescence microscope

Procedure:

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed, serum-free medium or PBS.

  • Add the this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 10-30 minutes at room temperature (20-25°C) or 37°C, protected from light.

  • Remove the this compound working solution.

  • Wash the cells two to three times with pre-warmed, serum-free medium or PBS, with each wash lasting 5 minutes.[5]

  • Add fresh medium or a suitable mounting medium for live-cell imaging.

  • Image the cells immediately using a fluorescence microscope.

Protocol 3: Staining of Suspension Cultured Cells

Materials:

  • Suspension cells

  • This compound working solution (e.g., 5-10 µM in serum-free medium or PBS)

  • Serum-free cell culture medium or PBS

  • Centrifuge and microcentrifuge tubes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Harvest the cells by centrifugation (e.g., 300-400 x g for 5 minutes).

  • Wash the cell pellet once with pre-warmed, serum-free medium or PBS and resuspend the cells.

  • Add the this compound working solution to the cell suspension.

  • Incubate for 10-30 minutes at room temperature (20-25°C) or 37°C, protected from light.

  • Centrifuge the cells to pellet them and remove the supernatant.

  • Wash the cell pellet two to three times with pre-warmed, serum-free medium or PBS.

  • Resuspend the final cell pellet in fresh medium or PBS for analysis.

  • Analyze the cells by fluorescence microscopy or flow cytometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Low mitochondrial membrane potential- Insufficient dye concentration or incubation time- Photobleaching- Use a positive control of healthy, actively respiring cells.- Optimize this compound concentration and incubation time.- Minimize exposure to light during and after staining.
High Background - Excess dye not washed away- Dye precipitation- Cell autofluorescence- Increase the number and duration of wash steps.- Ensure the this compound working solution is freshly prepared and well-dissolved.- Image an unstained control to assess autofluorescence and adjust imaging settings accordingly.
Phototoxicity - Prolonged exposure to excitation light- Use the lowest possible excitation intensity and exposure time.- Utilize a live-cell imaging system with environmental control.

Concluding Remarks

This compound is a powerful tool for the real-time visualization of mitochondrial membrane potential in live cells and organisms. The protocols provided here offer a starting point for a variety of applications. However, it is essential to optimize the staining parameters for each specific cell type and experimental condition to ensure reliable and reproducible results. Careful attention to dye concentration, incubation time and temperature, and post-staining procedures will contribute to high-quality data.

References

Application Notes and Protocols for Daspei in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye used in fluorescence microscopy to stain mitochondria in living cells.[1][2] As a cationic styryl dye, its accumulation within mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and overall cell health.[3] A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This compound has a large Stokes shift and is characterized by its red fluorescence.[1][4] It has been successfully used in a variety of applications, including in vitro cell culture and in vivo studies, such as labeling hair cells in the zebrafish lateral line.[5][6]

Data Presentation

The following table summarizes the key quantitative data for the use of this compound in fluorescence microscopy.

ParameterValueReference
Excitation Wavelength (λex) 461 nm (in Methanol)[2]
550 nm[1][4]
Emission Wavelength (λem) 589 nm (in Methanol)[2]
573 nm[1][4]
Molecular Weight 380.27 g/mol [4]
CAS Number 3785-01-1[2]
Stock Solution Concentration 10 mM in DMSO[4]
40 mg/100 ml in distilled water[7]
Working Concentration (in vitro) 5-10 µM in serum-free medium or PBS[4]
50 µM in NMDG-buffer[8]
Working Concentration (in vivo - zebrafish) 0.005% for 15 minutes[5]
0.05%[8]
Incubation Time (Adherent & Suspension Cells) 10-60 minutes at room temperature or 37°C[1][4][8]
Incubation Time (Zebrafish) 15 minutes[5]

Signaling Pathway Visualization

This compound is not part of a specific signaling pathway but rather a tool to measure an important cellular parameter: the mitochondrial membrane potential (ΔΨm). The maintenance of ΔΨm is crucial for ATP synthesis and overall cell health. A decrease in ΔΨm is an early event in apoptosis (programmed cell death). The following diagram illustrates the relationship between mitochondrial membrane potential, cellular signaling, and the role of this compound.

Mitochondrial_Membrane_Potential cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) Matrix Mitochondrial Matrix (Negative Charge) ETC->Matrix Proton Pumping (generates ΔΨm) Healthy_Cell Healthy Cell (High ΔΨm) ETC->Healthy_Cell Maintains High ΔΨm ATP_Synthase ATP Synthase Matrix->ATP_Synthase Proton Motive Force (drives ATP synthesis) Matrix->Healthy_Cell High this compound Fluorescence Daspei_in This compound (Cationic Dye) Daspei_in->Matrix Accumulates in response to high ΔΨm Apoptotic_Stimuli Apoptotic Stimuli (e.g., UV, toxins) Apoptotic_Stimuli->ETC Disrupts ETC function Apoptotic_Cell Apoptotic Cell (Low ΔΨm) Apoptotic_Stimuli->Apoptotic_Cell Induces ΔΨm collapse Apoptotic_Cell->Matrix Low this compound Fluorescence Daspei_Workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_wash Washing cluster_imaging Imaging & Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Working_Solution Prepare this compound Working Solution (e.g., 5-10 µM) Stock_Solution->Working_Solution Add_this compound Add this compound Working Solution Working_Solution->Add_this compound Cell_Culture Culture Cells (Adherent or Suspension) Cell_Culture->Add_this compound Incubate Incubate (10-60 min) Add_this compound->Incubate Wash_Cells Wash Cells (e.g., with PBS or medium) Incubate->Wash_Cells Microscopy Fluorescence Microscopy (Ex: ~460-550 nm, Em: ~570-590 nm) Wash_Cells->Microscopy Image_Analysis Image Analysis (Quantify fluorescence intensity) Microscopy->Image_Analysis

References

Application Notes and Protocols for Labeling Hair Cells in Larval Zebrafish Using DASPEI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) lateral line system, with its externally located sensory hair cells, serves as a powerful in vivo model for studying hair cell development, function, damage, and regeneration. A key technique in this research is the use of vital dyes to label and visualize these hair cells. DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye that specifically labels functional hair cells in the neuromasts of larval zebrafish. This document provides detailed protocols for this compound labeling, data quantification, and visualization of the underlying mechanisms.

This compound is a lipophilic cation that accumulates in mitochondria of active cells, driven by the mitochondrial membrane potential.[1] Its uptake into hair cells is dependent on functional mechanoelectrical transduction (MET) channels, making it an excellent marker for viable and functional hair cells.[2][3][4] This protocol is widely used for assessing ototoxicity, screening for otoprotective compounds, and studying hair cell regeneration.[5][6]

Data Presentation

The following table summarizes quantitative data from a study assessing the protective effect of sodium selenite against neomycin-induced hair cell damage, as measured by the average this compound-labeled area in four neuromasts (SO1, SO2, O1, and OC1) of larval zebrafish.

Treatment GroupAverage this compound Area (μm²) ± SD
Negative Control368.9 ± 135.0
125 μM Neomycin128.7 ± 89.1
500 μM Sodium Selenite + 125 μM Neomycin258.6 ± 105.4
[Data sourced from a study on the otoprotective effects of sodium selenite.[7]]

Experimental Protocols

Materials
  • This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)

  • Larval zebrafish (5-7 days post-fertilization)

  • Embryo Medium (EM) or fish water

  • Anesthetic (e.g., 0.001% MS-222/Tricaine)

  • Microscope slides or imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., for green and red fluorescence)

Stock Solution Preparation
  • Prepare a this compound stock solution by dissolving 40 mg of this compound in 100 ml of distilled water.[8]

  • Store the stock solution at 4°C, protected from light.

Working Solution Preparation
  • Dilute the this compound stock solution in Embryo Medium to a final working concentration of 0.005%.[9]

This compound Staining Protocol
  • Collect larval zebrafish in a petri dish or multi-well plate.

  • Remove the Embryo Medium and replace it with the 0.005% this compound working solution.

  • Incubate the larvae in the this compound solution for 15 minutes at 28°C.[9]

  • Following incubation, wash the larvae twice with fresh Embryo Medium to remove excess dye.[9]

  • Anesthetize the larvae using 0.001% MS-222 in Embryo Medium.[9]

  • Mount the anesthetized larvae on a microscope slide or in an imaging dish for visualization.

Imaging and Quantification
  • Visualize the stained hair cells using a fluorescence microscope. This compound has a broad emission spectrum and can be observed in both green and red channels, resulting in yellow-appearing mitochondria.[8]

  • Quantify hair cell viability using a semi-quantitative scoring method. A common method involves scoring the fluorescence intensity of specific neuromasts (e.g., 10 head neuromasts) on a scale of 0 to 2 (0 = no labeling, 1 = modest labeling, 2 = bright labeling). The scores for each neuromast are then summed to give a total score per fish (e.g., 0-20).[9] This scoring method has been shown to be tightly correlated with direct hair cell counts.[10]

Visualizations

Mechanism of this compound Uptake in Hair Cells

cluster_extracellular Extracellular Space cluster_hair_cell Hair Cell Cytoplasm This compound This compound MET_channel MET Channel (Open) This compound->MET_channel Enters through functional MET channel Mitochondrion Mitochondrion MET_channel->Mitochondrion Accumulates in response to membrane potential

Caption: Mechanism of this compound uptake into a sensory hair cell.

Experimental Workflow for this compound Labeling and Analysis

start Start: Larval Zebrafish treatment Experimental Treatment (e.g., Ototoxic drug exposure) start->treatment daspei_staining Incubate in 0.005% this compound (15 minutes) treatment->daspei_staining wash Wash 2x with Embryo Medium daspei_staining->wash anesthetize Anesthetize (0.001% MS-222) wash->anesthetize imaging Fluorescence Microscopy anesthetize->imaging quantification Quantify Fluorescence (e.g., Scoring 0-2 per neuromast) imaging->quantification analysis Data Analysis quantification->analysis end End: Results analysis->end

References

Daspei for In Vivo Imaging of Mitochondria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daspei (2-(4-(dimethylamino)styl)-N-ethylpyridinium iodide) is a cell-permeant, cationic styryl dye used for fluorescently labeling mitochondria in living cells and tissues.[1][2][3] Its accumulation within mitochondria is dependent on the negative mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[4][5] this compound exhibits a large Stokes shift and fluoresces with a robust chromogenic property, making it suitable for various fluorescence microscopy and imaging applications.[1][6] This document provides detailed application notes and protocols for the use of this compound in mitochondrial imaging.

Mechanism of Action

This compound is a lipophilic cation that passively crosses the plasma membrane of living cells. Due to its positive charge, it accumulates in organelles with a negative membrane potential, most notably the mitochondria. The mitochondrial membrane potential, generated by the electron transport chain, is significantly more negative than the cytoplasm, driving the electrophoretic uptake and concentration of this compound within the mitochondrial matrix. This accumulation leads to a strong fluorescent signal specifically from the mitochondria.[5][7]

Applications

  • Visualization of mitochondrial morphology and distribution: this compound allows for the clear visualization of mitochondrial networks in living cells.[1][2]

  • Assessment of mitochondrial membrane potential: Changes in this compound fluorescence intensity can indicate alterations in mitochondrial membrane potential, a key indicator of mitochondrial function and cell health.[8][9][10]

  • In vivo imaging: this compound has been successfully used for in vivo imaging of mitochondria in organisms such as zebrafish, enabling the study of mitochondrial dynamics in a whole-organism context.[3][11]

  • High-throughput screening: A no-wash assay using this compound has been developed for high-throughput screening of compounds that may affect mitochondrial membrane potential.[8][10]

Data Presentation

Spectral Properties
PropertyWavelength (nm)Reference
Excitation (in Methanol)~461[9]
Emission (in Methanol)~589[9]
Excitation (general)~550[1][6]
Emission (general)~573[1][6]
Recommended Staining Conditions
ParameterRecommendationReference
Stock Solution 10 mM in DMSO[1]
Storage Aliquot and store at -20°C or -80°C, protected from light.[1]
Working Concentration 5-10 µM in serum-free medium or PBS[1]
Incubation Time 30-60 minutes[1]

Experimental Protocols

Protocol 1: Staining of Adherent Cells

This protocol is suitable for staining mitochondria in adherent cells cultured on coverslips or in multi-well plates.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured on sterile coverslips or appropriate imaging plates

  • Fluorescence microscope

Procedure:

  • Prepare a fresh this compound working solution by diluting the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-10 µM.[1]

  • Remove the culture medium from the cells.

  • Add a sufficient volume of the this compound working solution to completely cover the cells. For cells on coverslips, 100 µL is typically sufficient.[1]

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.[1]

  • Remove the staining solution.

  • Wash the cells 2-3 times with fresh, pre-warmed culture medium for 5 minutes each wash to remove excess dye.[1]

  • The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for this compound (see Spectral Properties table).

Protocol 2: Staining of Suspension Cells

This protocol is designed for staining mitochondria in non-adherent cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Serum-free cell culture medium or PBS

  • Suspension cells

  • Centrifuge

  • Fluorescence microscope or flow cytometer

Procedure:

  • Harvest the suspension cells by centrifugation at 400 g for 3-4 minutes.[1]

  • Wash the cells twice with PBS, centrifuging for 5 minutes for each wash.[1]

  • Resuspend the cells to a density of approximately 1x10^6 cells/mL in serum-free medium or PBS.[1]

  • Prepare a fresh this compound working solution by diluting the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-10 µM.[1]

  • Add 1 mL of the this compound working solution to the cell suspension.[1]

  • Incubate the cells for 30-60 minutes at room temperature, protected from light.[1]

  • Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[1]

  • Wash the cells twice with PBS for 5 minutes each wash.[1]

  • Resuspend the final cell pellet in 1 mL of serum-free medium or PBS.[1]

  • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging prep_dye Prepare this compound Working Solution (5-10 µM) stain Incubate Cells with This compound Working Solution (30-60 min) prep_dye->stain prep_cells Prepare Cells (Adherent or Suspension) prep_cells->stain wash Wash Cells to Remove Excess Dye (2-3 times) stain->wash image Image with Fluorescence Microscope or Flow Cytometer wash->image

Caption: Experimental workflow for staining mitochondria with this compound.

daspei_mechanism cluster_cell Living Cell cluster_mito Mitochondrion daspei_ext This compound (Cationic Dye) [Extracellular] cytoplasm Cytoplasm daspei_ext->cytoplasm Passive Diffusion mito_matrix Mitochondrial Matrix (High Negative Potential) cytoplasm->mito_matrix Electrophoretic Accumulation mito_matrix->mito_matrix

Caption: Mechanism of this compound accumulation in mitochondria.

References

Application Notes: Co-labeling with Daspei and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for combining the mitochondrial-specific fluorescent probe, Daspei, with other fluorescent markers for multi-parameter analysis in live and fixed cells. This compound is a cationic styryl dye that accumulates in mitochondria of living cells in a membrane potential-dependent manner, making it a valuable tool for assessing mitochondrial health and function.

Fluorescent Properties of this compound

This compound is characterized by a large Stokes shift, which is advantageous for minimizing spectral overlap in multicolor imaging. However, it is crucial to note the discrepancy in reported excitation and emission maxima across different suppliers and experimental conditions. Researchers should empirically determine the optimal settings for their specific instrumentation.

PropertyValue 1Value 2
Excitation Maximum ~461 nm[1]~550 nm[2]
Emission Maximum ~589 nm[1]~573 nm[2]
Cell Permeability Permeant in live cells[1]
Cellular Target Mitochondria[1]
Signal Dependence Mitochondrial Membrane Potential[3]

Combining this compound with Nuclear Stains

Simultaneous visualization of mitochondria and the nucleus is essential for studying cellular processes such as apoptosis, cell cycle, and cellular stress responses.

This compound and Hoechst 33342 Co-staining

Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that is effective for live-cell imaging. Its spectral properties are well-separated from this compound, minimizing bleed-through.

Spectral Compatibility:

ProbeExcitation MaxEmission MaxFilter Set Recommendation
This compound ~485 nm~555 nmGreen (e.g., FITC)
Hoechst 33342 ~350 nm~461 nmBlue (e.g., DAPI)

Note: The this compound excitation/emission values are based on experimental data from a co-staining study.[4]

Experimental Protocol: Live-Cell Co-staining of Mitochondria and Nuclei

This protocol is designed for adherent cells cultured in a 96-well plate.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Hoechst 33342 solution (e.g., 1 mg/mL in water)[5]

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Seed cells in a 96-well imaging plate and culture overnight to allow for adherence.

  • Staining Solution Preparation:

    • Prepare a 2X working solution of this compound by diluting the 10 mM stock to 100 µM in pre-warmed live-cell imaging medium.

    • Prepare a 2X working solution of Hoechst 33342 by diluting the stock solution to 2 µg/mL in pre-warmed live-cell imaging medium.[6]

    • Combine equal volumes of the 2X this compound and 2X Hoechst 33342 working solutions to create the final 1X staining solution (50 µM this compound and 1 µg/mL Hoechst 33342).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the 1X staining solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.[6]

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells twice with pre-warmed PBS.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue channel) and FITC/GFP (green channel).

Workflow for this compound and Hoechst 33342 Co-staining

G cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging A Seed Cells B Prepare Staining Solution (this compound + Hoechst) C Add Staining Solution D Incubate (15-30 min) C->D E Wash with PBS (2x) D->E F Image Cells E->F

Caption: Workflow for simultaneous staining of mitochondria and nuclei.

Combining this compound with Apoptosis Markers

Investigating changes in mitochondrial membrane potential is crucial for understanding the intrinsic pathway of apoptosis. Co-staining with an early apoptosis marker like Annexin V allows for the simultaneous assessment of mitochondrial health and the initiation of apoptosis.

This compound and Annexin V-FITC Co-staining

Annexin V conjugated to a green fluorophore like FITC can be used to identify apoptotic cells by its binding to phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Spectral Considerations:

ProbeExcitation MaxEmission MaxFilter Set Recommendation
This compound ~550 nm~573 nmRed (e.g., TRITC/RFP)
Annexin V-FITC ~495 nm~519 nmGreen (e.g., FITC/GFP)

Note: To avoid spectral overlap, it is recommended to use filter sets that can effectively separate the emission of FITC and the red-shifted emission of this compound.

Experimental Protocol: Detecting Mitochondrial Depolarization and Apoptosis

This protocol is for suspension cells and analysis by flow cytometry.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cells in suspension

  • PBS

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent. Include a non-treated control.

  • This compound Staining:

    • Resuspend cells in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

    • Add this compound to a final concentration of 10-50 µM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[9]

Signaling Pathway: Intrinsic Apoptosis

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Response cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Stimulus e.g., UV radiation, Chemotherapy MMP Loss of Mitochondrial Membrane Potential (this compound Signal Decrease) Stimulus->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Assembly (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PS Phosphatidylserine Externalization (Annexin V Binding) Casp3->PS Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway highlighting key events.

Combining this compound with Genetically Encoded Fluorescent Proteins (e.g., GFP)

Investigating the localization of a protein of interest (tagged with GFP) in relation to mitochondrial dynamics and health requires careful consideration of spectral overlap.

Spectral Overlap Considerations:

The emission spectrum of some variants of GFP can overlap with the excitation spectrum of this compound. This can lead to bleed-through of the GFP signal into the this compound detection channel.

Strategies to Minimize Spectral Overlap:

  • Sequential Imaging: Acquire images of GFP and this compound in separate exposures with appropriate filter sets.

  • Spectral Unmixing: If available on the imaging system, use spectral unmixing algorithms to computationally separate the overlapping emission spectra.[10]

  • Use of Red-Shifted Fluorescent Proteins: Whenever possible, use fluorescent proteins with emission spectra further away from this compound's excitation, such as mCherry or other red fluorescent proteins.

Experimental Protocol: Co-localization of a GFP-tagged Protein and Mitochondria

Materials:

  • Cells expressing the GFP-tagged protein of interest

  • This compound stock solution (10 mM in DMSO)

  • Live-cell imaging medium

  • PBS

Procedure:

  • Cell Preparation: Seed cells expressing the GFP-fusion protein on a glass-bottom dish suitable for live-cell imaging.

  • This compound Staining:

    • Prepare a 1X working solution of this compound (10-50 µM) in pre-warmed live-cell imaging medium.

    • Remove the culture medium and add the this compound staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells twice with pre-warmed PBS.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium.

    • Image the cells using a confocal microscope.

    • Sequential Acquisition:

      • First, excite GFP (e.g., 488 nm laser) and collect its emission (e.g., 500-550 nm).

      • Second, excite this compound (e.g., 561 nm laser) and collect its emission (e.g., 570-620 nm).

    • Analyze the co-localization of the GFP and this compound signals using appropriate software.

Logical Relationship for Co-localization Analysis

G cluster_inputs Image Acquisition cluster_analysis Co-localization Analysis cluster_output Result GFP_Image GFP Channel Image (Protein of Interest) Merge Merge Channels GFP_Image->Merge Daspei_Image This compound Channel Image (Mitochondria) Daspei_Image->Merge Quantify Quantify Overlap (e.g., Pearson's Coefficient) Merge->Quantify Result Degree of Co-localization Quantify->Result

Caption: Workflow for analyzing protein-mitochondria co-localization.

Disclaimer: These protocols provide a general framework. Optimal staining concentrations, incubation times, and imaging parameters should be determined empirically for each cell type and experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak DASPEI Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak DASPEI staining in cells.

Troubleshooting Guide: Weak or No this compound Staining

Weak or absent fluorescent signal is a common issue in staining procedures. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal this compound staining.

dot

Caption: Troubleshooting workflow for weak this compound staining.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is very weak. What is the first thing I should check?

A1: Start by verifying the integrity of your this compound dye. Check the expiration date and ensure it has been stored correctly at 4°C and protected from light, especially when in solution.[1][2] Prepare a fresh working solution from your stock. If you suspect the stock has degraded, it is best to use a new vial.

Q2: Could the health of my cells be affecting the staining intensity?

A2: Yes, absolutely. This compound is a cationic styryl dye that accumulates in mitochondria, and its uptake is dependent on the mitochondrial membrane potential.[3] Unhealthy or apoptotic cells often have depolarized mitochondria, which will result in significantly weaker staining. Ensure your cells are healthy and in the logarithmic growth phase before staining.

Q3: What is the optimal concentration of this compound for staining?

A3: The optimal concentration can vary depending on the cell type. A general starting point for the working solution is between 5-10 µM.[4] However, it is highly recommended to perform a concentration titration to determine the ideal concentration for your specific cells and experimental conditions. Insufficient dye concentration is a common cause of weak signals.

Q4: How long should I incubate my cells with this compound?

A4: Incubation times can range from 10 to 60 minutes at room temperature or 37°C.[4][5] Shorter incubation times may not be sufficient for the dye to accumulate in the mitochondria, leading to a weak signal. We recommend starting with a 30-minute incubation and optimizing from there. For some applications, like in zebrafish neuromasts, a 15-20 minute incubation is sufficient.[6][7]

Q5: Can photobleaching cause a weak this compound signal?

A5: Yes, this compound is susceptible to photobleaching, especially with intense or prolonged exposure to the excitation light.[7] To minimize photobleaching, reduce the exposure time and excitation light intensity during image acquisition. It is also good practice to work in the dark as much as possible once the dye has been added to the cells.[7]

Q6: I see diffuse cytoplasmic fluorescence instead of distinct mitochondrial staining. What could be the cause?

A6: Diffuse cytoplasmic staining can occur if the this compound concentration is too high or the incubation time is too long.[8] This can lead to non-specific binding of the dye. Try reducing both the concentration and incubation time. It can also be a sign of compromised cell membrane integrity in unhealthy cells.

Q7: Is it possible to fix cells after this compound staining?

A7: this compound is primarily used for staining live cells, as its accumulation is dependent on active mitochondrial membrane potential.[1] Fixation will disrupt the mitochondrial membrane potential, and therefore, staining of fixed cells is not recommended.[9]

Quantitative Data Summary

ParameterRecommended RangeNotes
This compound Stock Solution 10 mM in DMSOStore at -20°C or -80°C, protected from light.[4]
This compound Working Solution 0.5 - 10 µM in serum-free media or PBSOptimal concentration should be determined empirically.[4][5]
Incubation Time 10 - 60 minutesVaries with cell type and temperature.[4][5]
Incubation Temperature Room Temperature or 37°C37°C may increase uptake in some cell types.[7]
Excitation Wavelength ~461-550 nm[1][5]
Emission Wavelength ~573-589 nm[1][5]

Detailed Experimental Protocol: this compound Staining of Adherent Cells

This protocol provides a general guideline for staining adherent cells with this compound. Optimization may be required for different cell lines and experimental setups.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured on coverslips or in imaging-compatible plates

Procedure:

  • Preparation of this compound Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to make a 10 mM stock solution.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

  • Preparation of this compound Working Solution (5-10 µM):

    • Immediately before use, dilute the 10 mM this compound stock solution in pre-warmed (37°C) serum-free cell culture medium or PBS to a final working concentration of 5-10 µM.[4] The optimal concentration should be determined for each cell type.

  • Cell Preparation:

    • Grow adherent cells on sterile coverslips in a petri dish or in a multi-well imaging plate to the desired confluency.

    • Gently aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed serum-free medium or PBS.

  • Staining:

    • Add a sufficient volume of the this compound working solution to completely cover the cells.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[4]

  • Washing:

    • Aspirate the this compound working solution.

    • Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove excess dye.[4]

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of mounting medium or add fresh serum-free medium/PBS to the imaging plate.

    • Immediately image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~461-550 nm / ~573-589 nm).[1][5] Minimize exposure to the excitation light to prevent photobleaching.

Signaling Pathway and Logical Relationships

dot

DASPEI_Staining_Logic cluster_input Inputs cluster_process Process cluster_output Outputs HealthyCells Healthy Cells MitoPotential High Mitochondrial Membrane Potential HealthyCells->MitoPotential leads to Uptake This compound Uptake into Mitochondria MitoPotential->Uptake drives Activethis compound Active this compound Dye Activethis compound->Uptake StrongSignal Strong, Localized Fluorescent Signal Uptake->StrongSignal results in Photobleaching_node Photobleaching StrongSignal->Photobleaching_node can lead to WeakSignal Weak or Diffuse Signal UnhealthyCells Unhealthy/Apoptotic Cells LowMitoPotential Low Mitochondrial Membrane Potential UnhealthyCells->LowMitoPotential LowMitoPotential->WeakSignal causes DegradedDye Degraded Dye DegradedDye->WeakSignal causes Photobleaching_node->WeakSignal results in

Caption: Logical relationships in the this compound staining process.

References

Technical Support Center: Troubleshooting Daspei Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence issues encountered during experiments with Daspei, a fluorescent dye used to stain mitochondria in live cells.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using this compound?

High background fluorescence in this compound staining experiments can originate from several sources:

  • Excess unbound dye: Insufficient washing after staining can leave residual this compound in the imaging medium, contributing to a general background haze.[5][6]

  • Nonspecific binding: this compound may bind to cellular components other than mitochondria or to the surface of the culture vessel.[5][7]

  • Cellular autofluorescence: Some cell types naturally exhibit fluorescence (autofluorescence), which can interfere with the this compound signal.[7][8]

  • Imaging medium components: Phenol red and riboflavin, common components of cell culture media, can be fluorescent and increase background noise.[9][10]

  • Inappropriate imaging vessels: Plastic-bottom dishes often have higher intrinsic fluorescence compared to glass-bottom dishes.[7]

  • Suboptimal dye concentration: Using a concentration of this compound that is too high can lead to increased nonspecific binding and background.[7][8][11]

Q2: I'm observing high background in all my wells, including my no-stain control. What could be the cause?

If your no-stain control also shows high background, the issue is likely not with the this compound dye itself. The potential culprits are:

  • Autofluorescence: The cells or tissue being imaged may have high levels of endogenous fluorophores.[8]

  • Culture medium: The medium used for imaging may contain fluorescent compounds like phenol red.[9]

  • Imaging plate/dish: The plastic of the culture vessel may be autofluorescent.[7]

To troubleshoot, try imaging your unstained cells in a phenol red-free medium and using a glass-bottom plate.

Q3: My this compound staining is weak, and the background is high. What should I do?

This issue suggests a poor signal-to-noise ratio. Here are a few steps to address this:

  • Optimize this compound concentration: The concentration of the dye may be too low for your specific cell type and experimental conditions. A titration experiment to determine the optimal concentration is recommended.[7][8]

  • Check cell health: this compound accumulation depends on the mitochondrial membrane potential.[1][2][3] Unhealthy or dying cells may have depolarized mitochondria, leading to reduced this compound uptake and weaker signal.

  • Optimize incubation time: Ensure you are incubating the cells with this compound for a sufficient amount of time to allow for uptake into the mitochondria. One protocol suggests a 15-minute incubation was sufficient to label hair cells in zebrafish larvae with no background staining.[12]

  • Washing steps: While thorough washing is important to reduce background, excessive washing could also lead to signal loss.[5] Optimize the number and duration of washes.

Q4: Can the way I prepare my this compound stock solution affect background fluorescence?

Yes. It is crucial to properly dissolve and store the this compound stock solution. This compound is typically dissolved in DMSO to create a concentrated stock.[13][14] Ensure the DMSO is of high quality and anhydrous. Store the stock solution protected from light at 4°C or frozen at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][14] Degradation of the dye can contribute to increased background fluorescence.[6]

Troubleshooting Guides and Experimental Protocols

Optimizing this compound Concentration

High background can often be attributed to a suboptimal dye concentration. A titration experiment is the most effective way to determine the ideal concentration for your specific cell type and experimental conditions.

Objective: To identify the this compound concentration that provides the brightest mitochondrial staining with the lowest background.

Methodology:

  • Cell Seeding: Plate your cells at the desired density in a multi-well imaging plate (preferably glass-bottom) and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in a phenol red-free imaging medium. A good starting point is to test concentrations below, at, and above the typically recommended concentration (e.g., if the recommendation is 10 µM, test 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM).

  • Staining: Remove the culture medium from the cells and add the different this compound dilutions to the wells. Include a "no-stain" control well containing only the imaging medium.

  • Incubation: Incubate the cells for the recommended time (e.g., 15-30 minutes) at the appropriate temperature, protected from light.

  • Washing: Gently wash the cells 2-3 times with a buffered saline solution like PBS to remove unbound dye.[7]

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~461/589 nm).[1] Use consistent imaging settings (e.g., exposure time, gain) across all wells.

  • Analysis: Visually inspect the images and quantify the signal-to-noise ratio for each concentration. The optimal concentration will yield bright, specific mitochondrial staining with minimal background fluorescence in the cytoplasm and extracellular space.

ParameterRecommendation
Cell Seeding Density Varies by cell type; aim for 50-70% confluency
Imaging Plate Glass-bottom multi-well plate
Imaging Medium Phenol red-free medium
This compound Concentration Range Titrate around the recommended concentration (e.g., 1-50 µM)
Incubation Time 15-30 minutes (can be optimized)
Washing Steps 2-3 times with PBS

Visualization of Workflows and Pathways

Troubleshooting Workflow for High this compound Background

The following diagram outlines a logical workflow to identify and resolve the source of high background fluorescence in your this compound staining experiments.

Daspei_Troubleshooting_Workflow start High Background Observed check_no_stain Check 'No-Stain' Control start->check_no_stain background_in_control Background in Control? check_no_stain->background_in_control autofluorescence Potential Autofluorescence or Media/Plate Issue background_in_control->autofluorescence Yes stain_related_issue Background Likely Stain-Related background_in_control->stain_related_issue No troubleshoot_autofluorescence Switch to Phenol-Red Free Medium Use Glass-Bottom Plate autofluorescence->troubleshoot_autofluorescence end Reduced Background troubleshoot_autofluorescence->end optimize_concentration Optimize this compound Concentration (Perform Titration) stain_related_issue->optimize_concentration optimize_washing Optimize Washing Protocol (Increase washes/volume) optimize_concentration->optimize_washing check_dye_quality Check Dye Aliquot and Storage optimize_washing->check_dye_quality check_dye_quality->end

Caption: A troubleshooting workflow for high this compound background fluorescence.

This compound Staining Mechanism

Understanding how this compound labels mitochondria is key to interpreting staining patterns and troubleshooting issues. This compound is a cationic dye, and its accumulation within the mitochondria is dependent on the mitochondrial membrane potential.

Daspei_Staining_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_mitochondrion Mitochondrion Daspei_out This compound Dye Cytoplasm Cytoplasm Daspei_out->Cytoplasm Enters Cell Mito_membrane Inner Mitochondrial Membrane Cytoplasm->Mito_membrane Driven by Membrane Potential Mito_matrix Mitochondrial Matrix (Negative Potential) Mito_membrane->Mito_matrix Accumulates & Fluoresces

Caption: Mechanism of this compound uptake and accumulation in mitochondria.

References

Daspei Phototoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the phototoxic effects of Daspei, a fluorescent dye used for mitochondrial staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (2-(4-dimethylaminostyryl)-N-ethylpyridinium iodide) is a cationic styryl dye used to stain mitochondria in living cells.[1] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[2] Therefore, it is often used to assess mitochondrial function and health. A higher fluorescence intensity generally indicates a higher mitochondrial membrane potential.

Q2: What is phototoxicity and how does it relate to this compound?

Phototoxicity is cell damage or death induced by light in the presence of a photosensitizing agent, in this case, this compound. During fluorescence microscopy, the excitation light can interact with this compound, leading to the generation of reactive oxygen species (ROS).[3] This can subsequently cause cellular damage, including mitochondrial depolarization.[2]

Q3: What are the common signs of this compound-induced phototoxicity during live-cell imaging?

Common signs of this compound phototoxicity include:

  • Rapid fading or loss of the fluorescent signal: This can occur as the mitochondrial membrane depolarizes, causing this compound to leak out of the mitochondria.[2]

  • Changes in mitochondrial morphology: Mitochondria may appear swollen or fragmented.

  • Cellular stress indicators: Blebbing of the plasma membrane, formation of vacuoles, and eventually, cell detachment and death.

  • Altered cellular processes: Inhibition of cell proliferation, or induction of apoptosis.

Q4: Are there less phototoxic alternatives to this compound for mitochondrial staining?

Yes, several other fluorescent dyes are available for mitochondrial staining, some of which may exhibit lower phototoxicity depending on the experimental conditions. These include:

  • MitoTracker Dyes (e.g., MitoTracker Red CMXRos, MitoTracker Green FM): These are popular alternatives. Some MitoTracker dyes covalently bind to mitochondrial proteins, making the signal more stable after fixation.[4] However, they can also be phototoxic.[5]

  • TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester): These are potentiometric dyes used for quantitative measurements of ΔΨm and are considered by some to be better suited for this purpose than some MitoTrackers under certain conditions.[6]

  • JC-1: This ratiometric dye can provide a more quantitative measure of mitochondrial membrane potential, shifting from red to green fluorescence as the potential decreases.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid signal loss or "blinking" of this compound fluorescence. Mitochondrial depolarization due to phototoxicity. [2]- Reduce excitation light intensity to the lowest level that provides a detectable signal.- Decrease the exposure time per frame.- Increase the time interval between image acquisitions in a time-lapse experiment.- Consider using a more sensitive camera or a higher numerical aperture objective to improve signal collection with less excitation light.
Cells show signs of stress (blebbing, rounding, detachment) during or after imaging. Cellular damage from phototoxicity. - Implement the solutions for rapid signal loss.- Use an imaging medium containing antioxidants (e.g., Trolox, ascorbic acid) to scavenge reactive oxygen species.- Maintain optimal cell culture conditions (temperature, CO2, humidity) during imaging using a stage-top incubator.
This compound signal appears diffuse in the cytoplasm instead of localized to mitochondria. Loss of mitochondrial membrane potential, leading to dye leakage. [2]- Confirm that the cells are healthy before staining.- Use a lower this compound concentration for staining.- Minimize the duration of light exposure during focusing and image acquisition.
Inconsistent staining or high background. Suboptimal staining protocol. - Optimize the this compound concentration and incubation time for your specific cell type.- Ensure proper washing steps to remove excess dye before imaging.[8]

Quantitative Data Summary

While direct, comprehensive quantitative comparisons of this compound's phototoxicity against all other mitochondrial dyes are limited in the literature, the following table summarizes key characteristics to aid in dye selection. Researchers are encouraged to perform their own validation experiments to determine the optimal dye and imaging conditions for their specific application.

Dye Mechanism of Action Reported Advantages Reported Disadvantages Excitation/Emission (nm)
This compound Accumulates in mitochondria based on ΔΨm.[2]Good labeling properties.[8]Can be phototoxic, leading to mitochondrial depolarization and signal loss with intense illumination.[2]~461 / 589[9]
MitoTracker Red CMXRos Accumulates in mitochondria based on ΔΨm and covalently binds to mitochondrial proteins.[4]Signal is well-retained after fixation.[4]Can exhibit phototoxicity.[5]~579 / 599
MitoTracker Green FM Accumulates in mitochondria largely independent of ΔΨm.[2]Good marker for total mitochondrial mass, can be used in fixed cells.[10]May not be suitable for assessing mitochondrial membrane potential.~490 / 516
TMRM Accumulates in mitochondria based on ΔΨm.[6]Preferred for quantitative measurements of ΔΨm.[1]Can have inhibitory effects on the electron transport chain.[5]~548 / 573
JC-1 Forms red aggregates in healthy mitochondria (high ΔΨm) and green monomers in the cytoplasm upon depolarization.[7]Ratiometric measurement provides a more quantitative assessment of ΔΨm.[7]Requires detection in two channels.Monomer: ~514/529, Aggregate: ~585/590[1]

Experimental Protocols

Protocol 1: Assessing Cell Viability Post-Daspei Imaging using DAPI Staining

This protocol allows for the quantification of cell death following fluorescence microscopy of this compound-stained cells.

Materials:

  • This compound-stained and imaged cells on coverslips or in imaging plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) stock solution (e.g., 1 mg/mL)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Post-Imaging Fixation: Immediately after live-cell imaging of this compound-stained cells, carefully remove the imaging medium.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • DAPI Staining: Prepare a working solution of DAPI in PBS (e.g., 300 nM).[11]

  • Incubate the fixed cells with the DAPI working solution for 5 minutes at room temperature, protected from light.[12]

  • Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with a DAPI filter set.

  • Analysis: Count the total number of cells (all DAPI-stained nuclei) and the number of cells exhibiting condensed or fragmented nuclei (a hallmark of apoptosis). Compare the percentage of dead/apoptotic cells in the imaged group to a control group that was stained with this compound but not subjected to imaging.

Protocol 2: Measuring Mitochondrial Membrane Potential Changes using JC-1

This protocol can be used to quantify the extent of mitochondrial depolarization induced by this compound phototoxicity.

Materials:

  • Cells cultured in appropriate plates

  • This compound

  • JC-1 Assay Kit

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a positive control for depolarization

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Stain one set of cells with this compound according to your standard protocol.

  • Imaging: Expose a subset of the this compound-stained cells to the imaging conditions you wish to test for phototoxicity. Include a control group of this compound-stained cells that are not imaged.

  • JC-1 Staining: After imaging, remove the media from all wells (imaged and non-imaged controls).

  • Prepare the JC-1 staining solution according to the manufacturer's protocol.[13] A typical final concentration is 2 µM.[7]

  • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[13]

  • Washing: Gently wash the cells with assay buffer as recommended by the JC-1 kit manufacturer.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or depolarized cells will show green fluorescent JC-1 monomers in the cytoplasm.[7]

    • Plate Reader/Flow Cytometry: Measure the fluorescence intensity at both the green (~525 nm) and red (~590 nm) emission wavelengths. The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[7][13]

  • Controls: Include a positive control for depolarization by treating a set of non-imaged cells with CCCP (e.g., 10-50 µM for 20-30 minutes) before or during JC-1 staining.[7][14]

Visualizations

phototoxicity_pathway cluster_light Light-Induced Events cluster_cellular Cellular Response Excitation Light Excitation Light This compound This compound Excitation Light->this compound Absorption Excited this compound Excited this compound This compound->Excited this compound Excitation ROS Reactive Oxygen Species (ROS) Excited this compound->ROS Generation Mitochondrial Damage Mitochondrial Damage ROS->Mitochondrial Damage MMP Collapse Mitochondrial Membrane Potential (ΔΨm) Collapse Mitochondrial Damage->MMP Collapse Apoptosis Apoptosis MMP Collapse->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Signaling pathway of this compound-induced phototoxicity leading to apoptosis.

experimental_workflow cluster_prep Preparation cluster_imaging Imaging cluster_assessment Phototoxicity Assessment Cell Culture Cell Culture This compound Staining This compound Staining Cell Culture->this compound Staining Live-Cell Imaging Live-Cell Imaging This compound Staining->Live-Cell Imaging Control (No Imaging) Control (No Imaging) This compound Staining->Control (No Imaging) Viability Assay Cell Viability Assay (e.g., DAPI) Live-Cell Imaging->Viability Assay MMP Assay Mitochondrial Potential Assay (e.g., JC-1) Live-Cell Imaging->MMP Assay Control (No Imaging)->Viability Assay Control (No Imaging)->MMP Assay Data Analysis Data Analysis Viability Assay->Data Analysis MMP Assay->Data Analysis

References

Technical Support Center: Optimizing DASPEI Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the signal-to-noise ratio (SNR) in your DASPEI-based fluorescence microscopy experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues and achieving high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye that selectively stains mitochondria in living cells.[1][2][3] It is commonly used to assess mitochondrial membrane potential, which is an indicator of cell health and metabolic activity. A primary application is the visualization of mechanosensory hair cells in the lateral line of zebrafish neuromasts for studies on ototoxicity and neurotoxicity.[4][5][6]

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal excitation and emission wavelengths for this compound are approximately 461 nm and 589 nm, respectively, in methanol.[1][3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically prepared as a stock solution in distilled water or DMSO.[7] It is recommended to store the stock solution at 4°C and protected from light.[1][3] For long-term storage, aliquoting and freezing at -20°C can prevent repeated freeze-thaw cycles.[7]

Q4: Can this compound be used in fixed cells?

A4: this compound is primarily intended for use in live cells as its accumulation in mitochondria is dependent on the mitochondrial membrane potential.[7] While some studies have reported retention of this compound after paraformaldehyde fixation, the signal intensity is often significantly reduced and may not be reliable for quantitative analysis.[8]

Q5: Is this compound phototoxic to cells?

A5: Like many fluorescent dyes, prolonged exposure to high-intensity light can lead to phototoxicity with this compound, potentially causing damage to the cells under observation. It is crucial to minimize light exposure and use the lowest possible laser power necessary to acquire a sufficient signal.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound staining experiments.

High Background Signal

A high background signal can obscure the specific this compound fluorescence, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
This compound concentration is too high. Reduce the final concentration of this compound in your working solution. Titrate the concentration to find the optimal balance between signal intensity and background noise.
Incubation time is too long. Decrease the incubation time. For zebrafish neuromasts, a 15-minute incubation is often sufficient to label hair cells with minimal background.[1]
Inadequate washing after staining. Ensure thorough washing with fresh embryo medium or an appropriate buffer after incubation to remove unbound dye.
Autofluorescence of the sample. Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a quencher or selecting imaging channels that minimize autofluorescence.
Contaminated reagents or consumables. Use high-quality, fresh reagents and clean, non-fluorescent slides and coverslips.
Weak or No Signal

A weak or absent this compound signal can be due to several factors related to cell health, staining protocol, or imaging setup.

Potential Cause Recommended Solution
Low mitochondrial membrane potential. This compound accumulation is dependent on mitochondrial membrane potential. If cells are unhealthy or dying, the signal will be weak. Ensure optimal cell culture conditions.
This compound concentration is too low. Increase the this compound concentration in your working solution. Perform a titration to find the optimal concentration.
Incubation time is too short. Increase the incubation time to allow for sufficient dye uptake.
Incorrect filter sets or imaging parameters. Verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (Ex/Em: ~461/589 nm).[1][3] Optimize laser power, exposure time, and detector gain.
Photobleaching. Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time. Consider using an anti-fade mounting medium if applicable.
Phototoxicity and Photobleaching

Excessive light exposure can damage cells and quench the fluorescent signal.

Potential Cause Recommended Solution
High laser power. Use the lowest laser power that provides a detectable signal.
Long exposure times. Minimize exposure times, especially for time-lapse imaging.
Repeated imaging of the same area. Limit the number of acquisitions for a single field of view.
Oxygen-mediated photodamage. For sensitive samples, consider using an oxygen-scavenging system or antioxidants like Trolox in the imaging medium to reduce the formation of reactive oxygen species.

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies using this compound to assess cellular health.

Table 1: Effect of Ototoxic Agent on this compound Staining in Zebrafish Neuromasts
Treatment Average this compound-Stained Area (µm²) Reduction in Stained Area (%)
Control258.6 ± 105.4N/A
125 µM Neomycin128.7 ± 89.1~50%

Data adapted from a study on neomycin-induced hair cell damage in zebrafish. The reduction in this compound-stained area indicates a loss of viable hair cells.

Table 2: Recommended this compound Staining Parameters for Zebrafish Neuromasts
Parameter Recommended Value Rationale
This compound Concentration 0.005%Provides sufficient signal in hair cells with low background.[1][4]
Incubation Time 15 minutesAdequate for dye uptake by mitochondria-rich hair cells while minimizing non-specific staining.[1]
Wash Steps 2-3 washes with fresh embryo mediumRemoves unbound dye to reduce background fluorescence.[4]

Experimental Protocols

Detailed Protocol for this compound Staining of Zebrafish Neuromasts

This protocol is optimized for assessing hair cell viability in the lateral line of larval zebrafish.

Materials:

  • This compound powder

  • Distilled water or DMSO for stock solution

  • Zebrafish embryo medium

  • Larval zebrafish (5-7 days post-fertilization)

  • Microscope slides with depressions or 96-well plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in distilled water or DMSO to a stock concentration of 1 mg/mL.

    • Store the stock solution at 4°C, protected from light. For longer-term storage, aliquot and freeze at -20°C.

  • Prepare this compound Working Solution:

    • Dilute the stock solution in zebrafish embryo medium to a final concentration of 0.005%.

  • Staining:

    • Transfer larval zebrafish into the this compound working solution.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Washing:

    • After incubation, carefully remove the this compound solution.

    • Wash the larvae 2-3 times with fresh zebrafish embryo medium to remove excess dye.

  • Mounting and Imaging:

    • Mount the larvae on a depression slide or in a 96-well plate.

    • Image using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (e.g., excitation around 460 nm and emission around 590 nm).

    • Minimize light exposure to prevent phototoxicity and photobleaching.

Visualizations

Experimental Workflow for this compound Staining

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_working Prepare this compound Working Solution (0.005%) prep_stock->prep_working stain Incubate Zebrafish Larvae (15 min) prep_working->stain wash Wash with Embryo Medium (2-3 times) stain->wash mount Mount Larvae wash->mount image Fluorescence Microscopy mount->image quantify Image Analysis & Quantification image->quantify G start Weak or No Signal check_cells Are cells healthy? start->check_cells check_conc Is this compound concentration optimal? check_cells->check_conc Yes solution_cells Optimize cell culture conditions. check_cells->solution_cells No check_time Is incubation time sufficient? check_conc->check_time Yes solution_conc Increase this compound concentration. check_conc->solution_conc No check_filters Are microscope filters correct? check_time->check_filters Yes solution_time Increase incubation time. check_time->solution_time No check_photobleaching Is photobleaching evident? check_filters->check_photobleaching Yes solution_filters Use appropriate Ex/Em filters. check_filters->solution_filters No solution_photobleaching Reduce light exposure. check_photobleaching->solution_photobleaching Yes

References

Technical Support Center: Troubleshooting Daspei Precipitation in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing and resolving precipitation issues encountered with Daspei, a fluorescent dye used to measure mitochondrial membrane potential. By understanding the properties of this compound and the factors that influence its solubility, researchers can ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide) is a cationic, styryl dye used to stain mitochondria in living cells.[1][2][3] Its fluorescence intensity is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function in studies of cell viability, apoptosis, and drug toxicity.[4][5]

Q2: Why is my this compound solution precipitating?

Precipitation of this compound in your experimental media can be attributed to several factors, including:

  • Improper stock solution preparation and storage: this compound has limited solubility in aqueous solutions.

  • Suboptimal working solution preparation: The method of dilution and the components of the media can significantly impact solubility.

  • Environmental factors: Temperature and pH fluctuations can reduce this compound's stability in solution.

  • Interactions with media components: Certain components in complex cell culture media can interact with this compound, leading to precipitation.

Q3: I observed a precipitate in my cell culture media after adding this compound. What should I do?

First, visually inspect your stock solution for any precipitate. If the stock solution is clear, the issue likely occurred during the preparation of the working solution or due to interactions with the experimental media. It is generally not recommended to use a solution with a visible precipitate, as the effective concentration of the dye will be unknown. Prepare a fresh working solution following the recommended protocols.

Q4: Can I filter my this compound solution to remove the precipitate?

Filtering a precipitated this compound solution is not recommended. This will remove the precipitated dye, leading to an unknown and lower final concentration in your experiment, which will affect the accuracy and reproducibility of your results.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to this compound precipitation.

Potential Cause Observation Recommended Solution(s)
Improper Stock Solution Preparation Precipitate is visible in the DMSO stock solution.- Ensure you are using anhydrous DMSO.[2] - Gently warm the stock solution to 37°C and vortex to redissolve the precipitate. - If the precipitate does not dissolve, prepare a fresh stock solution.
Poor Aqueous Solubility Precipitate forms immediately upon diluting the DMSO stock into aqueous media.- Prepare the working solution immediately before use.[2] - Dilute the this compound stock solution in serum-free media or a simple buffer like PBS.[2] - Increase the rate of mixing when adding the stock solution to the media. - Lower the final concentration of this compound in the working solution.
Temperature Effects Precipitation occurs after the working solution has been at room temperature or 37°C for some time.- Use pre-warmed (37°C) media for preparing the working solution to minimize temperature shock. - Store the working solution protected from light and use it as quickly as possible.[1][2]
pH Instability The pH of your media is outside the optimal range, potentially causing the dye to become less soluble.- Ensure the pH of your cell culture media is within the recommended physiological range (typically 7.2-7.4). - Avoid large pH shifts during your experiment.
Interaction with Media Components Precipitation is observed only in specific types of complex media (e.g., containing high concentrations of certain salts or proteins).- If possible, switch to a simpler, serum-free medium for the duration of the this compound staining. - Perform a small-scale test to check for precipitation in your specific media formulation before staining your experimental samples.

Experimental Protocols

This compound Stock Solution Preparation
  • Reconstitution: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).[2] Ensure the powder is fully dissolved by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.[2] Stored properly, the DMSO stock solution is stable for at least one year.[2]

Parameter Value
Solvent Anhydrous DMSO
Concentration 10 mM
Storage Temperature -20°C or -80°C
Storage Stability ≥ 1 year
This compound Working Solution Preparation and Cell Staining
  • Pre-warm Media: Pre-warm the desired volume of serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to 37°C.

  • Dilution: Immediately before use, dilute the 10 mM this compound stock solution into the pre-warmed media to the final working concentration (typically 5-10 µM).[2] Mix thoroughly by inversion or gentle vortexing.

  • Staining: Replace the culture medium of your cells with the this compound working solution and incubate under your standard experimental conditions.

  • Observation: Proceed with fluorescence microscopy or other analytical methods.

Signaling Pathways and Experimental Workflows

Mechanism of this compound in Reporting Mitochondrial Membrane Potential

This compound is a cationic dye that accumulates in mitochondria in response to the negative mitochondrial membrane potential (ΔΨm), which is typically between -150 to -180 mV.[4] A higher ΔΨm leads to greater accumulation and a corresponding increase in fluorescence intensity. Conversely, a decrease in ΔΨm, often an early indicator of apoptosis, results in reduced this compound accumulation and lower fluorescence.[6][7]

Daspei_Mechanism cluster_cell Cell cluster_mito Mitochondrial Matrix Mitochondrion Mitochondrion (High Negative ΔΨm) Daspei_in Accumulated this compound (High Fluorescence) Mitochondrion->Daspei_in Cytosol Cytosol Daspei_out This compound (Extracellular) Daspei_out->Mitochondrion Accumulates due to negative charge

Figure 1. Accumulation of this compound in energized mitochondria.

This compound in the Context of Apoptosis Signaling

Changes in mitochondrial membrane potential are a key event in the intrinsic pathway of apoptosis. Various cellular stressors can lead to the dissipation of ΔΨm, which is a point of no return for the cell, committing it to apoptosis.

Apoptosis_Pathway Stress Cellular Stress (e.g., DNA damage, ROS) Bcl2_family Bcl-2 Family Proteins (Bax, Bak activation) Stress->Bcl2_family Mito_potential ΔΨm Dissipation Bcl2_family->Mito_potential Cyto_c Cytochrome c Release Mito_potential->Cyto_c This compound This compound Staining Mito_potential->this compound Monitored by Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Role of ΔΨm in the intrinsic apoptosis pathway.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Check Stock Solution for Precipitate Start->Check_Stock Prep_New_Stock Prepare Fresh Stock Solution Check_Stock->Prep_New_Stock Yes Check_Media Review Media Composition Check_Stock->Check_Media No Prep_New_Stock->Check_Media Use_SFM Use Serum-Free Media or PBS for Dilution Check_Media->Use_SFM Complex Media Check_Protocol Review Dilution Protocol Check_Media->Check_Protocol Simple Media Use_SFM->Check_Protocol Fresh_Dilution Prepare Fresh Working Solution Immediately Before Use Check_Protocol->Fresh_Dilution Incorrect Check_Temp_pH Check Media Temp and pH Check_Protocol->Check_Temp_pH Correct Fresh_Dilution->Check_Temp_pH Adjust_Conditions Adjust to 37°C and pH 7.2-7.4 Check_Temp_pH->Adjust_Conditions Incorrect Success Precipitation Resolved Check_Temp_pH->Success Correct Adjust_Conditions->Success

Figure 3. A logical workflow for troubleshooting this compound precipitation.

References

Daspei off-target effects in cellular imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daspei, a fluorescent dye used for cellular imaging. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cellular imaging?

This compound (2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide) is a cationic styryl dye used to stain mitochondria in living cells.[1][2][3][4][5] Its accumulation within mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[6]

Q2: What are the excitation and emission wavelengths of this compound?

The approximate excitation and emission maxima for this compound are 461 nm and 589 nm, respectively, when measured in methanol.[2] However, another source suggests excitation/emission wavelengths of 550/573 nm.[1] It is recommended to determine the optimal settings for your specific instrumentation and experimental conditions.

Q3: Is this compound suitable for use in fixed cells?

No, this compound is intended for use in live cells as its accumulation in mitochondria is dependent on the mitochondrial membrane potential, which is lost upon cell fixation.[2]

Q4: How should this compound be stored?

This compound powder should be stored at 4°C and protected from light.[2] A stock solution, typically prepared in DMSO, should be aliquoted and stored at -20°C or -80°C, also protected from light.[1]

Q5: What is the mechanism of this compound uptake into mitochondria?

This compound is a cationic dye that accumulates in mitochondria due to the negative electrochemical potential across the inner mitochondrial membrane. This process is dependent on a healthy mitochondrial membrane potential.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Weak or No Staining 1. Low Dye Concentration: The working solution concentration may be too low for the specific cell type or experimental conditions. 2. Short Incubation Time: The incubation period may not be sufficient for the dye to accumulate in the mitochondria. 3. Cell Health Issues: Compromised cell health can lead to a loss of mitochondrial membrane potential, preventing dye accumulation. 4. Incorrect Filter Sets: The fluorescence microscope may not be equipped with the appropriate filters for this compound's excitation and emission spectra.1. Optimize Dye Concentration: Titrate the this compound working solution concentration, typically in the range of 5-10 µM, to find the optimal concentration for your cells.[1] 2. Increase Incubation Time: Extend the incubation time, generally between 15 to 60 minutes, to allow for sufficient dye uptake.[1][7] 3. Check Cell Viability: Assess cell viability using a standard assay (e.g., Trypan Blue). Ensure cells are healthy and metabolically active during the staining procedure. 4. Verify Filter Compatibility: Confirm that the filter sets on your microscope are appropriate for this compound's spectral properties (see FAQ 2).
High Background Fluorescence 1. Excess Dye: Incomplete removal of the this compound working solution can result in high background signal. 2. Non-specific Binding: this compound may non-specifically bind to other cellular components or the culture dish. 3. Broad Emission Spectrum: this compound has a broad emission spectrum, which can lead to signal bleed-through into other channels.[7]1. Thorough Washing: After incubation, wash the cells 2-3 times with a pre-warmed, serum-free medium or PBS to remove unbound dye.[1] 2. Use of Serum-Free Medium: Perform the staining in a serum-free medium, as serum proteins can sometimes contribute to background fluorescence. 3. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from other fluorophores. Otherwise, use appropriate emission filters to minimize bleed-through.
Phototoxicity or Signal Loss During Imaging 1. Intense Illumination: Prolonged exposure to high-intensity excitation light can lead to phototoxicity and photobleaching of the dye.[7] 2. Mitochondrial Depolarization: Phototoxic effects can cause mitochondrial depolarization, leading to the release of this compound from the mitochondria and a decrease in signal.[7]1. Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time that still provides an adequate signal. 2. Use Anti-fade Reagents: If compatible with live-cell imaging, consider using an anti-fade reagent. 3. Time-lapse Imaging Considerations: For time-lapse experiments, reduce the frequency of image acquisition to minimize light-induced damage.
Inconsistent Staining Across a Cell Population 1. Heterogeneous Cell Population: The cell population may have varying levels of metabolic activity or mitochondrial membrane potential. 2. Uneven Dye Distribution: The this compound working solution may not have been evenly distributed across the cells.1. Analyze Sub-populations: Use flow cytometry to analyze the distribution of this compound staining and identify different cell sub-populations. 2. Ensure Even Application: Gently agitate the culture dish after adding the this compound working solution to ensure it covers all cells evenly.[1]
Unexpected Staining of Other Structures 1. Labeling of Presynaptic Nerve Endings: In neuronal cells, this compound has been observed to label presynaptic nerve endings.[1] 2. Non-specific Staining in Whole Organisms: In vivo applications, such as in zebrafish larvae, may result in relatively non-specific staining of the entire organism.[3][4][5]1. Co-localization Studies: Use other organelle-specific markers to confirm the mitochondrial localization of the this compound signal. 2. Optimize Staining Protocol for In Vivo Use: For whole-organism imaging, adjust the dye concentration and incubation time to improve specificity.
Toxicity with Repeated Staining 1. Cumulative Phototoxicity: Repeated exposure to the dye and excitation light can be toxic to cells.[8]1. Limit Repeated Staining: Avoid repeated staining of the same cell population whenever possible. For longitudinal studies, consider alternative methods or genetically encoded mitochondrial markers.

Quantitative Data Summary

Parameter Value Reference
Chemical Name 2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide[2]
Molecular Weight 380 g/mol [2]
Excitation Maximum (in MeOH) 461 nm[2]
Emission Maximum (in MeOH) 589 nm[2]
Alternative Excitation/Emission 550 nm / 573 nm[1]
Recommended Stock Solution 10 mM in DMSO[1]
Recommended Working Concentration 5-10 µM[1]
Typical Incubation Time 15-60 minutes[1][7]

Experimental Protocols

Protocol 1: Staining Adherent Cells
  • Cell Preparation: Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.

  • Prepare this compound Working Solution: Immediately before use, dilute the 10 mM this compound stock solution in a pre-warmed, serum-free cell culture medium or PBS to a final concentration of 5-10 µM.[1]

  • Staining:

    • Remove the culture medium from the cells.

    • Add a sufficient volume of the this compound working solution to completely cover the cells.

    • Incubate at room temperature or 37°C for 30-60 minutes, protected from light.[1]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed, serum-free medium or PBS for 5 minutes each wash to remove any unbound dye.[1]

  • Imaging: Observe the stained cells using a fluorescence microscope with appropriate filter sets.

Protocol 2: Staining Suspension Cells
  • Cell Preparation:

    • Collect suspension cells by centrifugation at 400 x g for 3-4 minutes.[1]

    • Wash the cells twice with PBS, centrifuging after each wash.

    • Resuspend the cells to a density of approximately 1x10^6 cells/mL in a serum-free medium or PBS.[1]

  • Prepare this compound Working Solution: Immediately before use, dilute the 10 mM this compound stock solution in a pre-warmed, serum-free cell culture medium or PBS to a final concentration of 5-10 µM.[1]

  • Staining:

    • Add 1 mL of the this compound working solution to the cell suspension.

    • Incubate at room temperature for 30-60 minutes, protected from light.[1]

  • Washing:

    • Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.

    • Wash the cell pellet twice with PBS for 5 minutes each, centrifuging after each wash.[1]

  • Imaging/Analysis: Resuspend the final cell pellet in 1 mL of serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1]

Visualizations

experimental_workflow_adherent cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging culture Culture Adherent Cells add_dye Add this compound Solution to Cells culture->add_dye Remove medium prepare_dye Prepare this compound Working Solution prepare_dye->add_dye incubate Incubate (30-60 min) Protected from Light add_dye->incubate remove_dye Remove Staining Solution incubate->remove_dye wash_cells Wash Cells 2-3x remove_dye->wash_cells image Fluorescence Microscopy wash_cells->image

Caption: Experimental workflow for staining adherent cells with this compound.

daspei_mechanism cluster_cell Live Cell cluster_mito Mitochondrion daspei_ext This compound (Extracellular) daspei_cyt This compound (Cytoplasmic) daspei_ext->daspei_cyt Enters Cell cell_membrane Plasma Membrane cytoplasm Cytoplasm daspei_mito This compound (Mitochondrial Matrix) daspei_cyt->daspei_mito Accumulates due to Membrane Potential mito_membrane Mitochondrial Inner Membrane (High Negative Potential) fluorescence Red Fluorescence daspei_mito->fluorescence Emits Light

Caption: Simplified signaling pathway of this compound's mitochondrial accumulation.

troubleshooting_logic start Problem: Weak or No Staining check_conc Is Dye Concentration Optimal? start->check_conc check_time Is Incubation Time Sufficient? check_conc->check_time Yes solution Staining Successful check_conc->solution No, Optimize check_health Are Cells Healthy? check_time->check_health Yes check_time->solution No, Increase check_filters Are Microscope Filters Correct? check_health->check_filters Yes check_health->solution No, Check Viability check_filters->solution Yes check_filters->solution No, Correct Filters

Caption: Troubleshooting logic for weak or no this compound staining.

References

improving Daspei staining efficiency in specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daspei staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their this compound staining experiments for specific cell types.

Troubleshooting Guide

This section addresses common issues encountered during this compound staining.

IssuePossible CauseSuggested Solution
Weak or No Fluorescence Signal 1. Low Mitochondrial Membrane Potential: this compound accumulation is dependent on a healthy mitochondrial membrane potential. Cells that are unhealthy, apoptotic, or treated with mitochondrial uncouplers will exhibit reduced staining.[1][2][3][4] 2. Insufficient Dye Concentration: The concentration of this compound may be too low for the specific cell type or density. 3. Inadequate Incubation Time: The incubation period may not be long enough for sufficient dye accumulation in the mitochondria.[5][6] 4. Incorrect Filter Sets: Using improper excitation and emission filters on the microscope will result in poor signal detection. This compound has an excitation/emission maximum of approximately 461/589 nm in methanol.[1] 5. Photobleaching: Excessive exposure to excitation light can cause the fluorescent signal to fade.1. Use Healthy Cells: Ensure that cells are in a healthy state during the experiment. Include a positive control with healthy, untreated cells. For a negative control, cells can be treated with a mitochondrial membrane potential uncoupler like CCCP.[7] 2. Optimize Dye Concentration: Perform a concentration titration to determine the optimal this compound concentration for your specific cell type. A starting range of 5-10 µM is recommended for mammalian cells.[5] 3. Optimize Incubation Time: Test a range of incubation times, for example, from 15 to 60 minutes, to find the optimal duration for your experiment.[5][6][8] 4. Use Appropriate Filters: Ensure that the microscope's filter sets are appropriate for this compound's excitation and emission spectra. 5. Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging. Use an anti-fade mounting medium if applicable.
High Background Fluorescence 1. Excessive Dye Concentration: Using too much this compound can lead to non-specific binding and high background signal.[8] 2. Insufficient Washing: For protocols that include wash steps, inadequate washing may leave residual dye in the medium, contributing to background fluorescence.[5][6] 3. Cellular Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the this compound signal.1. Titrate Dye Concentration: Lower the concentration of this compound used for staining. 2. Thorough Washing: If your protocol includes washing, ensure that the cells are washed sufficiently with fresh medium or PBS to remove any unbound dye.[5][6] 3. Include Unstained Controls: Image unstained cells using the same settings to determine the level of autofluorescence. If autofluorescence is high, it may be necessary to use spectral unmixing or select a different fluorescent probe.
Uneven or Patchy Staining 1. Uneven Dye Distribution: The this compound working solution may not have been mixed thoroughly or applied evenly to the cells. 2. Cell Clumping: Clumped cells may not be uniformly exposed to the staining solution.1. Ensure Proper Mixing: Gently mix the this compound working solution before and during application to the cells. 2. Use a Single-Cell Suspension: For suspension cells, ensure they are well-dispersed. For adherent cells, ensure they are seeded at an appropriate density to avoid clumping.
Cell Toxicity or Death 1. High Dye Concentration: Although generally considered to have low toxicity, very high concentrations of this compound may be harmful to some cell types. 2. Prolonged Incubation: Extended exposure to the dye, especially at higher concentrations, could induce cytotoxicity.1. Reduce Dye Concentration: Use the lowest effective concentration of this compound. 2. Shorten Incubation Time: Minimize the incubation time to what is necessary for adequate staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent dye that specifically stains mitochondria in living cells.[1] It is a cationic molecule that accumulates in mitochondria due to the negative mitochondrial membrane potential maintained by healthy, respiring cells.[2][3] The intensity of this compound fluorescence can be used as an indicator of mitochondrial membrane potential.[1][7]

Q2: Can I use this compound to stain fixed cells?

A2: this compound is primarily used for staining live cells as its accumulation is dependent on an active mitochondrial membrane potential.[1] Fixation methods that disrupt this potential will likely result in a loss of staining. While one study noted some retention of this compound after paraformaldehyde fixation in a specific larval gastropod, it is generally not recommended for fixed cells.[9]

Q3: What are the optimal excitation and emission wavelengths for this compound?

A3: The excitation and emission maxima of this compound in methanol are approximately 461 nm and 589 nm, respectively.[1] It's important to use the appropriate filter sets on your fluorescence microscope or plate reader for optimal signal detection.

Q4: How should I prepare and store this compound?

A4: this compound is typically prepared as a stock solution in DMSO (e.g., 10 mM) and can be stored at -20°C, protected from light.[5] For staining, the stock solution is diluted to the desired working concentration in a serum-free medium or PBS immediately before use.[5][6]

Q5: Is a wash step required after this compound staining?

A5: this compound is often used in no-wash assays, particularly for high-throughput screening.[1][7] However, some protocols for microscopy do include wash steps to reduce background fluorescence.[5][6] The necessity of a wash step may depend on the cell type and the desired signal-to-noise ratio.

Experimental Protocols

Protocol 1: Staining Adherent Mammalian Cells
  • Cell Preparation:

    • Plate adherent cells on sterile coverslips or in a multi-well plate and culture until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a 5-10 µM this compound working solution by diluting a 10 mM DMSO stock solution in a serum-free cell culture medium or PBS. Pre-warm the solution to 37°C.[5]

  • Staining:

    • Remove the culture medium from the cells.

    • Add the this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal time should be determined empirically.[5]

  • Washing (Optional):

    • Remove the staining solution.

    • Wash the cells 2-3 times with a pre-warmed serum-free medium or PBS.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation ~460 nm, Emission ~590 nm).

Protocol 2: Staining Suspension Mammalian Cells
  • Cell Preparation:

    • Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with PBS.

    • Resuspend the cells in a serum-free medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.

  • Preparation of Staining Solution:

    • Prepare a 5-10 µM this compound working solution by diluting a 10 mM DMSO stock solution in a serum-free cell culture medium or PBS.[5]

  • Staining:

    • Add the this compound working solution to the cell suspension.

    • Incubate for 15-60 minutes at 37°C, protected from light, with occasional gentle mixing.[5][6]

  • Washing (Optional):

    • Centrifuge the cells to pellet them.

    • Remove the supernatant and resuspend the cells in fresh, pre-warmed serum-free medium or PBS. Repeat once.

  • Imaging:

    • The cells can be analyzed by flow cytometry or transferred to a slide for fluorescence microscopy.

Protocol 3: Staining Zebrafish Lateral Line Hair Cells
  • Preparation of Staining Solution:

    • Prepare a 0.005% this compound solution in embryo medium.[10][11]

  • Staining:

    • Place zebrafish larvae in the this compound staining solution.

    • Incubate for 15 minutes at room temperature.[10][11]

  • Washing:

    • Rinse the larvae twice with fresh embryo medium.[10]

  • Imaging:

    • Anesthetize the larvae if necessary.

    • Mount the larvae on a slide and image using a fluorescence microscope.

Quantitative Data Summary

ParameterMammalian Cells (Adherent/Suspension)Zebrafish (Lateral Line Hair Cells)
This compound Working Concentration 5 - 10 µM[5]0.005%[10][11]
Incubation Time 15 - 60 minutes[5][6]15 minutes[10][11]
Incubation Temperature 37°CRoom Temperature
Staining Buffer Serum-free medium or PBS[5][6]Embryo Medium
Wash Step Optional[1][5][6][7]Recommended[10]

Visualizations

Daspei_Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing (Optional) cluster_image Imaging prep_adherent Adherent Cells: Plate on coverslip/plate stain Incubate with This compound Working Solution prep_adherent->stain prep_suspension Suspension Cells: Harvest and resuspend prep_suspension->stain prep_zebrafish Zebrafish Larvae: Collect in embryo medium prep_zebrafish->stain wash Wash with fresh medium/PBS stain->wash image Fluorescence Microscopy or Flow Cytometry stain->image No-Wash Protocol wash->image

Caption: General experimental workflow for this compound staining.

Troubleshooting_this compound cluster_low_signal Weak/No Signal cluster_high_bg High Background start Staining Issue q_health Are cells healthy? start->q_health q_bg_conc Is dye concentration too high? start->q_bg_conc a_health_no Use healthy cells/ positive control q_health->a_health_no No q_conc Is dye concentration optimal? q_health->q_conc Yes a_conc_no Titrate concentration (e.g., 5-10 µM) q_conc->a_conc_no No q_time Is incubation time sufficient? q_conc->q_time Yes a_time_no Increase incubation time (e.g., 15-60 min) q_time->a_time_no No q_filters Are filters correct? q_time->q_filters Yes a_filters_no Use appropriate filters (Ex~460/Em~590 nm) q_filters->a_filters_no No a_bg_conc_yes Decrease dye concentration q_bg_conc->a_bg_conc_yes Yes q_wash Is washing sufficient? q_bg_conc->q_wash No a_wash_no Increase wash steps q_wash->a_wash_no No

Caption: Troubleshooting flowchart for common this compound staining issues.

Daspei_Mechanism This compound This compound Dye (Cationic) CellMembrane Plasma Membrane This compound->CellMembrane Passive Diffusion Cytosol Cytosol CellMembrane->Cytosol MitoOuterMembrane Outer Mitochondrial Membrane Cytosol->MitoOuterMembrane MitoInnerMembrane Inner Mitochondrial Membrane (High Negative Potential) MitoOuterMembrane->MitoInnerMembrane MitoMatrix Mitochondrial Matrix MitoInnerMembrane->MitoMatrix Accumulation driven by Mitochondrial Membrane Potential (ΔΨm) Fluorescence Red Fluorescence MitoMatrix->Fluorescence Fluorescence Emission

Caption: Simplified mechanism of this compound accumulation in mitochondria.

References

DESI Imaging Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desorption Electrospray Ionization (DESI) Imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts encountered during DESI imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in DESI imaging?

A1: Artifacts in DESI imaging can arise from several sources throughout the experimental workflow. The most common sources include improper sample preparation, suboptimal DESI source geometry, incorrect solvent system and flow rate settings, and issues related to data acquisition and processing.[1][2] In-source fragmentation of analytes can also lead to the generation of artifactual peaks in the mass spectra.[3]

Q2: How does sample topography affect DESI imaging quality?

A2: The planarity of the sample surface is critical for high-quality DESI imaging.[1] If a sample is not planar or is mounted unevenly, the distance and angle between the DESI sprayer, the sample surface, and the mass spectrometer inlet will change as the sample is moved.[1] This variation in source geometry leads to fluctuations in ion signal, creating artifacts in the final image.[1] While DESI is best suited for planar samples, 3D imaging of tissues can be achieved by analyzing serial two-dimensional sections.[1]

Q3: Can the solvent system introduce artifacts?

A3: Yes, the choice of solvent and its delivery rate are crucial parameters that can significantly impact image quality and potentially introduce artifacts. The solvent system affects analyte extraction efficiency, ionization, and the size of the spray spot on the sample surface.[2][4] An inappropriate solvent may lead to poor signal, delocalization of analytes, or excessive wetting of the surface, all of which can manifest as artifacts in the resulting image. The solvent flow rate influences the size of the desorption/ionization region; a lower flow rate can reduce the spot size and improve spatial resolution, but a higher flow rate might be necessary for sufficient sensitivity.[1][5][6]

Q4: What is in-source fragmentation and how does it cause artifacts?

A4: In-source fragmentation refers to the breakdown of analyte ions within the ion source of the mass spectrometer.[3] Even with soft ionization techniques like DESI, this phenomenon can occur and generate fragment ions that may be mistaken for other endogenous molecules, leading to misidentification and incorrect molecular assignments.[3] This is a particularly significant issue in lipidomics, where fragment ions can have the same mass-to-charge ratio as other lipid species.[3]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific artifacts encountered during DESI imaging.

Issue 1: Streaks or Bands in the Ion Image
Possible Cause Troubleshooting Steps
Inconsistent DESI Source Geometry Ensure the sample surface is completely flat and mounted horizontally.[1] Re-optimize the DESI source parameters, including the sprayer-to-surface distance, sprayer-to-inlet distance, and spray angle, and ensure they remain constant throughout the acquisition.[1][2]
Irregular Sample Stage Motion Verify that the sample stage moves smoothly and at a constant velocity. Check the stage calibration and ensure there are no mechanical issues.
Clogged or Damaged Sprayer Capillary Inspect the inner fused silica capillary of the DESI source for any blockages or damage, as this can affect the spray quality and lead to inconsistent ionization.[1]
Inconsistent Solvent Flow Check for air bubbles in the solvent line and ensure the syringe pump is delivering a constant, pulse-free flow.
Issue 2: Low Signal Intensity or "Hot Spots" in the Image
Possible Cause Troubleshooting Steps
Suboptimal DESI Source Parameters The geometry of the DESI source significantly impacts sensitivity.[1] Methodically optimize the sprayer-to-surface distance, sprayer-to-inlet distance, spray angle, and the extension of the inner capillary to maximize the ion signal for your analytes of interest.[1]
Incorrect Solvent System The solvent composition should be optimized for the analytes being targeted.[2] Experiment with different solvent mixtures (e.g., varying ratios of methanol, acetonitrile, water, and additives like formic acid or acetic acid) to find the optimal system for signal intensity.[4][7][8]
Inappropriate Nebulizing Gas Pressure or High Voltage Optimize the nebulizing gas pressure and the high voltage applied to the sprayer.[1][8] These parameters influence the electrospray process and, consequently, the ion signal.
Sample Charging For insulating samples, charge accumulation on the surface can lead to a decrease in signal. Consider using a slightly more conductive solvent system or adjusting the source parameters to mitigate this effect.
Issue 3: Poor Spatial Resolution
Possible Cause Troubleshooting Steps
Large Spray Spot Size The spatial resolution in DESI is largely determined by the size of the spray spot on the sample surface.[1][2] To improve resolution, reduce the solvent flow rate and optimize the nebulizing gas pressure to achieve a smaller, more focused spray.[1][5][6] Careful control of the spray tip-to-surface distance is also critical.[5][6]
Analyte Delocalization If the solvent system is too "strong" for the analytes and the surface, it can cause them to spread or "run" on the surface, leading to blurred images. Try a less polar or less aggressive solvent system. Minimizing analyte redistribution on the surface during analysis is key to improving imaging resolution.[5][6]
Incorrect Stage Velocity The speed at which the sample is moved beneath the sprayer (stage velocity) should be synchronized with the data acquisition rate to ensure proper pixel-to-pixel correlation. A slower stage velocity can sometimes improve resolution.

Experimental Protocols & Data Presentation

Table 1: Key DESI Imaging Parameters for Optimization
ParameterTypical RangeEffect on Image Quality
Solvent Flow Rate 1-5 µL/minAffects spot size, sensitivity, and spatial resolution.[1]
Nebulizing Gas Pressure ~160 psi (Nitrogen)Influences the spray cone and droplet size.[1][8]
High Voltage 3,000 - 5,000 VEssential for the electrospray ionization process.[1]
Sprayer-to-Surface Distance 1-3 mmCritical for controlling the spot size and sensitivity.[1]
Sprayer-to-Inlet Distance ~5 mmAffects the efficiency of ion transfer into the mass spectrometer.[1]
Spray Angle 55° - 75°Influences the shape of the spray spot and the desorption process.[1][7]
General Experimental Workflow for DESI Imaging

A typical DESI imaging experiment follows these general steps:

  • Sample Preparation: This is a critical first step. For biological tissues, cryosectioning is a common method.[2] The goal is to obtain a thin, flat sample mounted on a suitable substrate, such as a glass microscope slide.

  • Solvent Preparation: Prepare the DESI spray solvent. A common solvent system is acetonitrile with 1% acetic acid or methanol:water mixtures.[1][7]

  • DESI Source and Mass Spectrometer Setup:

    • Install the prepared solvent in the syringe pump.

    • Position the DESI source at an initial, safe distance from the sample. A good starting point is with the tip 3 mm from the sample surface and 5 mm from the MS capillary inlet, with a probe angle of 55°.[1]

    • Turn on the solvent flow (e.g., 1-5 µL/min).[1]

    • Once the solvent is flowing from the sprayer tip, turn on the nebulizing gas (e.g., 160 psi).[1][8]

    • Apply the high voltage (e.g., 3,600 V).[1][8]

  • Parameter Optimization: Optimize the DESI source geometry and other parameters (as listed in Table 1) to achieve a stable signal and the desired spatial resolution. This is often done on a non-critical area of the sample or a similar test sample.

  • Data Acquisition: The sample stage is moved in a raster pattern beneath the stationary DESI sprayer and mass spectrometer inlet.[1] The mass spectrometer records mass spectra at each discrete location (pixel).

  • Data Analysis: The acquired data, which consists of a mass spectrum for each x, y coordinate, is processed using imaging software.[9] An ion image is generated by plotting the intensity of a specific mass-to-charge ratio (m/z) at each pixel.

Visualizing Workflows and Logical Relationships

DESI_Workflow cluster_prep Sample & System Preparation cluster_setup Instrument Setup & Optimization cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation (e.g., Cryosectioning) SolventPrep Solvent Preparation SourceSetup DESI Source Setup M_S_Setup Mass Spectrometer Setup SourceSetup->M_S_Setup ParamOpt Parameter Optimization M_S_Setup->ParamOpt RasterScan Raster Scanning of Sample ParamOpt->RasterScan DataRecord Mass Spectra Recording RasterScan->DataRecord ImageGen Ion Image Generation DataRecord->ImageGen DataInterpretation Data Interpretation ImageGen->DataInterpretation

Caption: A flowchart illustrating the major steps in a typical DESI imaging experiment.

Artifact_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Artifact Observed Artifact (e.g., Streaks, Low Signal) Sample Sample Issues (e.g., Non-planar) Artifact->Sample Geometry Source Geometry (e.g., Inconsistent) Artifact->Geometry Solvent Solvent/Flow Rate (e.g., Suboptimal) Artifact->Solvent Parameters Instrument Parameters (e.g., Voltage, Gas) Artifact->Parameters CheckSample Verify Sample Flatness & Mounting Sample->CheckSample ReoptimizeGeo Re-optimize Source Geometry Geometry->ReoptimizeGeo OptimizeSolvent Optimize Solvent System & Flow Rate Solvent->OptimizeSolvent AdjustParams Adjust Voltage, Gas, etc. Parameters->AdjustParams CheckSample->Artifact Resolve ReoptimizeGeo->Artifact Resolve OptimizeSolvent->Artifact Resolve AdjustParams->Artifact Resolve

Caption: A logical diagram for troubleshooting common artifacts in DESI imaging.

References

Technical Support Center: Daspei Staining and Cell Health

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Daspei for mitochondrial staining and its correlation with cell health.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cationic, fluorescent styryl dye used to stain mitochondria in living cells.[1][2][3][4] Its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[][6][7] Healthy, metabolically active cells maintain a high mitochondrial membrane potential, which drives the uptake and concentration of the positively charged this compound dye within the mitochondrial matrix, resulting in bright fluorescence.[8]

Q2: How does cell health affect this compound staining?

This compound staining intensity is a direct indicator of mitochondrial health and, by extension, overall cell health.

  • Healthy Cells: Exhibit robust mitochondrial membrane potential and, therefore, show bright this compound staining within the mitochondria.[8]

  • Apoptotic or Necrotic Cells: A hallmark of early apoptosis and cellular stress is the dissipation of the mitochondrial membrane potential.[9][10][11] This loss of potential prevents the accumulation of this compound, leading to a significant decrease in or complete loss of fluorescence.[9][12][13]

  • Cell Stress and Hyperpolarization: Interestingly, some cellular stressors may initially cause a temporary increase in mitochondrial membrane potential (hyperpolarization) before the potential collapses.[12][13] This can be observed as a transient increase in this compound fluorescence.

Q3: What are the primary applications of this compound staining in research?

This compound is a valuable tool for assessing mitochondrial function and cell viability in various research areas. Common applications include:

  • Assessing Mitochondrial Membrane Potential: Quantifying changes in ΔΨm in response to experimental treatments.[]

  • Cell Viability and Cytotoxicity Assays: Evaluating the effects of drugs or toxins on cell health by monitoring mitochondrial function.[8]

  • Apoptosis Detection: Identifying apoptotic cells through the loss of mitochondrial membrane potential.[9][10]

  • High-Content Screening: this compound has been used in no-wash assays for screening compounds that affect mitochondrial function.[10][14]

  • In Vivo Imaging: Visualizing specific cell types, such as hair cells in zebrafish, based on their mitochondrial activity.[15][16][17]

Troubleshooting Guide

Q4: I am observing very weak or no this compound fluorescence. What could be the cause?

Several factors can lead to weak or absent this compound staining. Consider the following possibilities:

  • Poor Cell Health: The most common reason is a compromised cell population with low mitochondrial membrane potential. Ensure your cells are healthy and viable before staining. A decrease in this compound-stained areas is often observed in response to toxic agents.[16][18]

  • Incorrect Filter Sets: this compound has a broad excitation and emission spectrum (Ex/Em ≈ 461/589 nm in Methanol).[4] Ensure you are using the appropriate filter sets on your fluorescence microscope or flow cytometer.

  • Suboptimal Dye Concentration: The recommended working concentration is typically between 5-10 µM, but this may need to be optimized for your specific cell type and experimental conditions.[19]

  • Insufficient Incubation Time: Incubation times generally range from 15 to 60 minutes.[19][20][21] Shorter times may not be sufficient for the dye to accumulate in the mitochondria.

  • Photobleaching: this compound is light-sensitive.[8] Minimize exposure of the dye solutions and stained cells to light.

Q5: My this compound staining appears diffuse throughout the cell instead of localizing to the mitochondria. Why is this happening?

  • High Dye Concentration: Excessive concentrations of this compound can lead to non-specific binding and cytoplasmic or nuclear staining.[8][22] Try reducing the working concentration of the dye.

  • Cell Membrane Damage: In late-stage apoptosis or necrosis, the plasma membrane may become permeable, allowing the dye to enter the cell non-specifically.

  • Fixation Issues: this compound is primarily intended for use in live cells.[1][2][3] While some protocols report staining after fixation, it can lead to artifacts and diffuse signals as most cells may not retain the stain well post-fixation.[23]

Q6: I see an initial increase in this compound fluorescence after adding my compound, followed by a decrease. Is this an artifact?

Not necessarily. This phenomenon may represent mitochondrial hyperpolarization, an initial response to certain cellular stressors, followed by depolarization as the cells undergo apoptosis.[12][13] This dose-dependent and time-course effect can be a genuine biological response.

Quantitative Data Summary

The following table summarizes quantitative data from studies using this compound to assess the impact of various treatments on cell health.

Cell TypeTreatmentTimeEffect on this compound FluorescenceReference
CHO Cells50-1000 µM CoCl₂2 hoursDose-dependent increase (Hyperpolarization)[12][13]
CHO Cells50-1000 µM CoCl₂24 hoursDose-dependent decrease (Depolarization)[12][13]
PC12 Cells10-1000 nM Amyloid β (25-35)48 hoursDecreased fluorescence[12]
Zebrafish Hair Cells125 µM Neomycin1 hourReduced number of stained hair cells[18]
Zebrafish Hair CellsAcoustic Trauma48-72 hoursReduction in stained hair cells[17]

Experimental Protocols

General Protocol for this compound Staining of Adherent Cells
  • Cell Preparation: Culture adherent cells on sterile coverslips or in appropriate imaging dishes. Ensure cells are healthy and sub-confluent.

  • Working Solution Preparation: Prepare a fresh this compound working solution by diluting a DMSO stock (e.g., 10 mM) to a final concentration of 5-10 µM in pre-warmed, serum-free cell culture medium or PBS.[19] The optimal concentration should be determined empirically.

  • Staining: Remove the culture medium from the cells. Add a sufficient volume of the this compound working solution to cover the cells.

  • Incubation: Incubate the cells at room temperature or 37°C for 30-60 minutes, protected from light.[19]

  • Washing: Carefully remove the staining solution. Wash the cells 2-3 times with fresh, pre-warmed culture medium or PBS to remove unbound dye.[19]

  • Imaging: Mount the coverslip and observe the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine).

General Protocol for this compound Staining of Suspension Cells
  • Cell Preparation: Harvest cells by centrifugation (e.g., 400 x g for 3-5 minutes).[19][24]

  • Washing: Discard the supernatant and wash the cell pellet twice with PBS.[19][24] Resuspend the cells to a density of approximately 1x10⁶ cells/mL.

  • Working Solution Preparation: Prepare a fresh this compound working solution as described for adherent cells.

  • Staining: Add 1 mL of the this compound working solution to the cell suspension.

  • Incubation: Incubate at room temperature for 30-60 minutes, protected from light.[19]

  • Washing: Centrifuge the cells to pellet them, discard the supernatant, and wash the pellet twice with PBS.[19]

  • Analysis: Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[19]

Visual Guides

G cluster_prep Preparation cluster_stain Staining Protocol cluster_analysis Analysis start Start with Healthy Cells prep_dye Prepare this compound Working Solution (5-10 µM in serum-free medium) start->prep_dye add_dye Add this compound Solution to Cells prep_dye->add_dye incubate Incubate 30-60 min (Protect from light) add_dye->incubate wash Wash 2-3 times with PBS/Medium incubate->wash image Image Immediately (Fluorescence Microscopy / Flow Cytometry) wash->image G cluster_health Cellular Health Status cluster_mito Mitochondrial State cluster_staining This compound Staining Outcome healthy Healthy Cell high_potential High Mitochondrial Membrane Potential (ΔΨm) healthy->high_potential Maintains stressed Stressed / Apoptotic Cell low_potential Low / Dissipated Mitochondrial Membrane Potential (ΔΨm) stressed->low_potential Leads to bright Bright, Localized Mitochondrial Staining high_potential->bright Results in dim Dim or No Staining low_potential->dim Results in

References

Validation & Comparative

Validating Daspei Mitochondrial Localization with Mitotracker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating mitochondrial function and dynamics, accurate and reliable visualization of these organelles is paramount. Daspei is a fluorescent dye known to accumulate in mitochondria of live cells, with its uptake being dependent on the mitochondrial membrane potential. However, to rigorously confirm its specific localization, co-staining with a well-established mitochondrial marker is a critical validation step. This guide provides a comprehensive comparison between this compound and the widely used Mitotracker probes, along with a detailed protocol for validating this compound's mitochondrial localization.

Comparison of Mitochondrial Probes: this compound vs. Mitotracker

A clear understanding of the properties of each dye is essential for designing co-localization experiments and interpreting the results. The table below summarizes the key characteristics of this compound and two commonly used Mitotracker dyes, Mitotracker Green FM and Mitotracker Red CMXRos.

FeatureThis compoundMitoTracker® Green FMMitoTracker® Red CMXRos
Excitation Maximum ~461 nm[1]~490 nm~579 nm[2]
Emission Maximum ~589 nm[1]~516 nm[2]~599 nm[2]
Color Red[1]GreenRed
Membrane Potential Dependent Yes[3][4]Reported to be largely independent[5][6]Yes[7]
Fixable Not reliably retained after fixation[8]NoYes, contains a thiol-reactive group for covalent bonding[5][9]
Cell Permeability Membrane permeant[1]Membrane permeant[2]Membrane permeant[2]
Staining Mechanism Accumulates in mitochondria based on membrane potential[3]Accumulates in mitochondria, largely independent of membrane potential[5][6]Accumulates based on membrane potential and covalently binds to mitochondrial proteins[5][9]

Experimental Protocol: Co-localization of this compound and Mitotracker Green FM

This protocol outlines the steps for co-staining live cells with this compound and Mitotracker Green FM to validate the mitochondrial localization of this compound. Mitotracker Green FM is chosen for its spectral separation from this compound and its reported accumulation in mitochondria largely independent of membrane potential, making it a stable marker for mitochondrial mass.[5][6]

Materials:

  • This compound

  • MitoTracker® Green FM

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of MitoTracker® Green FM in anhydrous DMSO.

    • Note: Store stock solutions at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to a desired confluency (typically 50-70%) on a glass-bottom dish or coverslip suitable for live-cell imaging.

  • Staining:

    • Prepare a working solution of this compound and MitoTracker® Green FM in pre-warmed serum-free cell culture medium. The optimal concentration may vary depending on the cell type, but a starting concentration of 100-200 nM for Mitotracker and 1-10 µM for this compound can be used.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution containing both dyes to the cells.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope.

    • Acquire images in separate channels for this compound (e.g., TRITC/Rhodamine filter set) and Mitotracker Green FM (e.g., FITC/GFP filter set).

    • Merge the individual channel images to observe co-localization.

Data Analysis and Interpretation

Successful co-localization will be observed as a significant overlap between the red fluorescence of this compound and the green fluorescence of Mitotracker Green FM in the merged image, resulting in yellow-orange signals within the tubular mitochondrial network. For a more quantitative analysis, the Pearson's correlation coefficient can be calculated on the co-localized regions of the images, where a value close to 1 indicates a high degree of correlation between the two signals.[10][11]

Alternative Mitochondrial Probes

While Mitotracker dyes are a gold standard, several other probes are available for mitochondrial staining. These include:

  • TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester): Red-orange fluorescent dyes that, like this compound, accumulate in mitochondria based on membrane potential.[9][12]

  • Rhodamine 123: A green fluorescent, membrane potential-dependent mitochondrial dye.[12]

  • JC-1: A ratiometric dye that can be used to measure mitochondrial membrane potential. It forms green fluorescent monomers at low membrane potential and red-orange fluorescent "J-aggregates" at high membrane potential.

  • MitoLite™ Dyes: A range of mitochondrial stains with various spectral properties, some of which are fixable.[13][14]

  • Genetically Encoded Probes: Fluorescent proteins (e.g., GFP, RFP) fused to a mitochondrial targeting sequence. These are independent of membrane potential and are excellent for long-term studies of mitochondrial morphology.[6][15]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of mitochondrial staining.

G cluster_workflow Experimental Workflow: this compound and Mitotracker Co-localization prep Prepare this compound and Mitotracker working solution stain Incubate cells with both dyes (15-30 min, 37°C) prep->stain cells Culture cells on glass-bottom dish cells->prep wash Wash cells to remove excess dye stain->wash image Image with fluorescence microscope (Separate channels) wash->image analyze Merge channels and analyze for co-localization image->analyze

Caption: Workflow for validating this compound's mitochondrial localization.

G cluster_pathway Principle of Potential-Dependent Mitochondrial Staining dye Cationic Dye (e.g., this compound) cyto Cytosol (Neutral Potential) dye->cyto Enters cell mito Mitochondrial Matrix (Negative Potential) cyto->mito Accumulates due to negative membrane potential

Caption: Accumulation of cationic dyes in the mitochondrial matrix.

References

A Comparative Guide to Daspei and Rhodamine 123 for Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is critical for the accurate assessment of mitochondrial function and dynamics. This guide provides an objective comparison of two commonly used cationic dyes, Daspei and Rhodamine 123, for mitochondrial staining in live cells. Both dyes accumulate in mitochondria driven by the negative mitochondrial membrane potential, making them valuable tools for studying mitochondrial health, cell viability, and apoptosis.

Principle of Mitochondrial Staining

Both this compound and Rhodamine 123 are lipophilic, cationic dyes that passively diffuse across the plasma membrane of live cells. Due to the highly negative electrochemical potential across the inner mitochondrial membrane, these positively charged dyes accumulate inside the mitochondrial matrix. The fluorescence intensity of the stained mitochondria is proportional to the mitochondrial membrane potential. A decrease in this potential, a hallmark of mitochondrial dysfunction and an early event in apoptosis, results in a loss of dye accumulation and a corresponding decrease in fluorescence.

Mechanism of Cationic Dye Accumulation in Mitochondria cluster_cell Live Cell cluster_mito Mitochondrion CellMembrane Plasma Membrane Cytoplasm Cytoplasm Matrix Mitochondrial Matrix Cytoplasm->Matrix Accumulation driven by negative membrane potential OuterMembrane Outer Membrane InnerMembrane Inner Membrane High Negative Potential (-150 to -180 mV) Dye_inside Accumulated Dye Matrix->Dye_inside Dye_outside Cationic Dye (this compound or Rhodamine 123) Dye_outside->Cytoplasm Passive Diffusion

Caption: Accumulation of cationic dyes in mitochondria.

Performance Comparison

The choice between this compound and Rhodamine 123 depends on the specific experimental requirements, including the cell type, instrumentation, and the biological question being addressed. The following table summarizes the key performance characteristics of each dye.

FeatureThis compoundRhodamine 123
Excitation (nm) ~461-470[1][2]~505-507[3]
Emission (nm) ~573-589[1][4]~525-529[3]
Fluorescence Color Red-Orange[1]Yellow-Green[5]
Photostability Can be susceptible to phototoxicity, leading to mitochondrial depolarization upon intense imaging.[6]Generally good photostability.[1][]
Toxicity Generally low toxicity at working concentrations.Can be toxic at higher concentrations and may inhibit mitochondrial respiration.[1][8][9]
Retention Good retention, suitable for no-wash assays.[1]Retention can be unusually long (days) in certain cell types like carcinoma and muscle cells.[3][10][11][12]
Staining Time 30-60 minutes.[4]15-60 minutes.[1]

Experimental Protocols

Detailed methodologies for staining live cells with this compound and Rhodamine 123 are provided below. Note that optimal conditions may vary depending on the cell type and experimental setup.

This compound Staining Protocol

This protocol is adapted for both suspension and adherent cells.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • This compound Working Solution: Immediately before use, dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 5-10 µM.[4]

2. Staining Procedure:

This compound Staining Workflow cluster_suspension Suspension Cells cluster_adherent Adherent Cells S1 Harvest cells and wash with PBS S2 Resuspend in this compound working solution S1->S2 S3 Incubate for 30-60 min at RT S2->S3 S4 Wash with PBS S3->S4 S5 Resuspend in serum-free medium/PBS S4->S5 Analysis Analyze by fluorescence microscopy or flow cytometry S5->Analysis A1 Culture cells on coverslips A2 Remove medium and add this compound working solution A1->A2 A3 Incubate for 30-60 min A2->A3 A4 Wash with culture medium A3->A4 A4->Analysis

Caption: Experimental workflow for this compound staining.

  • For Suspension Cells:

    • Harvest cells by centrifugation and wash twice with PBS.

    • Resuspend the cell pellet in the this compound working solution at a density of approximately 1 x 10^6 cells/mL.[4]

    • Incubate for 30-60 minutes at room temperature, protected from light.[4]

    • Centrifuge the cells, discard the supernatant, and wash twice with PBS.[4]

    • Resuspend the final cell pellet in serum-free medium or PBS for analysis.[4]

  • For Adherent Cells:

    • Grow cells on sterile coverslips or in a multi-well plate.

    • Remove the culture medium and add a sufficient volume of the this compound working solution to cover the cells.[4]

    • Incubate for 30-60 minutes at 37°C, protected from light.[4]

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium.[4]

3. Imaging and Analysis:

  • Observe the stained cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~461-470 nm / ~573-589 nm).[1][2][4]

  • For quantitative analysis, use a flow cytometer or a fluorescence plate reader.

Rhodamine 123 Staining Protocol

This protocol is suitable for both suspension and adherent cells.

1. Reagent Preparation:

  • Rhodamine 123 Stock Solution: Prepare a 1 mg/mL stock solution of Rhodamine 123 in DMSO.[13]

  • Rhodamine 123 Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-20 µM.[13] The optimal concentration should be determined empirically for each cell type.

2. Staining Procedure:

Rhodamine 123 Staining Workflow cluster_suspension Suspension Cells cluster_adherent Adherent Cells S1 Harvest cells and wash with PBS S2 Resuspend in Rhodamine 123 working solution S1->S2 S3 Incubate for 15-60 min at 37°C S2->S3 S4 Wash with PBS S3->S4 S5 Resuspend in serum-free medium/PBS S4->S5 Analysis Analyze by fluorescence microscopy or flow cytometry S5->Analysis A1 Culture cells on coverslips A2 Remove medium and add Rhodamine 123 working solution A1->A2 A3 Incubate for 15-60 min at 37°C A2->A3 A4 Wash with culture medium A3->A4 A4->Analysis

Caption: Experimental workflow for Rhodamine 123 staining.

  • For Suspension Cells:

    • Harvest cells by centrifugation and wash twice with PBS.

    • Resuspend the cell pellet in the Rhodamine 123 working solution at a density of approximately 1 x 10^6 cells/mL.[13]

    • Incubate for 15-60 minutes at 37°C, protected from light.[1]

    • Centrifuge the cells, discard the supernatant, and wash twice with PBS.[13]

    • Resuspend the final cell pellet in serum-free medium or PBS for analysis.[13]

  • For Adherent Cells:

    • Grow cells on sterile coverslips or in a multi-well plate.

    • Remove the culture medium and add a sufficient volume of the Rhodamine 123 working solution to cover the cells.[13]

    • Incubate for 15-60 minutes at 37°C, protected from light.[1]

    • Remove the staining solution and wash the cells twice with pre-warmed culture medium.[13]

3. Imaging and Analysis:

  • Observe the stained cells using a fluorescence microscope with filter sets appropriate for Rhodamine 123 (e.g., FITC or GFP filters; Excitation/Emission: ~505-507 nm / ~525-529 nm).[3][5]

  • For quantitative analysis, use a flow cytometer or a fluorescence plate reader.

Conclusion

Both this compound and Rhodamine 123 are effective fluorescent probes for the qualitative and quantitative assessment of mitochondrial membrane potential in live cells. The choice between them will be guided by the specific needs of the experiment. Rhodamine 123 is a well-established dye with good photostability, though its potential for cytotoxicity at higher concentrations should be considered. This compound offers the advantage of being suitable for no-wash protocols, which can streamline high-throughput screening applications. Researchers should carefully consider the spectral properties, potential for phototoxicity, and retention characteristics of each dye to select the most appropriate tool for their studies.

References

A Comparative Guide to Daspei and JC-1 for Mitochondrial Membrane Potential Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of apoptosis, drug toxicity, and various diseases. This guide provides an objective comparison of two common fluorescent probes, Daspei and JC-1, used to measure ΔΨm, supported by experimental data and detailed protocols to aid in experimental design.

Mechanism of Action

This compound: A cationic styryl dye that accumulates in mitochondria driven by the negative charge of the inner mitochondrial membrane.[1][2][3] The fluorescence intensity of this compound is a dynamic measure of the mitochondrial membrane potential; an increase in potential leads to greater dye accumulation and higher fluorescence.[1][4] It is considered a monochromatic, intensity-based probe.

JC-1: This lipophilic cationic dye is a ratiometric probe, meaning its fluorescence emission changes in response to the mitochondrial membrane potential.[5][6]

  • High ΔΨm (Healthy Cells): JC-1 enters the mitochondria, where it forms complexes known as J-aggregates, resulting in intense red fluorescence (emission ~590 nm).[7][8][9]

  • Low ΔΨm (Apoptotic/Unhealthy Cells): With a decreased membrane potential, JC-1 cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which exhibit green fluorescence (emission ~527-529 nm).[7][8][10]

The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization, making it less dependent on factors like mitochondrial size or shape compared to single-component dyes.[5][10][11]

Quantitative Data Comparison

The following table summarizes the key characteristics of this compound and JC-1.

FeatureThis compoundJC-1
Principle Intensity-based cationic dyeRatiometric cationic dye
Excitation Max. ~461-550 nm[12][13][14]Monomer: ~514 nm; J-Aggregates: ~585 nm (commonly excited at 488 nm)[5][10]
Emission Max. ~573-589 nm[12][13][14]Monomer: ~527-529 nm (Green); J-Aggregates: ~590 nm (Red)[7][10][15]
Readout Increased fluorescence intensity indicates higher ΔΨm[1]Shift from red to green fluorescence indicates depolarization (decrease in red/green ratio)[7][8]
Advantages Simple, rapid, and suitable for no-wash high-throughput screening assays[16][17]Ratiometric measurement is semi-quantitative and less affected by dye concentration or mitochondrial mass[5][10]
Considerations Fluorescence intensity can be affected by mitochondrial mass and cell number.J-aggregate equilibration can take longer than monomer uptake (~90 min)[18]. The dye is light-sensitive and has low aqueous solubility, which can lead to precipitation.[19][20]

Experimental Protocols

Protocols may require optimization based on cell type and experimental conditions.

This compound Staining Protocol for Fluorescence Microscopy

This protocol is adapted for staining either adherent or suspension cells.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C to -80°C, protected from light.[13]

    • Immediately before use, dilute the stock solution in serum-free cell culture medium or PBS to a working concentration of 5-10 μM.[13]

  • Cell Staining (Adherent Cells):

    • Culture adherent cells on sterile coverslips.

    • Remove the culture medium and add 100 μL of the this compound working solution to cover the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C.[13]

    • Remove the staining solution and wash the cells 2-3 times with fresh culture medium.[13]

    • Mount the coverslip and observe using a fluorescence microscope.

  • Cell Staining (Suspension Cells):

    • Collect cells by centrifugation (e.g., 400 x g for 4 minutes).

    • Wash the cells twice with PBS.[13]

    • Resuspend the cell pellet in 1 mL of the this compound working solution.

    • Incubate for 30-60 minutes at room temperature.[13]

    • Centrifuge to pellet the cells, discard the supernatant, and wash twice with PBS.[13]

    • Resuspend the cells in 1 mL of serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[13]

JC-1 Staining Protocol for Flow Cytometry

This is a generalized protocol; optimization is recommended.

  • Reagent Preparation:

    • Prepare a 200 µM JC-1 stock solution in DMSO.[21][22]

    • A positive control for depolarization can be prepared using an uncoupling agent like CCCP (e.g., 50 µM final concentration).[21][22]

  • Cell Staining:

    • Harvest approximately 1x10⁶ cells per sample and suspend them in 1 mL of warm medium or PBS.[21]

    • For the positive control: Add the uncoupling agent (e.g., CCCP) and incubate at 37°C for 5-10 minutes.[21]

    • Add the JC-1 stock solution to each sample to a final concentration of approximately 2 µM.[21]

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[10][21]

  • Analysis:

    • (Optional) Wash cells once with 2 mL of warm PBS and centrifuge to pellet.[21]

    • Resuspend the cell pellet in 500 µL of PBS or an appropriate buffer for flow cytometry.[10][21]

    • Analyze immediately on a flow cytometer using a 488 nm excitation laser.[5][10]

    • Detect green fluorescence (monomers) in the FL1 channel (~530 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).[5][10]

    • Use appropriate compensation to correct for spectral overlap between the channels.[10]

Visualizations

JC1_Mechanism cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Apoptotic Cell (Low ΔΨm) Healthy_Mito Energized Mitochondrion J_Aggregate JC-1 J-Aggregates (Red Fluorescence) Healthy_Mito->J_Aggregate Accumulation Monomer JC-1 Monomers (Green Fluorescence) J_Aggregate->Monomer Depolarization Apoptotic_Mito Depolarized Mitochondrion Apoptotic_Mito->Monomer Diffusion JC1_Cytoplasm JC-1 Dye JC1_Cytoplasm->Healthy_Mito Enters Cell JC1_Cytoplasm->Apoptotic_Mito Enters Cell

Caption: Mechanism of JC-1 for detecting mitochondrial membrane potential.

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_acq Data Acquisition cluster_analysis Analysis A 1. Culture Cells B 2. Apply Experimental Treatment A->B C 3. Harvest & Resuspend Cells B->C D 4. Add Fluorescent Dye (this compound or JC-1) C->D E 5. Incubate (Time & Temp Dependent) D->E F 6. (Optional) Wash Cells E->F G 7. Acquire Signal (Flow Cytometer, Microscope, or Plate Reader) F->G H 8. Quantify Fluorescence (Intensity or Red/Green Ratio) G->H

Caption: General experimental workflow for measuring mitochondrial membrane potential.

Conclusion

Both this compound and JC-1 are effective probes for assessing mitochondrial membrane potential, but their suitability depends on the experimental context.

  • JC-1 is highly advantageous for its ratiometric properties, which provide a semi-quantitative analysis of mitochondrial health that is robust against variations in cell number or mitochondrial mass.[5][10] This makes it ideal for detailed studies of apoptosis and for distinguishing between healthy and depolarized mitochondrial populations within a sample.[23]

  • This compound offers a simpler, intensity-based readout. Its development into a no-wash assay format makes it particularly well-suited for high-throughput screening (HTS) applications in drug discovery and toxicology, where speed and simplicity are paramount.[16][17]

For researchers requiring a nuanced view of mitochondrial depolarization, JC-1 is often the preferred choice. For large-scale screening efforts where a rapid assessment of mitochondrial function is needed, this compound presents a compelling and efficient alternative.

References

A Researcher's Guide to Live-Cell Mitochondrial Imaging: Exploring Alternatives to Daspei

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of an appropriate fluorescent probe is paramount for the accurate assessment of mitochondrial function. Daspei, a cationic styryl dye, has been utilized for its ability to accumulate in mitochondria based on membrane potential. However, a range of alternative probes exist, each with distinct characteristics that may offer advantages for specific experimental designs. This guide provides an objective comparison of this compound and its common alternatives—MitoTracker Red CMXRos, TMRE, and JC-1—supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.

Performance Characteristics at a Glance

The choice of a mitochondrial probe is dictated by factors such as the specific biological question, the imaging modality, and the cell type under investigation. The following tables summarize the key quantitative and qualitative data for this compound and its alternatives to facilitate a direct comparison.

Quantitative Data Summary
FeatureThis compoundMitoTracker Red CMXRosTMRE (Tetramethylrhodamine, Ethyl Ester)JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
Excitation Max (nm) ~461[1]~579[2]~549[3]Monomer: ~510[4] / J-aggregate: ~585[4]
Emission Max (nm) ~589[1]~599[2]~574[3]Monomer: ~527[4] / J-aggregate: ~590[4]
Quantum Yield Not widely reportedNot widely reportedNot widely reportedNot widely reported
Photostability Moderate, can photobleach with intense imaging[5]Generally good, but can be phototoxic[6]Moderate, can photobleachProne to photobleaching, especially the J-aggregates[6]
Cytotoxicity Low at working concentrations[7]Can be cytotoxic at higher concentrationsCan be cytotoxic at higher concentrationsCan be cytotoxic with prolonged incubation
Qualitative Data Summary
FeatureThis compoundMitoTracker Red CMXRosTMREJC-1
Mechanism of Action Accumulates in mitochondria driven by membrane potential.Accumulates in active mitochondria and covalently binds to thiol groups.Accumulates in mitochondria based on membrane potential.Forms J-aggregates with red fluorescence in high membrane potential mitochondria; remains a green fluorescent monomer in low potential mitochondria.
Ratiometric NoNoNoYes
Fixable NoYesNoNo
Wash Step No-wash protocol available[8]Wash requiredWash requiredWash required
Primary Application Real-time imaging of mitochondrial membrane potential.Staining mitochondria for morphology and localization, including in fixed cells.Quantitative measurements of mitochondrial membrane potential.Ratiometric detection of changes in mitochondrial membrane potential, apoptosis studies.

Visualizing the Workflow and Selection Process

To aid in the practical application of these probes, the following diagrams illustrate a general experimental workflow and a decision-making process for selecting the most appropriate dye.

G cluster_workflow General Mitochondrial Staining Workflow prep Prepare Staining Solution culture Culture Cells prep->culture 1 incubate Incubate Cells with Dye culture->incubate 2 wash Wash to Remove Excess Dye incubate->wash 3 image Fluorescence Imaging wash->image 4 analysis Data Analysis image->analysis 5

A generalized workflow for staining and analyzing mitochondria in live cells.

G cluster_selection Mitochondrial Probe Selection Guide start What is the primary experimental question? q1 Need to fix cells after staining? start->q1 q2 Is ratiometric measurement required? q1->q2 No mitotracker Use MitoTracker Red CMXRos q1->mitotracker Yes q3 Real-time kinetics or endpoint analysis? q2->q3 No jc1 Use JC-1 q2->jc1 Yes tmre Use TMRE or this compound q3->tmre Real-time kinetics endpoint Endpoint analysis of apoptosis? q3->endpoint endpoint->jc1 Yes endpoint->tmre No

A decision tree to guide the selection of a mitochondrial probe.

Detailed Experimental Protocols

The following are generalized protocols for each dye. It is crucial to optimize concentrations and incubation times for specific cell types and experimental conditions.

This compound Staining Protocol
  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to a final working concentration of 1-10 µM.

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Staining: Remove the culture medium and add the pre-warmed this compound working solution to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[7]

  • Imaging: For no-wash protocols, image the cells directly in the staining solution.[8] Alternatively, replace the staining solution with fresh, pre-warmed medium or buffer before imaging.

MitoTracker Red CMXRos Staining Protocol
  • Prepare Stock Solution: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.[2] Store at -20°C, protected from light.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed, serum-containing medium to a final concentration of 50-500 nM. The optimal concentration should be determined experimentally.

  • Cell Preparation: Grow cells to the desired confluency.

  • Staining: Replace the culture medium with the pre-warmed MitoTracker working solution.

  • Incubation: Incubate for 15-30 minutes at 37°C.[2]

  • Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed medium or buffer.

  • Imaging: Image the live cells in fresh medium. For fixed-cell imaging, proceed with fixation and permeabilization steps after washing.

TMRE Staining Protocol
  • Prepare Stock Solution: Prepare a 1 mM stock solution of TMRE in DMSO. Store at -20°C, protected from light.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed culture medium to a final concentration of 20-200 nM.[3] The concentration should be kept as low as possible to minimize potential artifacts.[3]

  • Cell Preparation: Culture cells in a suitable imaging vessel.

  • Staining: Replace the culture medium with the TMRE working solution.

  • Incubation: Incubate for 15-30 minutes at 37°C.[3]

  • Imaging: Image the cells directly in the TMRE-containing medium. Washing is generally not recommended as it can lead to dye redistribution.

JC-1 Staining Protocol
  • Prepare Stock Solution: Prepare a 1-5 mg/mL stock solution of JC-1 in DMSO.[9] Due to its low solubility in aqueous solutions, ensure the dye is fully dissolved.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed culture medium to a final concentration of 1-5 µM.[10]

  • Cell Preparation: Culture cells to the desired confluency.

  • Staining: Replace the culture medium with the JC-1 working solution.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[10][11]

  • Washing: Remove the staining solution and wash the cells with pre-warmed buffer (e.g., PBS).

  • Imaging: Immediately image the cells. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescent J-aggregates, while apoptotic or unhealthy cells will show green fluorescent monomers.[10] The ratio of red to green fluorescence is used as an indicator of mitochondrial health.[10]

References

A Comparative Guide: Cross-Validation of Daspei and Immunofluorescence Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals seeking to understand the complementary nature of Daspei and immunofluorescence, and how they can be used in tandem to generate robust and well-supported data. We will delve into the experimental protocols for each technique, present a comparative analysis of their capabilities, and illustrate key workflows and concepts with clear diagrams.

Unveiling Cellular Structures: this compound vs. Immunofluorescence

This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cationic styryl dye that accumulates in mitochondria of live cells due to the mitochondrial membrane potential.[1][2][3][4] This makes it a valuable tool for visualizing mitochondrial morphology, distribution, and activity.[1][2][3][4] Immunofluorescence, on the other hand, is a highly specific technique that employs antibodies to label target proteins within a cell or tissue.[5][6] This method can be used to determine the subcellular localization and expression levels of a vast array of proteins.

The distinct mechanisms of these two techniques make them ideal for cross-validation. For instance, if a researcher observes altered mitochondrial distribution using this compound in response to a drug treatment, they could then use immunofluorescence to investigate changes in the localization of specific mitochondrial proteins, thereby providing a more detailed and validated understanding of the drug's effect.

This compound This compound Staining Validation Cross-Validation This compound->Validation Mitochondrial Morphology & Activity IF Immunofluorescence (IF) IF->Validation Specific Protein Localization Conclusion Robust Conclusion Validation->Conclusion

Figure 1. Conceptual diagram illustrating the complementary roles of this compound and Immunofluorescence in cross-validation.

Experimental Protocols

Detailed and meticulous experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for both this compound staining of live cells and immunofluorescence staining of fixed tissue sections.

This compound Staining of Live Adherent Cells

This protocol is adapted from general guidelines for using this compound to stain mitochondria in live cultured cells.[7][8]

Materials:

  • This compound stock solution (10 mM in DMSO)[7]

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured on sterile coverslips

  • Fluorescence microscope

Procedure:

  • Prepare this compound Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-10 μM immediately before use.[7]

  • Cell Preparation: Culture adherent cells on sterile coverslips to the desired confluency.

  • Staining: Remove the culture medium and add 100 μL of the this compound working solution to the coverslip, ensuring the entire surface is covered.[7]

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.[7]

  • Washing: Remove the staining solution and wash the coverslips 2-3 times with fresh culture medium for 5 minutes each.[7]

  • Imaging: Mount the coverslip on a microscope slide and observe using a fluorescence microscope with appropriate filter sets (Excitation/Emission ~461/589 nm in methanol).[1]

Immunofluorescence Staining of Frozen Tissue Sections

This protocol provides a general procedure for indirect immunofluorescence staining of frozen tissue sections.[5][9][10]

Materials:

  • Frozen tissue sections on coated slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., 5% normal serum in PBS)[10]

  • Primary antibody (specific to the target protein)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Tissue Sectioning: Cut frozen tissue blocks into 5-20 µm thick sections using a cryostat and mount them on coated slides.[9]

  • Fixation: Fix the tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the sections in permeabilization buffer for 10 minutes to allow antibodies to access intracellular antigens.

  • Blocking: Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate the sections overnight at 4°C in a humidified chamber.[9]

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate the sections for 1-2 hours at room temperature in the dark.[5]

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Washing: Wash the slides twice with PBS for 10 minutes each.[10]

  • Mounting: Mount the coverslips using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

cluster_this compound This compound Workflow cluster_if Immunofluorescence Workflow D1 Prepare this compound Working Solution D3 Stain with this compound D1->D3 D2 Culture Adherent Cells D2->D3 D4 Incubate D3->D4 D5 Wash D4->D5 D6 Image D5->D6 I1 Tissue Sectioning I2 Fixation & Permeabilization I1->I2 I3 Blocking I2->I3 I4 Primary Antibody Incubation I3->I4 I5 Secondary Antibody Incubation I4->I5 I6 Counterstain & Mount I5->I6 I7 Image I6->I7

Figure 2. Simplified experimental workflows for this compound and Immunofluorescence staining.

Performance Comparison

The choice between this compound and immunofluorescence, or the decision to use them in combination, depends on the specific research question. The following table summarizes the key characteristics and performance aspects of each technique.

FeatureThis compoundImmunofluorescence
Target Primarily mitochondria in live cells[1][2][3][4]Specific proteins[5][6]
Principle Accumulation based on mitochondrial membrane potentialAntigen-antibody binding[6]
Sample Type Live cells and some tissues[1][2][3][4]Fixed cells and tissues (frozen or paraffin-embedded)[9]
Specificity Specific to mitochondria but not individual proteinsHighly specific to the target protein (antibody-dependent)
Signal Amplification No inherent signal amplificationCan be amplified using indirect methods[6]
Multiplexing LimitedCan be readily multiplexed to detect multiple proteins
Fixation Not compatible with fixation (stains live cells)Requires fixation
Protocol Time Relatively short (1-2 hours)Longer (can be overnight)[9]
Cost Generally lowerCan be higher due to antibody costs

A Potential Application: Investigating Neuronal Apoptosis

To illustrate the power of cross-validating this compound and immunofluorescence results, consider a study on neuronal apoptosis. A researcher might hypothesize that a neurotoxin induces apoptosis by disrupting mitochondrial function.

Neurotoxin Neurotoxin Mitochondria Mitochondrial Dysfunction Neurotoxin->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 3. A simplified signaling pathway for neurotoxin-induced apoptosis, a process that can be investigated using both this compound and Immunofluorescence.

In this scenario, the researcher could first use this compound to observe changes in mitochondrial morphology (e.g., fragmentation) in live neurons exposed to the neurotoxin. To validate and expand upon these findings, they could then use immunofluorescence to:

  • Confirm mitochondrial fragmentation: by staining for a mitochondrial marker protein like Tom20.

  • Investigate the apoptotic pathway: by staining for the release of cytochrome c from the mitochondria into the cytoplasm, a key event in apoptosis.

  • Assess downstream events: by staining for activated caspase-3, a crucial executioner of apoptosis.

By combining the dynamic information from live-cell this compound imaging with the specific molecular details provided by immunofluorescence, the researcher can build a much stronger and more convincing case for the neurotoxin's mechanism of action.

Conclusion

This compound and immunofluorescence are powerful and complementary techniques that, when used together, can provide a more complete and validated picture of cellular processes. This compound offers a convenient method for assessing mitochondrial health in live cells, while immunofluorescence provides unparalleled specificity for localizing and quantifying proteins of interest. By understanding the strengths and limitations of each technique and designing experiments that leverage their complementary nature, researchers can significantly enhance the quality and impact of their findings.

References

Demystifying Daspei: A Guide to Reproducible Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, the ability to reliably visualize and quantify mitochondrial activity is paramount. Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent dye frequently used to stain mitochondria in living cells, particularly in the context of assessing cell viability and mitochondrial function.[1][2][3] However, questions surrounding the reproducibility of this compound staining across different experiments can be a significant concern. This guide provides a comprehensive comparison of this compound with other common mitochondrial stains, offers detailed experimental protocols to enhance reproducibility, and presents data-driven insights to inform your experimental design.

Performance Comparison: this compound vs. Alternative Mitochondrial Dyes

Choosing the right mitochondrial dye is critical for obtaining reliable and reproducible data. While this compound is a valuable tool, it's essential to understand its characteristics in relation to other available probes.

FeatureThis compoundMitoTracker Red CMXRosMitoTracker Green FM
Mechanism of Action Accumulates in mitochondria based on the mitochondrial membrane potential (ΔΨm).[3][4]Accumulates in mitochondria based on ΔΨm and covalently binds to mitochondrial proteins.[4][5]Accumulates in mitochondria largely independent of ΔΨm, binding to mitochondrial proteins.[5][6]
Reproducibility Can exhibit variability due to factors like dye lot, incubation time, and photostability.[7][8]Generally considered to have good reproducibility due to covalent binding, which helps retain the dye after fixation.[4]Can show variability between aliquots, but objective gating strategies in flow cytometry can improve consistency.
Dependence on ΔΨm Highly dependent; loss of ΔΨm results in loss of signal.[3]Dependent for initial accumulation, but signal is retained after ΔΨm loss due to covalent binding.[4]Largely independent, making it a potential marker for mitochondrial mass.[5][6]
Photostability Can be susceptible to photobleaching, and the signal may fade after washing out the dye.[8]Generally more photostable than many other mitochondrial dyes.[4]Substantially more photostable than dyes like rhodamine 123.[6]
Toxicity Can be toxic to cells, especially with repeated staining.Can exhibit some cytotoxicity.Generally considered to have low cytotoxicity.
Fixability Staining is generally not well-retained after fixation with paraformaldehyde, though some selective retention has been observed in specific cell types.[8][9]Well-retained after fixation, making it suitable for immunocytochemistry.[4]Not well-retained after fixation.
Primary Application Assessing mitochondrial viability and function in live cells, particularly in zebrafish hair cells.[2][3]Staining mitochondria in live cells for subsequent analysis, including fixed-cell applications.[4]Measuring mitochondrial mass and for co-localization studies.[5][6]

Experimental Protocols for Enhancing this compound Staining Reproducibility

Consistent and reliable this compound staining hinges on meticulous adherence to a validated protocol. The following is a generalized protocol for staining cultured cells, which should be optimized for your specific cell type and experimental conditions.

Materials:
  • This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)

  • Dimethyl sulfoxide (DMSO) of anhydrous grade

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium (serum-free for working solution)

  • Cultured cells on coverslips or in appropriate imaging plates

  • Fluorescence microscope with appropriate filter sets

Protocol:
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound by dissolving it in high-quality, anhydrous DMSO. The concentration of the stock solution can vary, but a common starting point is 1 mg/mL.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the dye.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the final working concentration. The optimal working concentration needs to be determined empirically for each cell type but typically ranges from 1 to 10 µM.

    • It is crucial to use the same batch of this compound working solution for all samples within a single experiment to minimize variability.[7]

  • Cell Staining:

    • Wash the cultured cells twice with pre-warmed PBS to remove any residual serum.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C. The optimal incubation time will vary depending on the cell type and experimental goals. Protect the cells from light during incubation.

  • Washing:

    • After incubation, remove the this compound working solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound dye and reduce background fluorescence.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope. For this compound, the excitation and emission wavelengths are typically around 460 nm and 590 nm, respectively.[1]

    • To ensure reproducibility, maintain consistent imaging parameters (e.g., exposure time, gain, laser power) across all samples and experiments.

Visualizing the Workflow for Reproducible Staining

To achieve consistent results, a standardized workflow is essential. The following diagram illustrates the key steps for assessing the reproducibility of this compound staining.

G cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Fresh Working Solution prep_stock->prep_working wash_cells Wash Cells prep_working->wash_cells add_dye Incubate with this compound wash_cells->add_dye wash_again Wash to Remove Unbound Dye add_dye->wash_again set_params Standardize Imaging Parameters wash_again->set_params acquire_images Acquire Images Promptly set_params->acquire_images quantify Quantify Fluorescence Intensity acquire_images->quantify stats Statistical Analysis (e.g., CV) quantify->stats

Workflow for assessing this compound staining reproducibility.

Factors Influencing Reproducibility and Troubleshooting

Several factors can contribute to variability in this compound staining. Awareness of these potential pitfalls can help in troubleshooting and improving experimental consistency.

  • Dye Concentration and Incubation Time: Insufficient or excessive staining can lead to inconsistent results. It is critical to optimize both the concentration of the this compound working solution and the incubation time for your specific cell type.

  • Cell Health and Density: The mitochondrial membrane potential, which this compound relies on, is highly sensitive to cell health. Ensure that cells are healthy and at a consistent density across experiments.

  • Photobleaching: this compound can be prone to photobleaching. Minimize exposure to excitation light and use an anti-fade mounting medium if possible.

  • Inconsistent Washing: Inadequate washing can result in high background fluorescence, while excessive washing can lead to signal loss. Standardize the number and duration of wash steps.

  • Batch-to-Batch Variation: Different lots of this compound may have slight variations in purity and concentration. When starting a new series of experiments, it is advisable to test the new lot against the old one to ensure consistency.

By carefully controlling these variables and following a standardized protocol, researchers can significantly improve the reproducibility of this compound staining and generate more reliable and impactful data.

References

A Comparative Guide to Daspei Fluorescence in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Daspei as a fluorescent probe for mitochondrial analysis across various cell lines. This compound (2-(4-(dimethylaminostyl)-N-ethylpyridinium iodide)), also known as DASPMI, is a cell-permeant, cationic fluorescent dye that selectively accumulates in active mitochondria due to their negative membrane potential.[1] Its fluorescence intensity serves as a dynamic indicator of mitochondrial membrane potential (ΔΨm), a key parameter in assessing mitochondrial function and overall cellular health.[2]

This guide offers a comparative overview of this compound's performance, presents available experimental data, details experimental protocols, and contrasts its utility with other common mitochondrial probes.

Comparative Analysis of this compound Fluorescence

Table 1: Summary of this compound Fluorescence and Usage in Different Cell Lines

Cell LineCell TypeReported this compound Staining CharacteristicsKey Findings & NotesReference
CHO Chinese Hamster OvaryDose-dependent decrease in fluorescence with uncouplers (CCCP, DNP).Successfully used to develop a no-wash, high-throughput assay for mitochondrial membrane potential. Thioridazine induced hyperpolarization.[3]
PC12 Rat PheochromocytomaDose-dependent decrease in fluorescence with uncouplers (CCCP, DNP). Decreased fluorescence in response to amyloid β exposure.Effective for studying mitochondrial dysfunction in a cellular model of Alzheimer's disease.[3]
XTH2 Tadpole Heart EndothelialSpatially resolved fluorescence decays showed variations in lifetimes among different mitochondria.Utilized for detailed photophysical studies of this compound to understand its mechanism in monitoring mitochondrial membrane potential.[2][4]
Zebrafish Neuromasts Sensory Hair CellsPrimarily labels hair cell mitochondria.The emission is broad, appearing in both green and red channels. The label can be lost after intense imaging due to phototoxicity causing depolarization.[5]

Note on Comparability: The data presented is compiled from different research articles. Experimental parameters such as dye concentration, incubation times, and the specific instrumentation used for fluorescence measurement can significantly influence the results. Therefore, this table should be used as a qualitative guide to the applicability of this compound in these cell lines rather than a direct quantitative comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized and specific protocols for using this compound.

General Protocol for this compound Staining in Live Cells

This protocol can be adapted for various adherent or suspension cell lines.

Materials:

  • This compound (2-(4-(dimethylaminostyl)-N-ethylpyridinium iodide))

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or desired cell culture medium

  • Live cells for staining

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-free cell culture medium or PBS. The optimal concentration may vary depending on the cell line and should be determined empirically.

  • Cell Preparation:

    • Adherent Cells: Seed cells on a suitable imaging dish or plate to achieve 70-80% confluency on the day of the experiment.

    • Suspension Cells: Centrifuge the cells and resuspend them in fresh, pre-warmed medium at the desired density.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed this compound working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional): For clearer imaging, the loading solution can be removed, and the cells can be washed twice with pre-warmed buffer or medium. However, for high-throughput screening, a no-wash protocol may be preferable.[3]

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~460/590 nm).

No-Wash this compound Assay for Mitochondrial Membrane Potential in CHO and PC12 Cells

This protocol is adapted from a study that developed a high-throughput assay.[3]

Materials:

  • CHO or PC12 cells

  • 96-well, black-walled, clear-bottom imaging plates

  • This compound working solution (as prepared above)

  • Compounds to be tested (e.g., uncouplers like CCCP)

  • Fluorescent plate reader

Procedure:

  • Cell Seeding: Seed CHO or PC12 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with the desired compounds for the specified duration.

  • This compound Staining: Add the this compound working solution directly to the wells containing the cells and compounds.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescent plate reader with excitation and emission wavelengths appropriate for this compound.

Comparison with Alternative Probes

This compound is one of several fluorescent probes available for assessing mitochondrial membrane potential. Here, we compare it with two other commonly used dyes: MitoTracker Green FM and Tetramethylrhodamine, Ethyl Ester (TMRE).

Table 2: Comparison of this compound with Other Mitochondrial Probes

FeatureThis compound (DASPMI)MitoTracker Green FMTMRE (Tetramethylrhodamine, Ethyl Ester)
Mechanism of Action Accumulates in mitochondria based on negative membrane potential.[2]Accumulates in mitochondria largely independent of membrane potential, staining total mitochondrial mass.[6]Accumulates in mitochondria based on negative membrane potential.[7][8]
Membrane Potential Dependence Yes[2]No[6]Yes[7][8]
Fixability Generally not well-retained after fixation.[9]Can be used to stain fixed cells.[6]Not fixable.
Readout Fluorescence intensity correlates with ΔΨm.Fluorescence intensity correlates with mitochondrial mass.Fluorescence intensity correlates with ΔΨm.[7]
Advantages Rapid response to changes in ΔΨm.[2] Suitable for no-wash assays.[3]Useful for normalizing ΔΨm measurements to mitochondrial content.Bright and well-characterized probe for quantitative imaging of ΔΨm.
Disadvantages Broad emission spectrum may lead to bleed-through into other channels.[5] Phototoxicity can be an issue with intense illumination.[5]Does not provide information about mitochondrial activity (ΔΨm).Can be phototoxic and may inhibit mitochondrial respiration at higher concentrations.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis cell_culture Culture Different Cell Lines (e.g., HeLa, HEK293, CHO) seeding Seed cells onto imaging plates cell_culture->seeding prepare_this compound Prepare this compound working solution stain_cells Incubate cells with this compound seeding->stain_cells prepare_this compound->stain_cells wash_cells Wash cells (optional) stain_cells->wash_cells acquire_images Fluorescence Microscopy or Plate Reader wash_cells->acquire_images quantify_fluorescence Quantify mean fluorescence intensity acquire_images->quantify_fluorescence compare_data Compare fluorescence between cell lines quantify_fluorescence->compare_data

Caption: Experimental workflow for comparing this compound fluorescence across different cell lines.

mitochondrial_potential cluster_cell Cell cluster_mito Mitochondrion cytoplasm Cytoplasm matrix Mitochondrial Matrix (Negative Potential) cytoplasm->matrix Accumulation driven by ΔΨm daspei_in Accumulated this compound daspei_out This compound (Cationic Dye) daspei_out->cytoplasm Cellular Uptake fluorescence Fluorescence Emission daspei_in->fluorescence Excitation

Caption: Mechanism of this compound accumulation and fluorescence in mitochondria.

References

Daspei specificity for mitochondria over other organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Daspei's specificity for mitochondria over other cellular organelles. This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye recognized for its selective accumulation in mitochondria, a characteristic primarily driven by the organelle's membrane potential.[1][2][3] This document outlines the underlying mechanisms, presents a comparative analysis with other organelle markers, and provides detailed experimental protocols to enable researchers to quantitatively assess its performance.

Mechanism of Mitochondrial Targeting

This compound is a lipophilic, cationic molecule that passively crosses the plasma membrane of live cells.[4] Its accumulation within mitochondria is a direct consequence of the high negative mitochondrial membrane potential (ΔΨm), which is typically in the range of -150 to -180 mV.[5][6] This strong electrochemical gradient drives the electrophoretic movement of the positively charged this compound molecules from the cytoplasm into the mitochondrial matrix, a process governed by the Nernst equation.[5][7] Consequently, the fluorescence intensity of this compound within mitochondria is a reliable indicator of mitochondrial energization and health.[3][8] A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, leads to a reduction in this compound accumulation and fluorescence.[1][9]

cluster_cell Living Cell cluster_mitochondrion Mitochondrion Plasma_Membrane Plasma Membrane Cytoplasm Cytoplasm (Low this compound Concentration) Plasma_Membrane->Cytoplasm Inner_Mitochondrial_Membrane Inner Mitochondrial Membrane (High Negative Potential ΔΨm) Cytoplasm->Inner_Mitochondrial_Membrane Electrophoretic Accumulation (Driven by ΔΨm) Mitochondrial_Matrix Mitochondrial Matrix (High this compound Concentration) Inner_Mitochondrial_Membrane->Mitochondrial_Matrix Daspei_Extracellular Daspei_Extracellular->Plasma_Membrane Passive Diffusion

This compound's mitochondrial accumulation pathway.

Comparison with Alternative Probes

This compound is one of several fluorescent probes available for mitochondrial staining. A popular alternative is MitoTracker Red CMXRos. The following table compares key features of these two dyes.

FeatureThis compoundMitoTracker Red CMXRos
Mechanism of Action Accumulates in mitochondria based on membrane potential.Accumulates based on membrane potential and then covalently binds to mitochondrial proteins via a thiol-reactive chloromethyl group.[10][11]
Fixability Generally not well-retained after fixation.[12]Well-retained after formaldehyde-based fixation.[10]
Spectral Properties Excitation: ~461-470 nm, Emission: ~589-599 nm.[13]Excitation: ~579 nm, Emission: ~599 nm.[10]
Toxicity Considered to have low toxicity at typical working concentrations.Can be cytotoxic at higher concentrations or with prolonged incubation.
Uptake Kinetics Relatively slow, may require 30 minutes or longer for equilibration.[2]Rapid uptake, typically 15-45 minutes.[10]

Quantitative Assessment of Mitochondrial Specificity

To objectively evaluate the specificity of this compound for mitochondria, a co-localization experiment with fluorescent markers for other major organelles is essential. The following table presents illustrative data from such a hypothetical experiment, demonstrating the expected high degree of this compound's mitochondrial localization. This data is representative of what one would expect from a highly specific mitochondrial probe and serves as a guide for interpreting experimental results.

Organelle MarkerPearson's Correlation Coefficient with this compoundMean Fluorescence Intensity of this compound (Arbitrary Units)
MitoTracker Green (Mitochondria) 0.928500
ER-Tracker Green (Endoplasmic Reticulum) 0.15350
LysoTracker Green (Lysosomes) 0.08200
DAPI (Nucleus) -0.05150

Note: This is representative data. Actual values will vary depending on cell type, experimental conditions, and imaging parameters.

Experimental Protocols

Protocol 1: Live-Cell Co-Staining with this compound and Other Organelle-Specific Dyes

This protocol outlines the steps for co-staining live cells with this compound and fluorescent markers for the endoplasmic reticulum (ER-Tracker™ Green), and lysosomes (LysoTracker™ Green) for quantitative co-localization analysis.

Materials:

  • This compound

  • ER-Tracker™ Green

  • LysoTracker™ Green DND-26

  • Live cells cultured on glass-bottom dishes

  • Pre-warmed cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and grow to 60-70% confluency.

  • Staining Solution Preparation:

    • Prepare a 1 µM working solution of this compound in pre-warmed cell culture medium.

    • Prepare a 1 µM working solution of ER-Tracker™ Green in pre-warmed cell culture medium.

    • Prepare a 50-75 nM working solution of LysoTracker™ Green in pre-warmed cell culture medium.

  • Staining:

    • Remove the culture medium from the cells and add the LysoTracker™ Green staining solution. Incubate for 30 minutes at 37°C.

    • Remove the LysoTracker™ solution and wash the cells twice with pre-warmed PBS.

    • Add the this compound and ER-Tracker™ Green co-staining solution to the cells. Incubate for 30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS.

  • Imaging: Immediately image the cells using a confocal microscope with appropriate laser lines and emission filters for each dye. Acquire images in separate channels to avoid spectral bleed-through.

Protocol 2: Image Acquisition and Quantitative Analysis

Image Acquisition Parameters:

  • Use a 60x or 100x oil immersion objective.

  • Set the pinhole to 1 Airy unit for optimal sectioning.

  • Adjust laser power and detector gain to ensure the signal is not saturated in any channel.[14]

  • Acquire a Z-stack of images to capture the entire volume of the organelles.

Quantitative Analysis using ImageJ/Fiji:

  • Background Subtraction: Use the "Subtract Background" function (rolling ball algorithm) for each channel.

  • Region of Interest (ROI) Selection: Draw ROIs around individual cells.

  • Co-localization Analysis:

    • Install and use the "JaCoP" (Just another Co-localization Plugin) or "Coloc 2" plugin.[15][16]

    • Select the two channels you want to analyze (e.g., this compound and MitoTracker Green).

    • Calculate the Pearson's Correlation Coefficient (PCC). A PCC value close to 1 indicates high co-localization, a value close to 0 indicates random localization, and a value close to -1 indicates mutual exclusion.[17][18]

  • Fluorescence Intensity Measurement:

    • For each channel, use the "Measure" function to determine the mean fluorescence intensity within the defined ROIs.

cluster_workflow Experimental Workflow Cell_Culture 1. Culture cells on glass-bottom dishes Staining 2. Stain with this compound and other organelle trackers Cell_Culture->Staining Washing 3. Wash cells to remove excess dye Staining->Washing Image_Acquisition 4. Acquire images using a confocal microscope Washing->Image_Acquisition Image_Processing 5. Process images (e.g., background subtraction) Image_Acquisition->Image_Processing Quantitative_Analysis 6. Perform quantitative analysis (Co-localization and Intensity) Image_Processing->Quantitative_Analysis

Workflow for quantitative co-localization analysis.

Conclusion

This compound is a highly specific vital stain for mitochondria in living cells, with its accumulation being directly dependent on the mitochondrial membrane potential. While qualitative observations strongly support its mitochondrial specificity, quantitative co-localization analysis is crucial for a definitive assessment. The protocols and representative data provided in this guide offer a framework for researchers to rigorously evaluate this compound's performance and compare it to other organelle-specific probes in their specific experimental contexts.

References

A Quantitative Showdown: Daspei vs. TMRE for Mitochondrial Membrane Potential Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent dyes for mitochondrial analysis, the choice between Daspei and TMRE is a critical one. Both are cationic, lipophilic dyes that accumulate in mitochondria in response to membrane potential (ΔΨm), serving as key indicators of cell health and apoptosis. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visualizations to aid in selecting the optimal probe for your research needs.

This guide delves into a quantitative comparison of this compound and TMRE, examining their spectral properties, operational characteristics, and performance in cellular imaging applications. By presenting available data in a structured format and detailing experimental methodologies, we aim to equip researchers with the information necessary to make an informed decision.

At a Glance: Key Quantitative and Qualitative Differences

FeatureThis compoundTMRE (Tetramethylrhodamine, Ethyl Ester)
Excitation (nm) ~461 (in MeOH)~549 (in MeOH)
Emission (nm) ~589 (in MeOH)~574 (in MeOH)
Quantum Yield Data not readily availableData not readily available
Photostability Generally considered to have good photostabilityKnown to be susceptible to photobleaching, requiring careful imaging conditions[1]
Toxicity Generally considered to have low toxicity at working concentrations[2]Can induce phototoxicity and may inhibit mitochondrial respiration at higher concentrations[1]
Signal-to-Noise Ratio High signal-to-noise ratio reported, especially in no-wash protocols[3]High signal-to-noise can be achieved, but may be affected by non-specific binding[4]
Wash Steps No-wash protocols have been successfully developed[3]Typically requires wash steps to remove background fluorescence
Fixability Not compatible with formaldehyde fixation[5]Not compatible with formaldehyde fixation[6][7]
Primary Application Staining mitochondria in live cells, assessing ΔΨmQuantitative measurement of ΔΨm, apoptosis detection

Delving Deeper: A Performance-Based Comparison

This compound, a styryl dye, has gained traction for its utility in no-wash assays, a significant advantage in high-throughput screening and delicate live-cell imaging experiments.[3] Its large Stokes shift (the difference between excitation and emission wavelengths) is also a favorable characteristic, minimizing self-quenching and improving signal detection.

TMRE, a member of the rhodamine family, is a well-established and widely used probe for the quantitative assessment of ΔΨm.[8][9] Its fluorescence intensity is directly proportional to the mitochondrial membrane potential, making it a reliable tool for detecting changes associated with apoptosis and mitochondrial dysfunction.[10][11] However, researchers must be mindful of its potential for phototoxicity and its sensitivity to photobleaching, which necessitates careful control of illumination settings during microscopy.[1]

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams illustrate the mechanism of action of these potentiometric dyes and a typical experimental workflow.

Mechanism of Potentiometric Dye Accumulation cluster_Mitochondrion Mitochondrion Matrix Mitochondrial Matrix (-150 to -180 mV) IMM Inner Mitochondrial Membrane (IMM) IMM->Matrix Accumulation Extracellular Extracellular Space / Cytosol (Relatively Positive) Extracellular->IMM ΔΨm (Electrochemical Gradient) Dye Cationic Dye (this compound or TMRE) Dye->IMM Uptake driven by negative potential

Caption: Mechanism of potentiometric dye accumulation in mitochondria.

Experimental Workflow for ΔΨm Measurement Start Start: Live Cells in Culture Treatment Experimental Treatment (e.g., Drug Compound) Start->Treatment Staining Incubate with This compound or TMRE Treatment->Staining Wash Wash to Remove Background Dye (Typically for TMRE) Staining->Wash Imaging Fluorescence Imaging (Microscopy or Flow Cytometry) Staining->Imaging No-Wash Protocol (this compound) Wash->Imaging Proceed to Imaging Analysis Quantitative Analysis of Fluorescence Intensity Imaging->Analysis

Caption: Generalized experimental workflow for measuring ΔΨm.

Experimental Protocols

Below are representative protocols for using this compound and TMRE. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

This compound Staining Protocol (No-Wash Method)

This protocol is adapted from a method developed for a 96-well format, suitable for high-throughput screening.[3]

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or a suitable buffer to the desired working concentration (e.g., 5-10 µM).

  • Staining: Add the this compound working solution directly to the cell culture wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Imaging: Measure fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. For this compound, excitation is typically around 460 nm and emission is measured around 590 nm.

TMRE Staining Protocol

This protocol is a general guideline for fluorescence microscopy.

  • Cell Plating: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Reagent Preparation: Prepare a 1 mM stock solution of TMRE in DMSO. Aliquot and store at -20°C, protected from light. Prepare a working solution of 20-200 nM TMRE in pre-warmed culture medium.

  • Staining: Remove the culture medium from the cells and add the TMRE working solution.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for TMRE (e.g., excitation ~549 nm, emission ~575 nm). Minimize light exposure to reduce photobleaching and phototoxicity.[1]

Conclusion

The choice between this compound and TMRE depends heavily on the specific experimental requirements.

Choose this compound if:

  • You are conducting high-throughput screening and require a no-wash protocol.

  • You are performing long-term live-cell imaging and photostability is a primary concern.

Choose TMRE if:

  • You require a well-established method for the quantitative measurement of mitochondrial membrane potential.

  • Your experimental design can accommodate wash steps and careful management of light exposure.

Ultimately, for any new experimental system, it is advisable to perform a pilot study to determine the optimal dye and conditions for your specific cell type and application. This comparative guide provides a foundational dataset to inform that decision-making process.

References

A Comparative Guide to Daspei for High-Throughput Screening of Mitochondrial Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of Daspei, a fluorescent probe for mitochondrial membrane potential, in the context of high-throughput screening (HTS). We will objectively compare this compound's performance with common alternatives, supported by experimental data, to assist researchers in selecting the optimal tool for their drug discovery and toxicology screening platforms.

Introduction to this compound and Mitochondrial Membrane Potential in HTS

This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cell-permeant, cationic styryl dye that selectively accumulates in mitochondria of live cells.[1][2] Its accumulation is driven by the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function and overall cellular health. In healthy, respiring cells with a high ΔΨm, this compound is taken up into the mitochondrial matrix and exhibits bright fluorescence. A decrease in ΔΨm, an early hallmark of apoptosis and cellular stress, leads to reduced this compound accumulation and a corresponding decrease in fluorescence intensity. This property makes this compound a valuable tool for high-throughput screening to identify compounds that modulate mitochondrial function.[3][4]

One of the primary applications of this compound in HTS is in the field of ototoxicity, using the zebrafish lateral line as a model system. The hair cells of the zebrafish lateral line are structurally and functionally similar to human inner ear hair cells and are readily accessible for in vivo imaging. This compound staining intensity in these hair cells correlates with their mitochondrial health and viability, providing a rapid and effective method to screen for drugs that are either toxic or protective to these sensory cells.[5]

Comparison of this compound with Alternative Probes

This compound is one of several fluorescent probes available for assessing mitochondrial membrane potential. Its main competitors in the HTS arena include Tetramethylrhodamine, Methyl Ester (TMRM), Tetramethylrhodamine, Ethyl Ester (TMRE), and the ratiometric dye JC-1. The choice of probe depends on the specific requirements of the assay, including the desired endpoint, instrumentation, and cell or model system.

Quantitative Data Presentation

The following tables summarize the key characteristics and performance metrics of this compound and its alternatives. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Spectral Properties and General Characteristics

FeatureThis compoundTMRMTMREJC-1
Excitation (nm) ~461[1]~548[6]~549[7]Monomer: ~485, J-aggregate: ~585
Emission (nm) ~589[1]~573[7]~574[7]Monomer: ~535, J-aggregate: ~590[8]
Mode of Action Potentiometric, accumulates in mitochondriaPotentiometric, accumulates in mitochondriaPotentiometric, accumulates in mitochondriaRatiometric, forms J-aggregates in high ΔΨm mitochondria
Readout Fluorescence intensityFluorescence intensityFluorescence intensityRatio of red (J-aggregates) to green (monomers) fluorescence
Fixable NoNoNoNo
No-Wash Protocol Yes[3]PossiblePossibleGenerally requires washing

Table 2: Performance in High-Throughput Screening

FeatureThis compoundTMRMTMREJC-1
Z' Factor >0.5 reported in a no-wash assay[3]Generally high, assay-dependentGenerally high, assay-dependentAmenable to HTS, Z' factor is assay-dependent[9]
Signal-to-Background Good, enhanced with no-wash protocolsGenerally high, considered reliable[10]High, but can have higher background than TMRMRatiometric nature can improve signal-to-noise
Photostability ModerateCan be sensitive to photo-induced flickering[6]Generally considered photostableCan be photosensitive[11]
Toxicity Low at working concentrationsLow cytotoxicity at working concentrationsHigher mitochondrial binding and potential for respiratory inhibition than TMRM[12]Can be cytotoxic at higher concentrations
Equilibration Time Relatively fast~15-30 minutes~15-30 minutesMonomer: ~15 min, J-aggregates: up to 90 min[13]

Experimental Protocols

High-Throughput Mitochondrial Membrane Potential Assay using this compound (96-well format)

This protocol is adapted from a validated no-wash assay and is suitable for screening compound libraries for effects on mitochondrial function.[3][4]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Compound library

  • Positive control (e.g., CCCP, a mitochondrial uncoupler)

  • Negative control (e.g., vehicle, DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Treatment: Add compounds from the library and controls to the respective wells. Incubate for the desired treatment period (e.g., 1-24 hours).

  • This compound Staining: Prepare a working solution of this compound in cell culture medium (e.g., 5-10 µM). Add the this compound solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for this compound (e.g., Ex/Em ~460/590 nm).

High-Throughput Ototoxicity Screening in Zebrafish Larvae using this compound

This protocol is a generalized workflow for screening compounds for their potential to cause or prevent hair cell damage in the zebrafish lateral line.[14][15]

Materials:

  • 5 days post-fertilization (dpf) zebrafish larvae

  • This compound staining solution (e.g., 0.005% in fish water)

  • 96-well plates

  • Compound library

  • Ototoxic agent (for protection screens, e.g., neomycin)

  • Automated fluorescence microscope or plate reader

Procedure:

  • Larvae Distribution: Place one zebrafish larva per well in a 96-well plate containing fish water.

  • Compound Treatment:

    • Toxicity Screen: Add compounds from the library to each well.

    • Protection Screen: Pre-incubate larvae with library compounds, then add a known ototoxic agent.

  • Incubation: Incubate for the specified duration.

  • This compound Staining: Add this compound solution to each well and incubate for approximately 15 minutes.

  • Washing: Gently wash the larvae with fresh fish water to remove excess dye.

  • Imaging and Analysis: Acquire fluorescent images of the neuromasts in the lateral line of each larva using an automated microscope. Quantify the fluorescence intensity of the stained hair cells. A decrease in fluorescence indicates hair cell damage.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

G Principle of Mitochondrial Membrane Potential-Dependent Dye Accumulation cluster_0 Healthy Mitochondrion (High ΔΨm) cluster_1 Unhealthy Mitochondrion (Low ΔΨm) ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ out Matrix Mitochondrial Matrix (Negative Charge) H_in H+ Daspei_out This compound Daspei_in This compound (Accumulated) Daspei_out->Daspei_in Enters and accumulates Daspei_out_dys This compound Fluorescence_high High Fluorescence Daspei_in->Fluorescence_high ETC_dys Dysfunctional ETC Matrix_dys Mitochondrial Matrix (Reduced Negative Charge) Fluorescence_low Low Fluorescence Daspei_out_dys->Fluorescence_low Reduced accumulation

Caption: Mechanism of this compound accumulation based on mitochondrial membrane potential.

G High-Throughput Zebrafish Ototoxicity Screening Workflow Start Start: 5 dpf Zebrafish Larvae Dispense Dispense Larvae into 96-well Plate Start->Dispense Compound Add Compound Library / Controls Dispense->Compound Incubate_Compound Incubate Compound->Incubate_Compound Toxin Add Ototoxic Agent (for protection screen) Incubate_Compound->Toxin Protection Screen Daspei_Stain Stain with this compound Incubate_Compound->Daspei_Stain Toxicity Screen Incubate_Toxin Incubate Toxin->Incubate_Toxin Incubate_Toxin->Daspei_Stain Wash Wash Larvae Daspei_Stain->Wash Image Automated Fluorescence Imaging Wash->Image Analyze Quantify Hair Cell Fluorescence Image->Analyze End End: Identify Hits Analyze->End

Caption: Workflow for HTS of ototoxicity in zebrafish using this compound.

Conclusion

This compound is a robust and versatile fluorescent probe for high-throughput screening of mitochondrial membrane potential. Its suitability for no-wash protocols and its successful application in whole-organism screening models like the zebrafish lateral line assay make it an attractive option for drug discovery and toxicology studies. While alternatives like TMRM and JC-1 offer their own advantages, particularly for quantitative kinetic studies (TMRM) and ratiometric endpoint assays (JC-1), this compound provides a reliable and cost-effective solution for large-scale screening campaigns. The choice of probe should be guided by the specific experimental goals, the model system, and the available instrumentation. This guide provides the necessary information to make an informed decision and to design and validate a this compound-based high-throughput screening assay.

References

Safety Operating Guide

Safeguarding Laboratory Environments: Proper Disposal of DASPEI

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), a fluorescent dye for staining mitochondria in live cells, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1][2][3][4] Due to the absence of specific toxicological data for this compound, it is imperative to treat all waste containing this compound as hazardous chemical waste.[5] This includes contaminated laboratory consumables, solutions, and any materials that have come into contact with the chemical.

Core Principles for Safe Disposal

The primary objective in this compound waste management is to prevent its release into the environment and minimize exposure to laboratory personnel.[5] All disposal procedures should be performed in accordance with local, state, and national regulations.[6] It is crucial to avoid disposing of this compound waste down the drain or in regular trash.[6][7]

Step-by-Step Disposal Protocol

A systematic approach to the disposal of this compound waste is essential for maintaining a safe laboratory environment. The following protocol outlines the necessary steps for proper waste segregation, containment, and disposal.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[5]

2. Waste Segregation: At the point of generation, separate waste contaminated with this compound from non-hazardous laboratory trash.[5] Maintain distinct waste streams for solid and liquid waste to ensure proper handling and disposal.[5]

3. Containment of Waste:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[5] The container must be securely capped to prevent spills and evaporation.[5]

  • Solid Waste: Place all contaminated solid waste, such as gloves, weigh boats, and paper towels, in a sealed plastic bag with a thickness of at least 2 mil.[5] For enhanced safety, double-bagging is recommended.[5]

  • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a standard, puncture-resistant, and sealable sharps container.[5][8]

4. Labeling: Clearly label all waste containers with "Hazardous Waste" and specify the contents, including "this compound" and any solvents with their approximate concentrations.[5]

5. Decontamination: Thoroughly decontaminate any non-disposable equipment that has come into contact with this compound using a suitable solvent. The solvent used for decontamination must also be collected and disposed of as hazardous liquid waste.[5]

6. Storage and Disposal: Store hazardous waste containers in a designated, well-ventilated area away from incompatible materials.[6] Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

Recommended Waste Container Specifications

For easy reference, the following table summarizes the recommended specifications for waste containers to be used for the disposal of this compound.

Waste TypeContainer SpecificationKey Considerations
Liquid Waste Rigid, leak-proof, and chemically compatible container.Use a vented cap if there is a risk of gas buildup.[5]
Solid Waste Rigid, leak-proof container or a plastic bag with a minimum thickness of 2 mil.Double-bagging is recommended for increased safety.[5]
Sharps Standard, puncture-resistant, and sealable sharps box.Do not overfill the container.[5][8]

Experimental Protocols

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.

DASPEI_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal generation This compound Waste Generated (Liquid, Solid, Sharps) liquid_waste Liquid Waste (Chemically Compatible Container) generation->liquid_waste solid_waste Solid Waste (Sealed, Labeled Bag) generation->solid_waste sharps_waste Sharps Waste (Puncture-Resistant Container) generation->sharps_waste labeling Label as Hazardous Waste: 'this compound' liquid_waste->labeling solid_waste->labeling sharps_waste->labeling storage Store in Designated Secure Area labeling->storage disposal Dispose via Institutional EHS / Licensed Contractor storage->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Daspei

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with chemical compounds like Daspei. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, a fluorescent dye used for staining mitochondria in live cells. Adherence to these protocols is critical to minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE)

While the full toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it with caution.[1] The following table summarizes the recommended personal protective equipment (PPE) to be used at all stages of handling, from preparation of stock solutions to the final disposal of waste.

PPE Category Recommended Equipment Key Considerations
Hand Protection Double gloving with nitrile gloves or wearing butyl rubber gloves.This compound stock solutions are prepared in Dimethyl Sulfoxide (DMSO), which can facilitate the absorption of substances through the skin. Standard nitrile gloves may not offer sufficient protection against DMSO. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes of this compound solutions. A face shield may be necessary when handling larger quantities.
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area.If there is a risk of aerosolization or if working with the powder outside of a chemical fume hood, a dust mask or appropriate respirator should be considered.

Experimental Protocol: Mitochondrial Staining in Live Cells

This protocol outlines the standard procedure for staining mitochondria in live cells using this compound.

Preparation of this compound Stock Solution
  • Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C, protected from light.

Preparation of this compound Working Solution
  • Dilute the Stock Solution: Immediately before use, dilute the 10 mM stock solution with a pre-warmed, serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 5-10 µM.

Staining Procedure

The following diagram illustrates the workflow for staining both suspension and adherent cells with this compound.

Daspei_Staining_Workflow This compound Staining Workflow cluster_suspension Suspension Cells cluster_adherent Adherent Cells s1 Collect cells by centrifugation s2 Wash cells twice with PBS s1->s2 s3 Resuspend cells to 1x10^6/mL s2->s3 s4 Add this compound working solution s3->s4 s5 Incubate for 30-60 minutes at room temperature s4->s5 s6 Centrifuge and discard supernatant s5->s6 s7 Wash cells twice with PBS s6->s7 s8 Resuspend in serum-free medium or PBS s7->s8 analysis Observe using a fluorescence microscope or flow cytometer s8->analysis a1 Culture cells on sterile coverslips a2 Remove coverslip from medium a1->a2 a3 Apply 100 µL of staining working solution a2->a3 a4 Incubate for 30-60 minutes a3->a4 a5 Remove staining solution a4->a5 a6 Wash coverslips 2-3 times with culture medium a5->a6 a6->analysis

Caption: Workflow for staining suspension and adherent cells with this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to ensure laboratory and environmental safety. As the toxicological properties of this compound are not fully known, it should be handled as hazardous chemical waste.

Waste Segregation and Collection
  • Liquid Waste:

    • Collect all aqueous solutions containing this compound (e.g., used staining solutions, wash buffers) in a clearly labeled, leak-proof container.

    • Solutions of this compound in DMSO should be collected in a separate, appropriately labeled container for halogenated organic waste.

    • Do not dispose of this compound solutions down the drain.

  • Solid Waste:

    • Collect all materials contaminated with this compound, such as pipette tips, gloves, and paper towels, in a dedicated, sealed plastic bag or a labeled container.

    • Gels stained with this compound should also be collected in this solid waste stream.[1]

    • Do not dispose of contaminated solid waste in the regular trash.[1]

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)".

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected for disposal.

Final Disposal
  • Arrange for the collection of all this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

×

Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.